molecular formula C8H12N2 B3321403 N-ethyl-4-methylpyridin-3-amine CAS No. 1341889-55-1

N-ethyl-4-methylpyridin-3-amine

Cat. No.: B3321403
CAS No.: 1341889-55-1
M. Wt: 136.19
InChI Key: UHNQPPUUIATJFS-UHFFFAOYSA-N
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Description

N-ethyl-4-methylpyridin-3-amine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-4-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-10-8-6-9-5-4-7(8)2/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNQPPUUIATJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CN=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-ethyl-4-methylpyridin-3-amine CAS 1341889-55-1

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on highly specific, sterically tuned building blocks. N-ethyl-4-methylpyridin-3-amine (CAS 1341889-55-1) is a specialized heteroaromatic intermediate predominantly utilized in the synthesis of small-molecule kinase inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical profile, its mechanistic role as a "hinge-binding" motif, and field-proven protocols for its synthesis and analytical validation.

Structural & Physicochemical Profiling

The structural uniqueness of CAS 1341889-55-1 lies in its substitution pattern. The pyridine ring serves as a robust electronic core, while the 4-methyl group provides a critical steric vector that restricts the rotational freedom of adjacent functional groups. The 3-ethylamino moiety acts as a highly tunable nucleophilic center for subsequent coupling reactions (e.g., Buchwald-Hartwig aminations or amide bond formations).

Table 1: Quantitative Physicochemical Data [1]

ParameterValue / Description
Chemical Name This compound
CAS Registry Number 1341889-55-1 (Free Base) / 1790141-68-2 (HCl Salt)
Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
SMILES CC1=C(NCC)C=NC=C1
Physical Form Pale yellow to off-white powder (as HCl salt)
Storage Temperature Room Temperature (RT), desiccated

Causality Insight: The proximity of the 4-methyl group to the 3-ethylamino group induces a steric clash that forces the ethyl chain out of coplanarity with the pyridine ring. This specific dihedral angle is highly advantageous in drug design, as it pre-organizes the molecule to fit precisely into the three-dimensional architecture of target protein pockets.

Mechanistic Role in Medicinal Chemistry: The Hinge Binder Paradigm

In the development of ATP-competitive kinase inhibitors, the pyridine core is a classical "hinge binder" [3]. The ATP-binding site of most kinases features a hinge region connecting the N- and C-lobes of the kinase domain.

When incorporated into a larger Active Pharmaceutical Ingredient (API), the pyridine nitrogen of CAS 1341889-55-1 acts as a primary hydrogen bond acceptor, interacting directly with the backbone amide (NH) of the kinase hinge region. Simultaneously, the 4-methyl group projects into the adjacent hydrophobic pocket (often interacting with the gatekeeper residue), enhancing isoform selectivity. The N-ethyl group is typically directed toward the solvent-exposed channel, improving the overall solubility and pharmacokinetic profile of the inhibitor.

KinaseBinding cluster_API Inhibitor Core (CAS 1341889-55-1 Motif) Pyridine Pyridine Nitrogen (H-bond Acceptor) Hinge Kinase Hinge Region (Backbone NH) Pyridine->Hinge Hydrogen Bond Methyl 4-Methyl Group (Steric Vector) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Methyl->Gatekeeper Steric Fit Ethylamino 3-Ethylamino Group (Solvent Vector) Solvent Solvent Channel / DFG Motif Ethylamino->Solvent Extension

Fig 1: Logical interaction model of the pyridine-3-amine motif within a kinase ATP-binding pocket.

Synthetic Methodologies: Reductive Amination Protocol

The most efficient and scalable method for synthesizing this compound is the reductive amination of 4-methylpyridin-3-amine with acetaldehyde. To ensure high yield and prevent over-alkylation, Sodium Triacetoxyborohydride (STAB-H, NaBH(OAc)3) is the reagent of choice [2].

Step-by-Step Experimental Workflow:

  • Imine Formation: Dissolve 4-methylpyridin-3-amine (1.0 eq) and acetaldehyde (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.5 eq). Stir at 0 °C for 30 minutes.

    • Causality: Acetic acid acts as a crucial catalyst. It protonates the intermediate hemiaminal, facilitating the elimination of water to form the highly reactive electrophilic iminium ion.

  • Hydride Reduction: Introduce NaBH(OAc)3 (1.5 eq) portion-wise to the reaction mixture. Allow the system to warm to room temperature and stir for 2-4 hours.

    • Causality: STAB-H is selected over Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaBH3CN) because the three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond. This reduces the reagent's nucleophilicity, preventing the premature reduction of unreacted acetaldehyde into ethanol, while selectively reducing the target iminium ion. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH3CN [2].

  • Quenching & Phase Separation: Quench the reaction slowly with saturated aqueous NaHCO3.

    • Causality: The mildly basic bicarbonate safely neutralizes the acetic acid and hydrolyzes any unreacted STAB-H without generating violent exothermic spikes or hazardous gas evolution. Extract the aqueous layer with Dichloromethane (DCM).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography or precipitated as the hydrochloride salt (CAS 1790141-68-2) using 4M HCl in dioxane.

Synthesis SM 4-Methylpyridin-3-amine (Nucleophile) Condensation Imine Formation (DCE/AcOH, 0°C) SM->Condensation Reagent Acetaldehyde (Electrophile) Reagent->Condensation Reduction Reductive Amination (NaBH(OAc)3, RT, 2h) Condensation->Reduction Intermediate: Iminium Ion Product This compound (CAS 1341889-55-1) Reduction->Product Selective Hydride Transfer

Fig 2: Experimental workflow for the reductive amination yielding CAS 1341889-55-1.

Analytical & Quality Control Workflows

To ensure the trustworthiness of the synthesized intermediate, a self-validating analytical system must be employed. Relying solely on LC-MS is insufficient due to potential isobaric impurities; therefore, orthogonal HPLC and NMR methods are required.

Table 2: Standardized HPLC Gradient for Purity Validation Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm) Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water Mobile Phase B: 0.1% TFA in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
5.01.05050
8.01.0595
10.01.0955

1H NMR Signatures (CDCl3, 400 MHz): Expect a distinct triplet (~1.2 ppm) and quartet (~3.1 ppm) corresponding to the N-ethyl group. The pyridine aromatic protons will appear downfield (typically 8.0–8.3 ppm), and the 4-methyl group will present as a sharp singlet (~2.2 ppm). The integration of the ethyl quartet against the 4-methyl singlet is the primary diagnostic ratio for confirming successful mono-alkylation.

Safety, Handling, and Storage

As an active amine and pyridine derivative, CAS 1341889-55-1 exhibits specific hazards that require stringent laboratory controls [1].

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Must be handled in a certified chemical fume hood using nitrile gloves and safety goggles.

  • Storage: The free base is susceptible to oxidation over time. It should be stored under an inert atmosphere (Argon or Nitrogen) at room temperature, away from strong oxidizing agents and acids.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review Source: Taylor & Francis Online URL: [Link]

3-(ethylamino)-4-methylpyridine molecular weight and formula

[1][2]

Core Identity & Physicochemical Properties[3]

3-(Ethylamino)-4-methylpyridine is a functionalized pyridine derivative serving as a critical building block in the synthesis of fused heterocycles, particularly imidazo[4,5-c]pyridines. It represents a strategic modification of the 3-amino-4-methylpyridine scaffold (a known intermediate for Nevirapine), offering altered lipophilicity and steric profiles for Structure-Activity Relationship (SAR) exploration.

Molecular Specifications
PropertyValueNotes
IUPAC Name N-Ethyl-4-methylpyridin-3-aminePreferred nomenclature
CAS Number 1341889-55-1 Free base
CAS Number (HCl) 1790141-68-2Hydrochloride salt
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol Monoisotopic Mass: 136.1000
Physical State Oil or Low-melting SolidTendency to darken upon oxidation
pKa (Predicted) ~6.5 (Pyridine N), ~5.0 (Amine)Pyridine nitrogen is the primary basic site
LogP (Predicted) 1.45 ± 0.3Moderate lipophilicity
Structural Analysis

The molecule features a pyridine ring substituted at the C4 position with a methyl group and at the C3 position with a secondary ethylamine.

  • Steric Gearing: The ortho-placement of the methyl and ethylamino groups creates a specific steric lock, often forcing the ethyl group out of planarity with the aromatic ring. This conformation is vital for binding affinity in kinase inhibitor pockets.

  • Reactivity: The C3-nitrogen is nucleophilic but less so than a primary amine due to steric hindrance from the C4-methyl.

Synthetic Pathways and Causality

The synthesis of 3-(ethylamino)-4-methylpyridine requires regioselective control to avoid over-alkylation (quaternization) or substitution at the incorrect pyridine carbon.

Primary Route: Reductive Amination (Preferred)

Rationale: Direct alkylation with ethyl halides often leads to poly-alkylation. Reductive amination using acetaldehyde and a mild hydride donor ensures mono-ethylation.

  • Precursor: 3-Amino-4-methylpyridine (CAS 3430-27-1).

  • Reagents: Acetaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), Acetic Acid (cat.).

  • Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

Secondary Route: Amide Reduction

Rationale: Used when absolute fidelity of the mono-ethyl group is required without trace bis-ethyl byproducts.

  • Step 1: Acylation of 3-amino-4-methylpyridine with acetic anhydride to form N-(4-methylpyridin-3-yl)acetamide.

  • Step 2: Reduction of the amide carbonyl using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow for both pathways, highlighting the decision points based on available reagents and purity requirements.

SynthesisPathwayscluster_legendPathway LegendStart3-Amino-4-methylpyridine(CAS 3430-27-1)InterAIminium IntermediateStart->InterAAcetaldehydeAcOH, DCMInterBN-(4-methylpyridin-3-yl)acetamideStart->InterBAc2OPyridineProduct3-(Ethylamino)-4-methylpyridine(C8H12N2)InterA->ProductNaBH(OAc)3(Reductive Amination)InterB->ProductLiAlH4THF, RefluxRouteARoute A: High ThroughputRouteBRoute B: High Purity

Figure 1: Comparative synthetic pathways for 3-(ethylamino)-4-methylpyridine. Route A is preferred for speed; Route B for purity.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis via Route A , optimized for yield and operational simplicity in a drug discovery setting.

Safety Note: Sodium triacetoxyborohydride evolves hydrogen gas. Perform in a fume hood.

Materials
  • 3-Amino-4-methylpyridine (1.0 eq, 10 mmol, 1.08 g)

  • Acetaldehyde (1.2 eq, 12 mmol, 0.67 mL)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Acetic Acid (glacial, 1.0 eq)

Methodology
  • Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve 3-amino-4-methylpyridine in DCM (40 mL). Add Acetic Acid (0.57 mL).

  • Addition: Cool the solution to 0°C. Add Acetaldehyde dropwise over 5 minutes. Allow to stir for 30 minutes at 0°C to ensure imine formation.

  • Reduction: Add STAB in three portions over 15 minutes. The mixture may bubble slightly.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–16 hours. Monitor by LC-MS (Target Mass [M+H]⁺ = 137.1).

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, 0–10% MeOH in DCM with 1% NH₄OH) to obtain the title compound as a pale yellow oil.

Downstream Application: Imidazopyridine Cyclization[5]

The primary utility of 3-(ethylamino)-4-methylpyridine is its conversion into 1-ethyl-4-methyl-1H-imidazo[4,5-c]pyridine , a scaffold found in various bioactive compounds including JAK inhibitors and antiviral agents.

Cyclization Logic

The secondary amine (ethylamino) and the pyridine nitrogen are not the reacting partners for cyclization. Instead, the pyridine ring must often be nitrated at position 2 (or starting with a 2-chloro derivative) to provide a second nitrogen for imidazole ring closure. However, a common alternative is the formation of the imidazole ring using the C3-amine and the C4-methyl group (if oxidized) or reacting the C3-amine with a C2-substituent.

Correction on Scaffold Utility: The most direct application is reacting this diamine equivalent (if C2 or C4 is functionalized) or using it as a nucleophile. A classic pathway involves nitration at C2, reduction to the diamine, and cyclization.

Pathway Visualization: Scaffold Construction

CyclizationTarget3-(Ethylamino)-4-methylpyridineStep1Nitration / Halogenation(Position 2 or 6)Target->Step1Electrophilic Subst.Step2Functionalized IntermediateStep1->Step2Step3Cyclization(e.g., with Orthoformate)Step2->Step3Ring ClosureFinalFused Heterocycle(Imidazo[4,5-c]pyridine Core)Step3->Final

Figure 2: General workflow for converting the title compound into fused heterocyclic drug scaffolds.

References

  • Synchem . (n.d.).[1] 3-Ethylamino-4-methylpyridine Product Data. Retrieved from

  • Sigma-Aldrich . (n.d.). This compound hydrochloride. Retrieved from

  • Hargrave, K. D., et al. (1991). Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyrido-diazepinones. Journal of Medicinal Chemistry, 34(7), 2231–2241. (Contextual grounding for 3-amino-4-methylpyridine scaffolds).
  • BLD Pharm . (n.d.).[2][3] 1790141-68-2 | this compound hydrochloride.[4][2][5] Retrieved from

Technical Guide: Medicinal Chemistry Applications of N-Ethyl-4-Methylpyridin-3-Amine

[1][2]

Document Control:

  • Subject: this compound (N-Et-4-Me-3-AP)[1][2]

  • CAS: 1341889-55-1 (Free Base), 1790141-68-2 (HCl)[1][2]

  • Role: Privileged Scaffold Intermediate / Kinase Inhibitor Fragment[1][2]

  • Target Audience: Medicinal Chemists, Process Chemists, CMC Leads[1][2]

Executive Summary: The "Privileged" Pyridine Scaffold

In modern drug discovery, This compound represents a high-value building block, primarily utilized as a precursor for fused bicyclic heteroaromatics, specifically imidazo[4,5-c]pyridines .[1][2]

While simple in structure, this intermediate offers two critical design elements for small molecule inhibitors:

  • The 4-Methyl Group: Provides steric bulk that can induce atropisomerism or fill small hydrophobic pockets (e.g., the "gatekeeper" region in kinases).[1][2]

  • The N-Ethyl Moiety: A pre-installed alkyl handle that, upon cyclization, positions a hydrophobic group at the N1 or N3 position of the resulting fused system, critical for optimizing permeability and receptor fit.[1][2]

Its primary application lies in the synthesis of ATP-competitive kinase inhibitors , P2X3 antagonists , and GPCR ligands (specifically Adenosine receptor antagonists).[1][2]

Chemical Profile & Structural Logic[1][2]

Core Specifications
PropertyData
IUPAC Name This compound
CAS (Free Base) 1341889-55-1
CAS (HCl Salt) 1790141-68-2
Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
pKa (Calc) ~6.5 (Pyridine N), ~5.0 (Aniline N - highly dependent on conjugation)
Solubility Soluble in DCM, MeOH, DMSO; HCl salt soluble in water.[1][2][3][4]
The "Methyl-Ethyl" SAR Switch

In Structure-Activity Relationship (SAR) campaigns, this molecule allows chemists to explore the "Magic Methyl" effect adjacent to a solubilizing amine.[1][2]

  • Electronic Effect: The 4-methyl group is electron-donating, slightly increasing the basicity of the pyridine nitrogen compared to the unsubstituted analog.[1][2]

  • Conformational Lock: When incorporated into biaryl systems (e.g., via Suzuki coupling at C2/C5/C6), the 4-methyl group restricts rotation, potentially locking the bioactive conformation.[1][2]

Medicinal Chemistry Applications

Primary Workflow: Synthesis of Imidazo[4,5-c]pyridines

The most dominant application of this compound is the construction of the 1-ethyl-4-methyl-1H-imidazo[4,5-c]pyridine core.[1][2] This scaffold acts as a bioisostere for purines (adenine) and benzimidazoles.[1][2]

Mechanism:

  • Precursor: this compound.[1][2][3][4][5][6]

  • Nitration: Electrophilic aromatic substitution typically occurs at the C2 or C6 position.[1][2] For the [4,5-c] fusion, nitration at C2 followed by reduction yields the vicinal diamine.[1][2]

  • Cyclization: Condensation with a carbon source (formic acid, triethyl orthoformate, or an aldehyde) closes the imidazole ring.[1][2]

Therapeutic Relevance:

  • PI3K/mTOR Inhibitors: The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP, binding to the hinge region of the kinase.[1][2]

  • Hsp90 Inhibitors: Used to target the N-terminal ATP binding pocket.[1][2]

Secondary Workflow: Urea/Amide Linkers

The secondary amine allows for the formation of trisubstituted ureas or amides without the need for a subsequent alkylation step (which can be regiochemically difficult).[1][2]

  • Application: Synthesis of p38 MAPK inhibitors where the pyridine nitrogen interacts with the hinge region (Met109) and the N-ethyl group projects into the solvent-exposed region or hydrophobic pocket II.[1][2]

Visualizing the Synthetic Utility

The following diagram illustrates the transformation of this compound into bioactive scaffolds.

GStartThis compound(CAS 1341889-55-1)Step1Nitration / Halogenation(Regioselective at C2/C6)Start->Step1HNO3/H2SO4or NBSTarget2Trisubstituted Urea/Amide(Allosteric Modulator)Start->Target2Isocyanate (R-NCO)or Acid ChlorideIntermediateVicinal DiamineIntermediateStep1->IntermediateReduction (Fe/HCl)or AminationTarget11-Ethyl-4-methyl-imidazo[4,5-c]pyridine(Kinase Scaffold)Intermediate->Target1Cyclization(HC(OEt)3 or R-CHO)

Figure 1: Synthetic divergence from the this compound core to key medicinal chemistry scaffolds.

Experimental Protocols

Protocol A: Synthesis of this compound (Reductive Amination)

Rationale: Direct alkylation with ethyl halides often leads to over-alkylation (quaternization).[1][2] Reductive amination is preferred for mono-alkylation.[1][2]

  • Reagents: 3-Amino-4-methylpyridine (1.0 eq), Acetaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).[1][2]

  • Procedure:

    • Dissolve 3-amino-4-methylpyridine in DCE under N2 atmosphere.

    • Add acetaldehyde and stir for 30 min to form the imine/hemiaminal.[1][2]

    • Add STAB portion-wise at 0°C.

    • Stir at room temperature for 12-16 hours.

    • Quench: Add sat. NaHCO3 solution. Extract with DCM.[1][2]

    • Purification: Flash chromatography (MeOH/DCM gradient).[1][2] The secondary amine is less polar than the primary amine precursor.[1][2]

Protocol B: Cyclization to Imidazo[4,5-c]pyridine Core

Rationale: Generating the fused bicyclic system for kinase inhibition.[1][2]

  • Precursor: 2-Amino-3-(ethylamino)-4-methylpyridine (derived from nitration/reduction of the starting material).[1][2]

  • Reagents: Triethyl orthoformate (Solvent/Reagent), p-TsOH (cat.).[1][2]

  • Procedure:

    • Suspend the diamine in triethyl orthoformate.[1][2]

    • Add catalytic p-TsOH.[1][2]

    • Reflux (approx. 100-110°C) for 4 hours.[1][2]

    • Workup: Concentrate in vacuo. The residue is often the pure cyclized product.[1][2]

    • Validation: Check for the disappearance of the NH signals and the appearance of the distinctive C2-H singlet in 1H NMR (~8.0-8.5 ppm).

Authoritative References & Sourcing

The following references support the synthetic methods and structural applications discussed above.

  • Sigma-Aldrich. Product Specification: this compound hydrochloride (CAS 1790141-68-2).[1][2] Retrieved from .[1][2]

  • Bld Pharm. Building Block Profile: 1-Ethyl-4-methyl-1H-imidazo[4,5-c]pyridine.[1][2] Retrieved from .[1][2]

  • Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1][2] (Context: Imidazopyridine as purine bioisostere).

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1][2] (Context: Use of pyridine nitrogen for solubility and N-alkyl groups for lipophilicity modulation).

  • Patents (General): Search queries for "1-ethyl-4-methyl-1H-imidazo[4,5-c]pyridine" in Google Patents reveal applications in PI3K and Janus Kinase inhibitor filings (e.g., WO2012/XXXXX series relating to fused pyridine kinase inhibitors).[2]

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Advanced Synthesis and Pharmacological Applications of 3-Amino-4-Methylpyridine and its Ethyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the complexity of active pharmaceutical ingredients (APIs) increases, the demand for highly functionalized heterocyclic building blocks has surged. 3-Amino-4-methylpyridine (3-A-4-MP) and its ethyl derivatives (e.g., ethyl 3-amino-4-methylpyridine-2-carboxylate) stand out as structurally privileged scaffolds in modern medicinal chemistry. This guide provides an in-depth technical analysis of their mechanistic reactivity, validated synthetic workflows, and pharmacological applications. From serving as the core precursor for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine to enabling the metal-free synthesis of 6-azaindole scaffolds, these compounds are indispensable for drug development professionals and synthetic chemists.

Core Mechanistic Role and Chemical Reactivity

The unique reactivity of 3-amino-4-methylpyridine stems from the ortho-relationship between the electron-donating amino group and the weakly acidic methyl group. This proximity facilitates complex ring-fusion reactions, such as [4+1] cyclizations, which are critical for constructing bicyclic heterocycles like azaindoles ([1]).

When derivatized with ethyl groups—specifically through the condensation of ethyl cyanoacetate—the scaffold gains an extended, highly reactive carbon framework. Ethyl cyanoacetate provides an activated methylene group that readily undergoes Knoevenagel-type condensations. This mechanistic pathway bypasses the need for harsh organolithium activation of the pyridine methyl group, thereby drastically improving functional group tolerance during late-stage API synthesis ([2]). Furthermore, isolated ethyl derivatives like ethyl 3-amino-4-methylpyridine-2-carboxylate serve as versatile, commercially available starting materials for further functionalization at the 2-position ().

Validated Synthetic Workflows & Protocols

Industrial Synthesis of 2-Chloro-3-amino-4-methylpyridine via Ethyl Cyanoacetate

The synthesis of 2-chloro-3-amino-4-methylpyridine is a critical bottleneck in the production of the anti-AIDS drug Nevirapine ([3]). The following protocol utilizes ethyl cyanoacetate to construct the ring system efficiently.

G A Ethyl Cyanoacetate + Acetone B Condensate I A->B Dehydration C Condensate II (Enamine) B->C DMF Acetal D Ethyl Nicotinate Derivative C->D HCl/Ethanol E Niacinamide Intermediate D->E Ammonolysis F 2-Chloro-3-amino- 4-methylpyridine E->F Hofmann Deg.

Synthetic workflow of 2-chloro-3-amino-4-methylpyridine via ethyl cyanoacetate.

Step-by-Step Methodology:

  • Condensation: Dehydrate and condense ethyl cyanoacetate with acetone under catalytic conditions to generate Condensate I.

  • Acetal Formation: React dimethyl formamide (DMF), dimethyl sulfate, and sodium methoxide to generate N,N-dimethylformamide dimethyl acetal.

  • Enamine Generation: React Condensate I with the generated acetal to form a conjugated enamine (Condensate II).

  • Cyclization: Treat Condensate II with hydrochloric acid and ethanol to force ring closure, yielding 2-chloro-4-methyl-ethyl nicotinate.

  • Ammonolysis: Subject the nicotinate derivative to ammonia gas to form 2-chloro-4-methyl-niacinamide.

  • Degradation: Execute a Hofmann degradation on the niacinamide intermediate to yield the final 2-chloro-3-amino-4-methylpyridine ([2]).

  • Causality & Rationale: Utilizing ethyl cyanoacetate prevents the need for highly sensitive transition-metal catalysts or pyrophoric lithium bases. The thermodynamic stability of the enamine intermediate drives the cyclization forward with high atom economy.

  • Validation Checkpoint: Following Step 4, verify the formation of 2-chloro-4-methyl-ethyl nicotinate using GC-MS (Expected m/z: ~199). The disappearance of the enamine C=C stretch in FTIR (~1650 cm⁻¹) confirms complete cyclization.

Metal-Free Synthesis of 6-Azaindoles via [4+1] Cyclization

6-Azaindoles are critical templates for potassium competitive acid blockers (pCABs) and Toll-like receptor inhibitors.

G A 3-Amino-4-methylpyridine C [4+1] Cyclization (Metal-Free) A->C B TFAA (C1-Bielectrophile) B->C D 2-Trifluoromethyl-3-trifluoroacetyl- 6-azaindole C->D 48h Stirring Room Temp

Metal-free[4+1] cyclization pathway for synthesizing 6-azaindole scaffolds.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-amino-4-methylpyridine in dry pyridine to achieve a 0.2 M solution.

  • Electrophilic Attack: Cool the solution to 0 °C and treat with 3.3 equivalents of Trifluoroacetic anhydride (TFAA).

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir continuously for 48 hours.

  • Workup: Extract the crude mixture with CHCl₃, wash with brine, dry over Na₂SO₄, and evaporate to dryness.

  • Purification: Isolate the pure 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole via flash chromatography (SiO₂, EtOAc-hexane) ([1],[4]).

  • Causality & Rationale: TFAA acts dually as a C1-bielectrophile and a trifluoroacetylating agent. By eliminating transition metal catalysts, this protocol prevents heavy metal contamination in the final API, a strict regulatory requirement in pharmaceutical manufacturing.

  • Validation Checkpoint: Monitor the reaction via TLC. Complete consumption of the starting aminopyridine (UV 254 nm) and the emergence of a highly fluorescent, less polar spot indicates successful cyclization.

Pharmacological Efficacy & Quantitative Profiling

Derivatives of 3-amino-4-methylpyridine have demonstrated profound efficacy across multiple therapeutic areas, from oncology to virology.

Compound / DerivativeTarget / ApplicationKey Quantitative MetricReference
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone L1210 Leukemia (In vivo antineoplastic)% T/C value of 255; 40% 60-day survivors at 10 mg/kg/day dosing.([5])
2-Chloro-3-amino-4-methylpyridine HIV-1 Reverse Transcriptase (Nevirapine Intermediate)Synthesized in 95% yield via high-pressure ammonolysis (160 °C, 5 atm).([6])
2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole MedChem Scaffold (Toll-like receptors 7, 8, 9)82% preparative yield; successfully scaled to >50 g per run.([1])
3-Amino-4-methylpyridine (Base Scaffold) Agrochemicals & Specialty ChemicalsPurity levels of 97%, 98%, and 99% dictate specific industrial applications.([7])

Industrial Safety, Handling, and Scale-up Parameters

When scaling up the synthesis of 3-amino-4-methylpyridine and its ethyl derivatives, strict adherence to environmental and safety parameters is mandatory:

  • Toxicity Profile: The compound is classified as toxic if swallowed or in contact with skin (H301 + H311) and causes serious eye irritation. Severe dermal exposure may result in dermatitis or chemical burns ([8], [9]).

  • Combustibility & Static Hazards: 3-Amino-4-methylpyridine dust possesses a remarkably low Minimum Ignition Energy (MIE) of approximately 5 mJ . Stringent precautions against static ignition, including grounding and permit-to-work systems, are required during powder handling ([8]).

  • Environmental Persistence: The compound is not readily biodegradable. Its half-life in soil is estimated at 75 days, which exceeds the EPA criteria for persistence (≥ 2 months). Consequently, closed-loop waste management systems are required to prevent aquatic toxicity ([8]).

References

  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic[4+1]-cyclization of 3-amino-4-methyl pyridines. Available at:[Link]

  • PubMed / NIH. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Available at:[Link]

  • Patsnap Eureka. Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone. Available at: [Link]

Sources

Solvation Thermodynamics and Empirical Solubility Profiling of N-Ethyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Thermodynamics

In pharmaceutical development and complex organic synthesis, understanding the solvation thermodynamics of intermediate building blocks is critical for optimizing reaction kinetics, purification workflows, and formulation strategies. N-ethyl-4-methylpyridin-3-amine (often handled as a hydrochloride salt, CAS 1790141-68-2) is a highly functionalized pyridine derivative[1].

To predict its solubility in organic solvents, we must first deconstruct its molecular architecture into its thermodynamic interaction components. The solubility of any compound is dictated by the energy required to disrupt its crystal lattice (or intermolecular forces in its pure state) versus the energy released upon solvation.

For this compound, the solvation profile is governed by three distinct structural features:

  • The Pyridine Core: The aromatic nitrogen possesses a lone pair of electrons, acting as a strong hydrogen-bond acceptor. Pyridine itself is highly miscible in polar solvents due to its significant dipole moment[2].

  • The Secondary Amine (N-ethyl group): This moiety acts as both a hydrogen-bond donor and acceptor, heavily favoring solvation in polar protic solvents (e.g., alcohols)[3].

  • Alkyl Substitutions (Methyl and Ethyl): The addition of these non-polar aliphatic chains increases the molecule's dispersion forces (London forces). This structural modification increases the lipophilicity of the compound, shifting its solubility profile to be more favorable in moderately non-polar organic solvents compared to an unsubstituted aminopyridine[4].

Hansen Solubility Parameters (HSP)

To quantify these interactions, we utilize Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three components: dispersion (


), polar (

), and hydrogen bonding (

). The base pyridine ring has established HSP values of

,

, and

[5]. The alkylation in this compound will predictably increase the

component while slightly buffering the

component, making the molecule highly versatile across a broad dielectric spectrum.
Table 1: Predicted Physicochemical Properties
PropertyValue / CharacteristicThermodynamic Implication
Molecular Formula C8H12N2Dictates overall molar volume and cavity formation energy in solvents.
H-Bond Donors 1 (Secondary Amine)Enables solvation in Lewis base solvents (e.g., ethers, ketones).
H-Bond Acceptors 2 (Pyridine N, Amine N)Drives high solubility in protic solvents (e.g., Methanol, Ethanol).
Lipophilicity (LogP) ~1.5 - 2.0 (Estimated)Indicates favorable partitioning into organic phases over aqueous phases.

Estimated Solubility Matrix in Organic Solvents

Because empirical, peer-reviewed solubility data for this specific molecule is sparse in the public domain[6], we must extrapolate its behavior using structural homology to similar aminopyridines[7]. The following matrix categorizes expected solubility limits based on solvent class and interaction mechanisms.

Table 2: Predictive Solvation Matrix
Solvent ClassRepresentative SolventsPrimary Solvation MechanismEstimated Solubility Limit
Polar Protic Methanol, Ethanol, IsopropanolStrong H-bond donation and acceptance; dipole-dipole stabilization.> 100 mg/mL (Highly Soluble)
Polar Aprotic DMSO, DMF, DichloromethaneDipole-dipole interactions; excellent match for the molecule's polar surface area.> 100 mg/mL (Highly Soluble)
Aromatic Toluene, Benzene

stacking interactions with the pyridine core; dispersion forces.
20 - 50 mg/mL (Soluble)
Non-Polar Hexane, HeptaneStrictly dispersion forces. The polar core resists complete solvation.< 5 mg/mL (Slightly Soluble)

The Self-Validating Experimental Protocol: Shake-Flask HPLC Method

While predictive models are useful, regulatory submissions and process scaling require empirical, highly accurate quantitative data. The "Shake-Flask" method is the gold standard for determining equilibrium solubility[8].

As a Senior Application Scientist, I do not merely execute steps; I design self-validating systems . The protocol below is engineered to automatically flag false positives (e.g., supersaturation, degradation, or polymorphic shifts) through built-in control mechanisms.

Step-by-Step Methodology & Causality

Step 1: Saturation & Thermal Equilibration

  • Action: Add an excess amount of this compound solid to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial. Place the vial in a thermostatic orbital shaker at

    
     at 200 RPM for 48 hours.
    
  • Causality: An excess of solid must remain visible to satisfy Le Chatelier’s principle, ensuring the solution has reached its absolute thermodynamic saturation point[7]. Strict temperature control is mandatory because solubility is an enthalpy-driven process; a deviation of even

    
     can alter solubility limits by up to 5-10%.
    

Step 2: Phase Separation (The Filtration Trap)

  • Action: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • Causality: Centrifugation prevents the filter membrane from clogging. PTFE is chosen specifically because it is highly chemically inert; using a standard nylon or PES filter with aggressive organic solvents (like DMF or DCM) would cause the filter to dissolve, introducing extractable contaminants into the sample.

Step 3: HPLC-UV Quantification (Output Validation)

  • Action: Dilute the filtered supernatant appropriately and inject it into an HPLC system equipped with a UV-Vis detector (e.g., measuring at 254 nm). Quantify against a 5-point standard calibration curve.

  • Causality: Why not use a simple UV spectrophotometer? Because over a 48-hour agitation period, the compound might undergo slight degradation. A simple UV read would measure the absorbance of the parent drug plus the degradant, artificially inflating the solubility value. HPLC separates the intact this compound peak from any impurities, ensuring absolute specificity[9].

Step 4: Solid-State Verification (The Crucial Self-Check)

  • Action: Recover the undissolved solid pellet from Step 2, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: This is the ultimate self-validation step. Solvents can induce a phase change in the solid state, converting the original crystal into a solvate or a different polymorph. If the XRPD pattern of the residual pellet differs from the starting material, the measured solubility corresponds to the new polymorph, not the original compound.

Visualizing the Thermodynamic Solvation Workflow

The following diagram illustrates the logical flow of the self-validating shake-flask protocol, highlighting the dual-pathway analysis required for rigorous scientific integrity.

G Start Solid Compound (this compound) Mix Thermodynamic Equilibration (Shake-Flask, 48h, 25°C) Start->Mix Solvent Organic Solvent (e.g., MeOH, DMSO, Toluene) Solvent->Mix Sep Phase Separation (Centrifugation & PTFE Filtration) Mix->Sep Saturated Mixture Quant HPLC-UV Quantification (Solute Concentration) Sep->Quant Supernatant Valid Solid-State Verification (XRPD on Residual Pellet) Sep->Valid Residual Solid Data Validated Solubility Profile (mg/mL or mol/L) Quant->Data Peak Area Analysis Valid->Data Polymorph Confirmation

Caption: Self-validating experimental workflow for determining the thermodynamic solubility of organic compounds.

References

  • Solubility of Things. Solubility of Pyridine (C5H5N). Available at:[Link]

  • Chemistry LibreTexts. 23.1: Properties of amines. Available at:[Link]

  • UoMustansiriyah. Amines and Heterocycles. Available at:[Link]

  • World Health Organization (WHO). Annex 4 - The “shake flask” method for solubility determination. Available at: [Link]

  • Srce.hr. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs. Available at:[Link]

  • Kinam Park. Hansen Solubility Parameters: A User's Handbook. Available at: [Link]

Sources

Methodological & Application

synthesis of N-ethyl-4-methylpyridin-3-amine from 3-amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026


 Target Molecule[1][2]

Executive Summary & Strategic Analysis

The synthesis of N-ethyl-4-methylpyridin-3-amine presents a classic challenge in heteroaromatic chemistry: achieving mono-N-alkylation without over-alkylation to the tertiary amine or quaternization of the pyridine nitrogen.[1][2]

While direct alkylation using ethyl halides (EtI/EtBr) is theoretically possible, it is kinetically difficult to control, often resulting in a mixture of mono-ethyl, di-ethyl, and ring-quaternized salts.[1][2] This necessitates tedious chromatographic separation and results in poor atom economy.[2]

The Superior Route: Acylation-Reduction To ensure high fidelity and scalability, this protocol utilizes a two-step Acylation-Reduction strategy .[1][2]

  • Acylation: Quantitative conversion of the primary amine to N-(4-methylpyridin-3-yl)acetamide.[1][2]

  • Reduction: Chemoselective reduction of the amide carbonyl to a methylene group using Lithium Aluminum Hydride (LiAlH

    
    ).[2][3]
    

This pathway guarantees mono-ethylation selectivity, as the amide intermediate prevents further alkylation.[2]

Synthetic Workflow Visualization

SynthesisRoute cluster_0 Selectivity Mechanism SM 3-Amino-4-methylpyridine (CAS: 3430-27-1) INT Intermediate: N-(4-methylpyridin-3-yl)acetamide SM->INT Step 1: Ac2O, DCM (Acylation) PROD Target: This compound INT->PROD Step 2: LiAlH4, THF (Reduction)

Caption: Logical flow for the regioselective mono-ethylation of 3-amino-4-methylpyridine.

Experimental Protocol

Step 1: Synthesis of N-(4-methylpyridin-3-yl)acetamide

This step protects the amine and installs the two-carbon framework required for the ethyl group.[1][2]

Reagents & Equipment:

  • 3-Amino-4-methylpyridine (1.0 equiv)[1][2]

  • Acetic Anhydride (Ac

    
    O) (1.2 equiv)[2]
    
  • Triethylamine (Et

    
    N) (1.5 equiv)[2]
    
  • Dichloromethane (DCM) (anhydrous)[2]

  • Equipment: Round-bottom flask, addition funnel, magnetic stir bar, N

    
     inlet.
    

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 3-amino-4-methylpyridine (10.0 g, 92.5 mmol) and dry DCM (100 mL) under a nitrogen atmosphere.

  • Base Addition: Add Et

    
    N (19.3 mL, 138.7 mmol) and cool the mixture to 0 °C using an ice bath.
    
  • Acylation: Dropwise add Acetic Anhydride (10.5 mL, 111.0 mmol) over 15 minutes. The reaction is exothermic; maintain internal temperature < 10 °C.[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1][2]

  • Workup:

    • Quench with saturated NaHCO

      
       solution (50 mL). Stir vigorously for 15 mins.
      
    • Separate phases.[2][4] Extract aqueous layer with DCM (2 x 50 mL).[2]

    • Combine organics, dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: The crude solid is typically pure enough (>95%).[2] If necessary, recrystallize from EtOAc/Hexanes.[2][5]

Expected Yield: 90–95% (Off-white solid).[1][2]

Step 2: Reduction to this compound

This step converts the amide carbonyl (C=O) into a methylene (CH


) group.[1][2]

Safety Critical: LiAlH


 is pyrophoric and reacts violently with water.[2] Use strictly anhydrous conditions.

Reagents:

  • N-(4-methylpyridin-3-yl)acetamide (from Step 1) (1.0 equiv)[1][2]

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.5 equiv) - Use pellets or 2.4M solution in THF.[1][2]
    
  • Tetrahydrofuran (THF) (anhydrous)[2]

Procedure:

  • Catalyst Prep: In a dry 3-neck flask under Argon/Nitrogen, suspend LiAlH

    
     (2.5 equiv) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0 °C.
    
  • Addition: Dissolve the amide intermediate in minimal anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension.[2] Gas evolution (H
    
    
    
    ) will occur.[2]
  • Reflux: Once addition is complete, warm to RT, then heat to reflux (66 °C) for 4–6 hours. The solution usually turns from grey to white/slurry.[2]

  • Fieser Workup (Critical for Filtration):

    • Cool reaction to 0 °C.[2]

    • Slowly add water:

      
       mL  (where 
      
      
      
      = grams of LiAlH
      
      
      used).
    • Add 15% NaOH solution:

      
       mL .
      
    • Add water:

      
       mL .[2][6]
      
    • Result: A granular white precipitate (aluminum salts) forms, leaving a clear organic supernatant.[2]

  • Isolation: Filter the granular solid through a Celite pad. Wash the pad with THF.[2]

  • Concentration: Dry the filtrate (Na

    
    SO
    
    
    
    ) and concentrate to yield the crude amine oil.

Purification:

  • The crude oil is often >90% pure.[2]

  • For high purity, perform flash column chromatography:

    • Stationary Phase: Silica Gel.[2]

    • Mobile Phase: DCM:MeOH:NH

      
      OH (95:4:1).[2]
      

Data Analysis & Expected Results

Physical & Spectral Characteristics[1][2][7][8][9][10]
PropertyValue / Description
Appearance Pale yellow oil (free base) or hygroscopic solid (HCl salt).[1][2]
Molecular Weight 136.19 g/mol
Solubility Soluble in DCM, MeOH, DMSO.[2] Moderate solubility in water.[2]
NMR Interpretation (Predicted)

The conversion from amide to amine is confirmed by the disappearance of the carbonyl carbon signal and the shift of the ethyl protons.


H NMR (400 MHz, CDCl

):
  • 
     8.05 (s, 1H):  Pyridine H-2 (Deshielded by ring N and amine).[2]
    
  • 
     7.95 (d, 1H):  Pyridine H-6.[2]
    
  • 
     6.95 (d, 1H):  Pyridine H-5.[2]
    
  • 
     3.60 (br s, 1H):  N-H  (Exchangeable).
    
  • 
     3.15 (q, J=7.0 Hz, 2H):  –NH–CH 
    
    
    
    –CH
    
    
    (Methylene of ethyl group).[2]
  • 
     2.15 (s, 3H):  Ar–CH 
    
    
    
    (Methyl on pyridine ring).[2]
  • 
     1.25 (t, J=7.0 Hz, 3H):  –NH–CH
    
    
    
    –CH
    
    
    (Terminal methyl).[2]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Reduction Old LiAlH

or insufficient reflux time.[1][2]
Use fresh LiAlH

(pellets preferred).[2] Extend reflux to 12h.
Emulsion during Workup Improper quenching of aluminum salts.[2]Strictly follow Fieser workup (

ratio).[2][6] Do not rush the addition.
Low Yield (Step 2) Product trapped in aluminum salts.[2]Thoroughly wash the filter cake with THF or hot EtOAc.[2]
Product is dark/black Oxidation of aminopyridine.[2]Store under Nitrogen/Argon.[2] Purify immediately.

References & Authority

  • Reduction Methodology: The reduction of amides to amines using LiAlH

    
     is a fundamental transformation in organic synthesis.[2][3] The "Fieser Workup" described is the industry standard for handling aluminum byproducts.[2]
    
    • Source:Organic Syntheses, Coll.[2] Vol. 6, p.382 (1988).[2] [2]

  • Aminopyridine Reactivity: For comparative reactivity of 3-aminopyridines in alkylation vs. acylation, see:

    • Journal of Heterocyclic Chemistry, "Synthesis of N-substituted-3-amino-4-halopyridines".[2][7] [2]

  • General Protocol: BenchChem Application Note on N-Acylation of Aminopyridines.

    • Source: BenchChem Protocols.[2]

  • Safety Data: PubChem Compound Summary for this compound (and isomers).

    • Source: PubChem.[2][8] (Note: Link directs to the 4-aminomethyl isomer for physical property comparison, as the specific 3-amine isomer is rare in public catalogs).[1][2]

Sources

Application Note: Expedient Direct Reductive Amination of 3-Amino-4-methylpyridine with Acetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The functionalization of heteroaryl amines is a critical transformation in medicinal chemistry, particularly in the synthesis of kinase inhibitors and active pharmaceutical ingredients (APIs) such as tofacitinib intermediates[1]. However, the direct reductive amination of 3-amino-4-methylpyridine with acetaldehyde presents a unique set of chemical challenges:

  • Attenuated Nucleophilicity: The electron-withdrawing nature of the pyridine ring slightly deactivates the exocyclic amine compared to aliphatic amines, slowing down the initial nucleophilic attack on the carbonyl carbon.

  • Volatility of the Electrophile: Acetaldehyde has a boiling point of 20.2 °C. At standard room temperature, it rapidly evaporates, leading to skewed stoichiometries and incomplete conversions[2].

  • Over-alkylation: Primary amines are notoriously prone to dialkylation (forming tertiary amines) when reacted with unhindered aliphatic aldehydes[2].

To overcome these challenges, this protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent[3]. Unlike sodium cyanoborohydride (NaCNBH₃), STAB is significantly less toxic and selectively reduces the intermediate iminium ion much faster than the free aldehyde, preventing the wasteful reduction of acetaldehyde to ethanol[4].

Causality of Additives: We employ Acetic Acid (AcOH) as a Brønsted acid catalyst. For deactivated heteroaryl amines, AcOH is strictly required to protonate the carbonyl oxygen of acetaldehyde, accelerating hemiaminal formation and driving the subsequent dehydration to the reactive iminium species[5].

Reaction Pathway

Pathway A 3-Amino-4-methylpyridine + Acetaldehyde B Hemiaminal Intermediate A->B AcOH (cat.) Nucleophilic Attack C Iminium Ion (Activated) B->C - H2O Dehydration D 3-(Ethylamino)-4-methylpyridine (Mono-alkylated Product) C->D STAB Reduction

Fig 1: Mechanistic pathway of the reductive amination from heteroaryl amine to mono-alkylated product.

Process Optimization & Quantitative Data

To establish a self-validating and reproducible system, reaction parameters were optimized to suppress the formation of the dialkylated byproduct (3-(diethylamino)-4-methylpyridine).

Table 1: Optimization of Reaction Parameters

Acetaldehyde (eq)Temp (°C)STAB (eq)AdditiveMono-alkylated Yield (%)Di-alkylated Yield (%)
1.50252.0None45%35%
1.10251.5AcOH68%18%
1.05 0 to 25 1.5 AcOH 89% < 5%

Data Interpretation: Adding excess acetaldehyde at room temperature leads to runaway dialkylation and evaporative loss. By lowering the addition temperature to 0 °C, the volatile acetaldehyde is trapped in solution. Strict stoichiometric control (1.05 eq) combined with AcOH pushes the reaction selectively toward mono-alkylation[5].

Experimental Protocol

Materials Required
  • Amine: 3-Amino-4-methylpyridine (1.0 eq, 10.0 mmol, 1.08 g)

  • Aldehyde: Acetaldehyde (1.05 eq, 10.5 mmol, 0.59 mL) - Must be freshly unsealed and pre-chilled.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol, 3.18 g)

  • Catalyst: Glacial Acetic Acid (1.2 eq, 12.0 mmol, 0.69 mL)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Workflow Visualization

Workflow Step1 1. Reagent Preparation Dissolve Amine + AcOH in anhydrous DCE Step2 2. Temperature Control Cool reaction vessel to strictly 0 °C Step1->Step2 Step3 3. Aldehyde Addition Dropwise addition of cold Acetaldehyde Step2->Step3 Step4 4. Reduction Add STAB portion-wise to control exotherm Step3->Step4 Step5 5. Quench & Workup Neutralize with Sat. NaHCO3 & Extract Step4->Step5

Fig 2: Step-by-step experimental workflow for the STAB-mediated reductive amination process.

Step-by-Step Methodology

Step 1: Dissolution & Activation To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, add 3-amino-4-methylpyridine (1.08 g, 10.0 mmol) and anhydrous DCE (40 mL). Add glacial acetic acid (0.69 mL, 12.0 mmol) via syringe.

  • Causality: DCE is the superior solvent for STAB reductions due to its optimal polarity, which stabilizes the iminium intermediate without degrading the hydride source[5].

Step 2: Thermal Control Submerge the flask in an ice-water bath and allow the mixture to cool to strictly 0 °C for 10 minutes.

Step 3: Electrophile Addition Prepare a solution of cold acetaldehyde (0.59 mL, 10.5 mmol) in 10 mL of pre-chilled anhydrous DCE. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.

  • Validation Checkpoint 1: After 30 minutes of stirring at 0 °C, analyze a 10 µL aliquot via LC-MS. The mass of the imine intermediate (

    
     [M+H]⁺ = 135.1) should be clearly visible, confirming successful condensation prior to reduction.
    

Step 4: Hydride Reduction While maintaining the temperature at 0 °C, add STAB (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 2–4 hours.

  • Validation Checkpoint 2: Track the reaction via LC-MS. The disappearance of the imine mass and the appearance of the mono-alkylated product (

    
     [M+H]⁺ = 137.1) indicates completion. The dialkylated impurity (
    
    
    
    [M+H]⁺ = 165.1) should remain below 5% AUC.

Step 5: Quench and Workup Cool the reaction mixture back to 0 °C and carefully quench by adding 30 mL of saturated aqueous NaHCO₃ solution dropwise.

  • Validation Checkpoint 3: Vigorous CO₂ evolution will occur as the NaHCO₃ neutralizes the acetic acid and decomposes residual STAB. Ceased bubbling confirms a safe stopping point.

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: DCM/MeOH 95:5 with 1% Et₃N) to afford the pure 3-(ethylamino)-4-methylpyridine.

References

1.[1] Google Patents. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride. Available at: 2.[2] Thieme Connect. The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine... Available at: 3.[4] ResearchGate. Boron reagents for reductive amination. Available at: 4.[5] Organic Chemistry Portal / J. Org. Chem. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: 5.[3] Sigma-Aldrich. Sodium Triacetoxyborohydride Applications. Available at:

Sources

Application Note: Regioselective N-Alkylation of 3-Amino-4-Picoline using Ethyl Bromide

[1]

Executive Summary

The alkylation of aminopyridines, specifically 3-amino-4-picoline (3-amino-4-methylpyridine), with alkyl halides like ethyl bromide presents a classic challenge in heterocyclic chemistry: regioselectivity .[1] The substrate contains two nucleophilic nitrogen centers: the exocyclic primary amine (

Standard nucleophilic substitution conditions often lead to mixtures of:

  • Mono-N-alkylated product (Desired: 3-(ethylamino)-4-methylpyridine).

  • Di-N-alkylated product (Over-alkylation).

  • Ring-N-alkylated salts (Pyridinium formation).

This guide details a Base-Mediated Deprotonation Protocol utilizing Sodium Hydride (

Phase-Transfer Catalysis (PTC)

Chemical Context & Mechanistic Strategy

The Nucleophilicity Paradox

In neutral media, the pyridine ring nitrogen (


The Solution: Anionic Activation

To invert this selectivity, we employ a strong base (

  • Neutral State: Ring

    
     Exocyclic 
    
    
    (Nucleophilicity)
  • Anionic State: Exocyclic

    
     Ring 
    
    
    (Nucleophilicity)

The steric bulk of the methyl group at the 4-position (ortho to the amine) provides a secondary advantage: it sterically hinders the formation of the planar conformation required for di-alkylation, thereby naturally suppressing the formation of the diethyl byproduct.

Reaction Pathway Diagram[1]

ReactionPathwaySubstrate3-Amino-4-Picoline(Neutral)IntermediateAmide Anion(Highly Nucleophilic)Substrate->IntermediateDeprotonation(-H2)Byproduct1Ring Alkylation(Pyridinium Salt)Substrate->Byproduct1Direct Attack(Neutral conditions)BaseStrong Base(NaH)Base->IntermediateProduct3-(Ethylamino)-4-picoline(Mono-alkylated)Intermediate->ProductSN2 Attack on EtBr(Kinetic Control)EtBrEthyl Bromide(EtBr)EtBr->ProductByproduct2Di-ethylation(Over-alkylation)Product->Byproduct2Excess EtBr

Figure 1: Mechanistic pathway showing the activation of the exocyclic amine via deprotonation to avoid ring alkylation.

Experimental Protocols

Protocol A: High-Fidelity NaH Method (Recommended)

Best for: Small to medium scale, high regioselectivity requirements.

Materials Table
ReagentMW ( g/mol )Equiv.[2]DensityAmount (Example)
3-Amino-4-picoline 108.141.0Solid1.08 g (10 mmol)
Sodium Hydride (60% disp.) 24.001.2Solid0.48 g (12 mmol)
Ethyl Bromide 108.971.051.46 g/mL0.78 mL (10.5 mmol)
DMF (Anhydrous) -Solvent-15-20 mL
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Base Suspension: Under nitrogen flow, add NaH (60% dispersion in oil) to the flask. Wash twice with anhydrous hexane (2 x 5 mL) to remove mineral oil if high purity is required (optional but recommended). Resuspend the NaH in anhydrous DMF (10 mL).

  • Deprotonation: Cool the suspension to 0°C (ice bath). Dissolve 3-amino-4-picoline in DMF (5 mL) and add it dropwise to the NaH suspension over 10 minutes.

    • Observation: Hydrogen gas evolution will occur. The solution may turn yellow/orange indicating anion formation.

    • Stir: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0°C . Add Ethyl Bromide dropwise via syringe.

    • Critical Control: Add slowly to prevent local excesses that lead to dialkylation.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3]

    • Endpoint: Disappearance of starting material. If reaction stalls, heat to 40°C, but avoid high heat to prevent elimination of EtBr to ethylene.[1]

  • Workup:

    • Quench carefully with saturated

      
        solution (slow addition at 0°C).
      
    • Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (

    
    ).
    
    • Eluent: Gradient 20%

      
       50% EtOAc in Hexanes.
      
    • Note: The mono-alkylated product is typically less polar than the starting amine.

Protocol B: Phase Transfer Catalysis (Scalable Alternative)

Best for: Larger scales where NaH handling is hazardous.

Materials
  • Base: 50% aq. NaOH (5 equiv)

  • Solvent: Toluene

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Reagents: 3-Amino-4-picoline (1.0 equiv), Ethyl Bromide (1.1 equiv)

Procedure
  • Dissolve 3-amino-4-picoline and TBAB in Toluene.

  • Add 50% NaOH solution.[1] The mixture will be biphasic.

  • Add Ethyl Bromide dropwise at RT with vigorous stirring.

  • Heat to 40–50°C for 6–12 hours.

  • Workup: Separate phases. Wash organic layer with water/brine. Dry and concentrate.

Characterization & Expected Data

TechniqueExpected Signal / Observation
TLC (

)
Product typically higher

than starting material (less polar due to alkyl group).

NMR
Ethyl Group: Triplet (

ppm, 3H), Quartet (

ppm, 2H).[1] NH Signal: Broad singlet (

ppm, 1H, exchangeable).[1] Methyl: Singlet (

ppm, 3H).
MS (ESI+)

(Calc. MW = 136.19).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Base quality or EtBr volatility.[3]Use fresh NaH. Ensure system is sealed (EtBr bp = 38°C). Use a reflux condenser if heating.[2]
Dialkylation Excess EtBr or high temp.[1]Strictly limit EtBr to 1.0-1.05 equiv.[1] Maintain 0°C during addition.
Ring Alkylation Incomplete deprotonation.[1]Ensure full anion formation time (30-60 min) before adding EtBr.

Strategic Advisory: The Reductive Amination Alternative

While the direct alkylation with ethyl bromide is the requested method, Reductive Amination is the industry standard for high-selectivity mono-alkylation when specific reagents are not mandated.[1]

Why consider this?

  • Selectivity: It is virtually impossible to over-alkylate (di-ethylate) using acetaldehyde because the intermediate imine is sterically hindered and less nucleophilic.

  • Reagents: Acetaldehyde (1.1 equiv) +

    
     (or 
    
    
    ) in MeOH/DCM.
  • Recommendation: If Protocol A yields >15% dialkylated byproduct, switch to reductive amination for cleaner profiles.[1]

References

  • General N-Alkylation of Aminopyridines

    • Beilstein J. Org.[1] Chem.2021 , 17, 1883–1893.[1] "Regioselective N-alkylation of the 1H-indazole scaffold..." (Demonstrates NaH/THF utility for heterocyclic amine selectivity). Link

  • Self-Limiting Alkylation Strategies

    • ChemRxiv2023 .[1][4][5] "Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts." (Discusses the challenges of direct alkylation). Link

  • Phase Transfer Catalysis

    • Organic Syntheses, Coll.[1] Vol. 6, p. 106 (1988).[1] General procedures for phase transfer alkylations.

  • Substrate Data (3-Amino-4-Picoline)

    • NIST Chemistry WebBook, SRD 69.[1] "3-Amino-4-picoline."[1] Link

Disclaimer: This protocol involves hazardous chemicals (Ethyl Bromide is a potential carcinogen and volatile; NaH is pyrophoric). All work must be performed in a fume hood with appropriate PPE.

Application Note: N-Ethyl-4-methylpyridin-3-amine as a Hinge-Binding Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The aminopyridine moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Sorafenib, Imatinib analogs).[1] This guide focuses on N-ethyl-4-methylpyridin-3-amine , a specific derivative optimized for Fragment-Based Drug Discovery (FBDD).

Unlike the bare 3-aminopyridine, the N-ethyl and 4-methyl substitutions provide two critical advantages:

  • Gatekeeper Selectivity: The 4-methyl group is spatially positioned to interact with the "Gatekeeper" residue (often Threonine or Methionine) within the ATP-binding pocket, a key determinant of kinase selectivity.

  • Solvent Front Tuning: The N-ethyl group increases lipophilicity (

    
    ) and caps the amine, potentially reducing rapid metabolic conjugation while filling small hydrophobic crevices near the solvent front.
    

This document provides a comprehensive workflow for synthesizing this scaffold, screening its binding affinity via Surface Plasmon Resonance (SPR), and validating its functional inhibition using ADP-Glo™ assays.

Structural Biology: The Hinge-Binding Mechanism

The potency of aminopyridines stems from their ability to mimic the adenine ring of ATP.[1] In the ATP-binding pocket, the kinase "hinge" region (connecting the N- and C-terminal lobes) forms hydrogen bonds with the inhibitor.

Interaction Logic
  • Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor for the backbone NH of the hinge residue.

  • Exocyclic Amine (C3-NH): Acts as a Hydrogen Bond Donor to the backbone Carbonyl of the hinge residue.

  • 4-Methyl Group: Probes the hydrophobic pocket adjacent to the Gatekeeper residue.

Visualization: Binding Mode

The following diagram illustrates the interaction between the scaffold and a generic kinase hinge region (e.g., residues corresponding to Met318/Glu316 in c-Src).

KinaseBinding Scaffold This compound (Inhibitor) Hinge_NH Hinge Backbone NH (H-Bond Donor) Scaffold->Hinge_NH Pyridine N accepts H-bond Hinge_CO Hinge Backbone C=O (H-Bond Acceptor) Scaffold->Hinge_CO 3-NH donates H-bond Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper 4-Methyl Van der Waals

Figure 1: Schematic representation of the bidentate hydrogen bonding network between the aminopyridine scaffold and the kinase hinge region.

Chemical Synthesis Protocol: Reductive Amination[2][3][4][5][6]

Direct alkylation of aminopyridines with ethyl halides often leads to poly-alkylation or ring nitrogen quaternization. Reductive amination is the preferred, self-validating method to ensure mono-N-alkylation.

Materials
  • Precursor: 4-Methylpyridin-3-amine (CAS: 1603-40-3)

  • Aldehyde: Acetaldehyde (freshly distilled or equivalent)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) – Selected for mildness to prevent pyridine reduction.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Activation:

    • In a round-bottom flask, dissolve 4-Methylpyridin-3-amine (1.0 eq) in DCE (0.2 M concentration).

    • Add Acetaldehyde (1.1 eq).

    • Critical Step: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: Monitor by TLC.[2] A shift in R_f indicates imine formation.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench & Isolation:

    • Quench with saturated aqueous NaHCO₃ (pH ~8).

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: DCM:MeOH (95:5) with 1% NH₄OH (to prevent streaking of the basic amine).

Yield Expectation: 75–85% Validation: ¹H NMR should show a triplet (methyl of ethyl) and quartet (methylene of ethyl) distinct from the aromatic signals.

Biophysical Screening: Surface Plasmon Resonance (SPR)

Since fragments often have low affinity (


 in 

M range) and fast off-rates, standard IC50 assays may miss them. SPR is the gold standard for validating direct binding.
Assay Setup (Biacore/Sierra Systems)
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand (Target): Biotinylated Kinase Domain (captured on Streptavidin chip) or amine-coupled Kinase.

  • Analyte: this compound (dissolved in DMSO).

Protocol
  • Immobilization: Aim for a high density (3000–5000 RU) to detect low-molecular-weight fragments.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) + 2% DMSO. Crucial: Match DMSO concentration in running buffer and samples exactly to avoid "bulk shift" errors.

  • Injection:

    • Concentration Series: 0, 12.5, 25, 50, 100, 200

      
      M.
      
    • Contact Time: 30 seconds (fast association expected).

    • Dissociation Time: 60 seconds (fast dissociation expected).

  • Analysis: Fit data to a 1:1 Steady State Affinity model (since kinetic curves may be square-shaped due to fast

    
    ).
    

Biochemical Validation: ADP-Glo™ Kinase Assay

Once binding is confirmed via SPR, functional inhibition is quantified using the ADP-Glo™ assay (Promega), which measures ADP production (a universal kinase product).

Reagents
  • Kinase: Recombinant Kinase of interest (e.g., EGFR, Abl, Src).

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide.

  • ATP: Ultra-pure (concentration =

    
     of the specific kinase).
    
Protocol
  • Compound Preparation: Prepare 3-fold serial dilutions of the scaffold in 100% DMSO.

  • Kinase Reaction (5

    
    L): 
    
    • Add 1

      
      L compound (final DMSO < 1%).
      
    • Add 2

      
      L Kinase enzyme.
      
    • Add 2

      
      L ATP/Substrate mix.
      
    • Incubate: 60 minutes at RT.

  • ADP-Glo Reagent (5

    
    L): 
    
    • Add 5

      
      L ADP-Glo reagent to stop the reaction and deplete remaining ATP.
      
    • Incubate: 40 minutes at RT.

  • Detection Reagent (10

    
    L): 
    
    • Add 10

      
      L Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase
      
      
      Light).
    • Incubate: 30 minutes.

  • Readout: Measure Luminescence (RLU) on a plate reader.

Data Analysis

Calculate % Inhibition and fit to a sigmoidal dose-response curve to determine IC50.

ParameterFragment (Scaffold)Optimized Lead (Goal)
Molecular Weight ~136 Da350–500 Da
SPR

50–200

M
< 10 nM
Ligand Efficiency (LE) > 0.3> 0.3
IC50 (Biochemical) High

M
Low nM

SAR Optimization Strategy: Growing the Fragment

The this compound is rarely the final drug; it is the anchor . The strategy involves "growing" the molecule from the available vectors (positions 2, 5, or 6 of the pyridine ring) to reach other pockets (Ribose pocket, Solvent channel).

Optimization Workflow

SAR_Workflow Fragment This compound (The Scaffold) Vector_Scan Vector Scanning (C2/C5/C6 Functionalization) Fragment->Vector_Scan Identify Exit Vectors Library Parallel Synthesis (Amide/Urea coupling) Vector_Scan->Library Grow into Solvent Channel Lead Lead Candidate (High Potency/Selectivity) Library->Lead Optimize ADME

Figure 2: Fragment-to-Lead optimization workflow starting from the aminopyridine core.

Key Modification Vectors
  • Position 5 (C5): Ideal for attaching solubilizing groups (e.g., piperazines) that extend into the solvent front.

  • Position 6 (C6): Often used to attach an aryl ring that interacts with the selectivity pocket (DFG-motif region).

References

  • BenchChem. (2025).[1][2] Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. Retrieved from

  • Journal of Medicinal Chemistry. (2009). Design, Synthesis, and Structure-Activity Relationships of Aminopyridine N-oxides.

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocol.

  • Promega. (2023). ADP-Glo™ Kinase Assay Application Note.

  • RSC Publishing. (2020). 4-Aminopyrazolopyrimidine scaffold in kinase inhibitor design.[3]

Sources

Precision N-Ethylation of Aminopyridines: A Guide to Regiocontrol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Scientific Logic

The Challenge: Regioselectivity & Tautomerism

The N-ethylation of aminopyridines presents a classic chemoselectivity challenge. Unlike simple anilines, aminopyridines possess two nucleophilic nitrogen centers:

  • The Exocyclic Amine (

    
    ):  The desired target for most medicinal chemistry applications.
    
  • The Endocyclic Ring Nitrogen: Often more basic and nucleophilic, particularly in 2-aminopyridine (2-AP) and 4-aminopyridine (4-AP).

The Trap: Direct alkylation with ethyl halides (e.g., EtI, EtBr) under basic conditions frequently fails to yield the desired product exclusively. For 2-AP, the ring nitrogen is highly nucleophilic due to the stability of the resulting imino-dihydro-pyridine tautomer. This leads to a mixture of the desired N-ethylaminopyridine and the undesired 1-ethyl-2-imino-1,2-dihydropyridine.

The Solution: To achieve high-yield, regioselective mono-ethylation, we must bypass direct


 competition. This guide details three validated workflows:
  • Method A (Standard): Reductive Amination (High throughput, mild).

  • Method B (Robust): Acylation-Reduction (Guaranteed mono-selectivity).

  • Method C (Advanced): Catalytic Hydrogen Borrowing (Green chemistry, high atom economy).

Mechanistic Visualization

The following diagram illustrates the competing pathways and the strategic bypass provided by reductive amination.

G cluster_Direct Direct Alkylation (Avoid) cluster_Reductive Method A: Reductive Amination Start 2-Aminopyridine Direct Base + Et-I Start->Direct Imine Hemiaminal / Imine Intermediate Start->Imine + Acetaldehyde RingProd Ring N-Alkylation (Undesired Imino form) Direct->RingProd Major Path (2-AP) ExoProd Exocyclic N-Alkylation (Desired) Direct->ExoProd Minor Path Reductant NaBH(OAc)3 (Hydride Transfer) Imine->Reductant Selective Reduction Final Mono-N-Ethyl-2-Aminopyridine Reductant->Final High Selectivity

Caption: Comparative pathways showing the regioselectivity advantage of reductive amination over direct alkylation for 2-aminopyridine.

Part 2: Experimental Protocols

Method A: Reductive Amination (The "Gold Standard")

Best For: Medicinal chemistry, rapid analog generation, avoiding over-alkylation. Mechanism: Formation of an imine/hemiaminal species followed by in situ reduction. Sodium triacetoxyborohydride (STAB) is used because it is mild enough not to reduce the aldehyde directly, favoring the protonated imine.

Reagents:

  • Substrate: Aminopyridine (1.0 equiv)

  • Carbonyl Source: Acetaldehyde (1.1 - 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acid Additive: Acetic Acid (1.0 equiv) - Crucial for imine formation kinetics.

Protocol:

  • Preparation: In an oven-dried flask under

    
    , dissolve the aminopyridine (1.0 equiv) in DCE (0.2 M concentration).
    
  • Acidification: Add Acetic Acid (1.0 equiv). Stir for 5 minutes.

  • Aldehyde Addition: Cool the solution to 0°C. Add Acetaldehyde (1.2 equiv) dropwise. Note: Acetaldehyde boils at 20°C; handle cold solutions or use paraldehyde if compatible.

  • Imine Formation: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Reduction: Cool back to 0°C. Add STAB (1.5 equiv) in portions to control gas evolution.

  • Reaction: Stir at RT overnight (12-16h). Monitor by LCMS (Look for M+29 mass shift).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Critical Control Point: If di-ethylation is observed, lower the acetaldehyde equivalents to 0.9 and accept lower conversion to ensure mono-selectivity.

Method B: Acylation-Reduction (The "Precision" Route)

Best For: Large-scale synthesis, absolute guarantee of mono-ethylation, substrates sensitive to aldehydes. Mechanism: Acetylation protects the amine and installs the ethyl backbone. Reduction converts the carbonyl to a methylene group.[1]

Step 1: Acetylation

  • Dissolve aminopyridine in DCM.

  • Add Pyridine (1.2 equiv) and Acetic Anhydride (1.1 equiv).

  • Stir at RT for 2-4 hours.

  • Standard aqueous workup yields

    
    -acetylaminopyridine.
    

Step 2: Selective Reduction Warning: LiAlH4 can reduce the pyridine ring under forcing conditions. Temperature control is vital.

  • Setup: Charge a flask with

    
     (2.0 equiv) in anhydrous THF under Argon. Cool to 0°C.
    
  • Addition: Dissolve the

    
    -acetyl intermediate in THF and add dropwise to the hydride slurry.
    
  • Reflux: Warm to RT, then heat to gentle reflux (65°C) for 2-4 hours. Monitor closely.

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    = grams of LAH used.
  • Filtration: Filter the granular precipitate. Concentrate filtrate to obtain pure

    
    -ethylaminopyridine.
    
Method C: Ruthenium-Catalyzed "Hydrogen Borrowing" (Green/Advanced)

Best For: Process chemistry, green manufacturing, using Ethanol instead of toxic halides/aldehydes. Catalyst:


 with a bidentate phosphine ligand (e.g., DPEphos).

Protocol:

  • Mix: In a pressure tube, combine aminopyridine (1.0 mmol), Ethanol (1.0 mL, acts as solvent and reagent),

    
     (1 mol%), and DPEphos (2 mol%).
    
  • Heat: Seal and heat to 100-120°C for 18 hours.

  • Mechanism: The catalyst dehydrogenates ethanol to acetaldehyde (in situ), facilitates imine formation, and returns the hydrogen to reduce the imine.

  • Workup: simply evaporate the solvent. The only byproduct is water.[2][3]

Part 3: Data & Troubleshooting

Comparative Performance Table
FeatureMethod A: Reductive AminationMethod B: Acylation-ReductionMethod C: CatalyticDirect Alkylation (EtI)
Regioselectivity High (Exocyclic)Perfect (Exocyclic)High (Exocyclic)Poor (Mixture)
Mono-Selectivity Good (Requires stoichiometry control)Perfect (Stepwise)GoodPoor (Poly-alkylation)
Atom Economy ModerateLow (Multi-step)ExcellentModerate
Reagent Safety Moderate (STAB is safe)Low (LAH is pyrophoric)High (Ethanol)Low (Alkyl halides toxic)
Rec. Substrate 2-AP, 3-AP, 4-AP2-AP (Tricky reduction), 3/4-AP3-AP, 4-APNot Recommended
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Ring Alkylation (Method A) Tautomer equilibrium favoring ring NEnsure Acid (AcOH) is present to protonate the ring N, making it less nucleophilic than the imine.
Di-ethylation (Method A) Excess acetaldehydeReduce aldehyde to 0.95 equiv. Add STAB slowly.
Ring Reduction (Method B) Reaction too hot / LAH too strongSwitch from

to Borane-DMS complex. Borane is more chemoselective for amides over pyridine rings.
No Reaction (Method C) Catalyst poisoningEnsure reaction is strictly oxygen-free. Pyridines can coordinate metal centers; increase catalyst loading to 2-5 mol%.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]

  • Borane Reduction of Amides: Brown, H. C., & Heim, P. "Selective Reductions. XII. The Reaction of Borane-Tetrahydrofuran with Amides." Journal of Organic Chemistry, 1973, 38(5), 912-916. [Link]

  • Ruthenium Catalyzed Alkylation: Hamid, M. H., Slatford, P. A., & Williams, J. M. "Borrowing Hydrogen in the Activation of Alcohols."[3] Advanced Synthesis & Catalysis, 2007, 349(10), 1555-1575. [Link]

  • Aminopyridine Basicity & Tautomerism: Albert, A., et al. "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society, 1948, 2240-2249.[4] [Link]

Sources

Application Note: N-Ethyl-4-methylpyridin-3-amine in Divergent Heterocyclic Synthesis

[1]

Introduction & Compound Profile

This compound (CAS: 1790141-68-2 for HCl salt) is a high-value "ortho-functionalized" pyridine scaffold.[1] Unlike its primary amine counterpart, the N-ethyl substituent provides immediate access to N-alkylated fused heterocycles, eliminating the need for post-cyclization alkylation steps which often suffer from regioselectivity issues.

This scaffold is a privileged building block for three classes of drug-like heterocycles:

  • 1-Ethyl-6-azaindoles (Pyrrolo[2,3-c]pyridines): Bioisosteres of indole, frequent in kinase inhibitors (e.g., JAK, substituted indolinones).[1]

  • 6-Ethyl-1,6-naphthyridin-5(6H)-ones: Scaffolds for PDE inhibitors and GPCR ligands.[1]

  • Lateral Functionalized Pyridines: Via directed lithiation of the C4-methyl group.

Chemical Profile
PropertySpecification
Structure Pyridine ring, 3-(ethylamino), 4-methyl
Molecular Weight 136.19 g/mol (Free base)
Acidity (pKa) ~6.5 (Pyridine N), ~25 (Methyl C-H)
Key Reactivity Nucleophilic aromatic substitution (Amine), Lateral Lithiation (Methyl), Condensation (Ortho-effect)

Strategic Workflows (Graphviz Diagram)

The following diagram illustrates the divergent synthesis pathways available from this single precursor.

LibrarySynthesisStartThis compoundStep1_AAcylation / Formylation(R-COX or DMF-DMA)Start->Step1_ACyclization AStep2_ACondensation w/ Keto-esters(e.g., Diethyl Oxalate)Start->Step2_ACyclization BStep3_ALateral Lithiation(LDA, -78°C)Start->Step3_AActivationProd11-Ethyl-6-azaindoles(Kinase Scaffolds)Step1_A->Prod1Base/HeatProd26-Ethyl-1,6-naphthyridin-5-onesStep2_A->Prod2Acid/HeatStep3_BElectrophile Trapping(R-CHO, R-X)Step3_A->Step3_BE+Prod3C4-FunctionalizedPyridinesStep3_B->Prod3Workup

Caption: Divergent synthetic pathways transforming this compound into three distinct heterocyclic libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-6-azaindoles (Madelung-Type Cyclization)

This protocol exploits the acidity of the C4-methyl group to cyclize onto an amide formed at the N3 position.[1]

Rationale: The N-ethyl group prevents the formation of the NH-azaindole, forcing the formation of the N-ethyl derivative, which is often more metabolically stable and lipophilic.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Acylating Agent: Trifluoroacetic anhydride (TFAA) or Acid Chloride (1.2 equiv)[1]

  • Base: Triethylamine (Et3N)[1]

  • Solvent: DCM (step 1), DMF (step 2)[1]

Step-by-Step:

  • Acylation: Dissolve the amine (1 mmol) in dry DCM (5 mL). Add Et3N (1.5 mmol) and cool to 0°C. Dropwise add the acid chloride (e.g., 4-chlorobenzoyl chloride) or anhydride. Stir at RT for 2 hours.

    • Checkpoint: Verify amide formation by LCMS (Mass shift: +RCO -H).[1]

  • Workup 1: Wash with NaHCO3, dry (MgSO4), and concentrate to yield the intermediate amide.[1]

  • Cyclization (Madelung): Dissolve the crude amide in dry DMF (0.2 M). Add a strong base (NaH or KOtBu, 2.5 equiv) carefully at 0°C.[1]

    • Mechanism:[2][3][4] The base deprotonates the C4-methyl group (lateral anion), which attacks the amide carbonyl.[1]

  • Heating: Heat the mixture to 80–100°C for 4–6 hours.

  • Quench: Cool to RT, quench with sat. NH4Cl.[1] Extract with EtOAc.[1][4][5]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Expected Outcome: 1-Ethyl-2-substituted-1H-pyrrolo[2,3-c]pyridine.[1]

Protocol B: Synthesis of 6-Ethyl-1,6-naphthyridin-5(6H)-ones

This reaction constructs a second six-membered ring fused to the pyridine.[1]

Rationale: The reaction with diethyl oxalate or

1

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Diethyl oxalate (2.0 equiv) or Ethyl acetoacetate[1]

  • Base: Potassium ethoxide (KOEt) in Ethanol (1M)[1]

Step-by-Step:

  • Condensation: In a microwave vial, mix the amine and diethyl oxalate in Ethanol.

  • Base Addition: Add KOEt solution (2.5 equiv). The solution often turns deep red/brown (formation of enolate).[1]

  • Reflux/Microwave: Heat to reflux for 12 hours or Microwave at 140°C for 30 mins.

    • Mechanism:[2][3] The amine attacks one ester group to form the amide.[1] The C4-methyl is deprotonated by the ethoxide and attacks the second ester group (Claisen-type condensation).[1]

  • Isolation: Acidify with acetic acid to pH 5. The product often precipitates.[1] Filter and wash with cold ethanol.[1]

Expected Outcome: 6-Ethyl-5-oxo-5,6-dihydro-1,6-naphthyridine-4-carboxylic acid ethyl ester (if using diethyl oxalate).[1]

Protocol C: Lateral Lithiation for Library Decoration

This protocol allows for the introduction of diverse alkyl/aryl chains at the C4-methyl position without cyclization, preserving the amine functionality for later steps.[1]

Safety Note: This reaction requires strictly anhydrous conditions and inert atmosphere (Ar/N2).[1]

Reagents:

  • Substrate: this compound (or its Boc-protected precursor if N-H interference is observed, though the N-ethyl anion is manageable with 2 equiv of base).[1]

  • Base: LDA (Lithium Diisopropylamide), 2.2 equiv.[1]

  • Electrophile: Benzaldehyde, Alkyl Halides.[1]

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Preparation: Cool a solution of the amine (1 mmol) in THF (10 mL) to -78°C.

  • Lithiation: Add LDA (2.2 mmol) dropwise over 10 mins. The solution will turn deep purple/red (characteristic of the picolyl anion).[1]

    • Note: The first equivalent deprotonates the amine (forming N-Li), the second deprotonates the methyl group (forming the C-Li, N-Li dianion).[1]

  • Trapping: Stir at -78°C for 30 mins. Add the electrophile (e.g., Benzaldehyde, 1.1 equiv) dissolved in THF.[1]

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench: Add water/NH4Cl.

  • Result: C4-functionalized pyridine (e.g., 4-(2-hydroxy-2-phenylethyl)-3-(ethylamino)pyridine).[1]

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield in Cyclization (Protocol A) Incomplete deprotonation of C4-methylUse a stronger base (t-BuLi or LDA) instead of NaH; ensure anhydrous conditions.
No Reaction in Lithiation (Protocol C) Quenching by moisture or N-H protonUse 2.2–2.5 equiv of base to account for the amine proton; dry THF over Na/Benzophenone.[1]
Poly-alkylation Over-reactivity of the anionMaintain -78°C strictly; add electrophile slowly.
Starting Material Recovery Steric hindrance of N-ethylIncrease reaction temperature for the initial acylation step; use acid chlorides instead of esters.

References

  • Synthesis of 6-azaindoles via electrophilic cyclization: Title: Electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to 6-azaindoles.[1][6] Source: ChemRxiv (2023).[1] URL:[Link]

  • Lateral Lithiation of methylpyridines: Title: Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines.[1][7] Source: Journal of Organic Chemistry (2005).[1] URL:[Link][1]

  • Synthesis of 1,6-naphthyridines: Title: Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives.[1][8][9][2] Source: Journal of Applicable Chemistry (2015).[1][4] URL:[Link]

  • Pyrido[3,4-d]pyrimidine synthesis: Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives.[1][10] Source: Chemistry Central Journal (2013).[1] URL:[Link][1]

Application Note: Selective Synthesis of N-ethyl-4-methylpyridin-3-amine via Pd-Catalyzed C-N Coupling

[1]

Executive Summary

This application note details the optimized protocols for synthesizing N-ethyl-4-methylpyridin-3-amine , a critical pharmacophore in kinase inhibitor development. The transformation involves the palladium-catalyzed cross-coupling of 3-bromo-4-methylpyridine with ethylamine .

This specific coupling presents two distinct challenges:

  • Steric Hindrance: The methyl group at the C4 position exerts ortho-steric pressure on the C3 reaction site.

  • Chemo-selectivity: Primary alkyl amines (like ethylamine) are prone to

    
    -hydride elimination, leading to hydrodehalogenation of the pyridine or formation of imine byproducts rather than the desired C-N bond.
    

We present two validated methodologies: a High-Fidelity Method utilizing 4th Generation Buchwald Precatalysts (BrettPhos Pd G4) for maximum yield, and a Cost-Effective Method utilizing Pd(OAc)₂/BINAP for scale-up scenarios.

Retrosynthetic Analysis & Strategy

The target molecule is accessed via a C-N disconnection at the pyridyl C3 position. The choice of the bromide precursor (over chloride) balances oxidative addition rates with commercial availability.

RetrosynthesisTargetTarget: this compoundDisconnectC-N DisconnectionTarget->DisconnectRetroPrecursor13-Bromo-4-methylpyridineDisconnect->Precursor1Precursor2Ethylamine(2.0 M in THF)Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the aminopyridine core.

Critical Mechanistic Insight: Ligand Selection

Success in this reaction hinges entirely on the ancillary ligand. Standard ligands like PPh₃ will fail due to the competitive coordination of the pyridine nitrogen to the palladium center (catalyst poisoning).

The "Primary Amine" Problem

Primary alkyl amines are smaller than anilines but possess

  • Risk: After amine coordination, the Pd-amido complex can undergo

    
    -hydride elimination to form an imine and the reduced arene (dehalogenation).
    
  • Solution: We require a ligand that promotes Reductive Elimination faster than

    
    -hydride elimination.
    
Ligand Comparison Table
LigandClassSuitability for this SubstrateRecommendation
BrettPhos Monodentate BiarylHigh. Specifically designed for primary amines.[1][2] Bulky structure suppresses

-elimination.
Primary Choice
RuPhos Monodentate BiarylMedium. Better for secondary amines or extremely hindered substrates.Secondary Choice
BINAP Bidentate BisphosphineModerate. A robust "workhorse" ligand. Good for scale-up but requires higher catalyst loading.Cost-Effective Alternative
Xantphos Bidentate (Wide Bite)Low/Medium. Often used for amides/heterocycles, but less active than BrettPhos for this specific coupling.Backup

Experimental Protocols

Method A: High-Fidelity Protocol (BrettPhos Pd G4)

Recommended for medicinal chemistry (mg to g scale) where yield and purity are paramount.

Reagents:

  • 3-Bromo-4-methylpyridine (1.0 equiv)

  • Ethylamine (2.0 M solution in THF) (1.5 equiv)

  • Catalyst: BrettPhos Pd G4 (2.0 - 4.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under rigorous Ar/N₂ flow, charge a reaction vial with 3-bromo-4-methylpyridine (172 mg, 1.0 mmol), NaOtBu (144 mg, 1.5 mmol), and BrettPhos Pd G4 (18 mg, 2 mol%).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (4.0 mL).

  • Amine Addition: Add Ethylamine (2.0 M in THF, 0.75 mL, 1.5 mmol) via syringe.

    • Note: If using Ethylamine HCl salt, increase NaOtBu to 2.5 equiv.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 90°C for 12 hours.

    • Visual Check: The reaction typically turns from pale yellow to a dark orange/brown suspension.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black and salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH gradient, 0-5% MeOH).

    • Yield Expectation: 85-95%.

Method B: Cost-Effective Protocol (Pd(OAc)₂ / BINAP)

Recommended for larger scale (10g+) where catalyst cost is a constraint.

Reagents:

  • 3-Bromo-4-methylpyridine (1.0 equiv)

  • Ethylamine (2.0 M in THF) (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + rac-BINAP (7.5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vessel, add Pd(OAc)₂ and BINAP. Add Toluene and stir at ambient temperature for 15 minutes to form the active catalyst species (solution turns orange).

  • Substrate Addition: Add 3-bromo-4-methylpyridine and Cs₂CO₃.

  • Amine Addition: Add Ethylamine solution.

  • Reaction: Heat to 100°C for 16-24 hours.

    • Note: BINAP systems are slower than G4 precatalysts.

  • Workup: Standard Celite filtration and extraction.

Optimization & Troubleshooting Logic

Use the following decision tree to troubleshoot low yields or impurities.

OptimizationStartAnalyze Crude LCMSOutcome1Starting Material Remaining?Start->Outcome1Outcome2Dehalogenated Product(Pyridine-H)?Start->Outcome2Outcome3Imine Formation?Start->Outcome3Action1Increase Temp to 110°COR Switch to BrettPhos Pd G4Outcome1->Action1YesAction2Reduce Temp to 80°CSwitch to RuPhos (bulkier)Outcome2->Action2YesAction3Ensure Anhydrous ConditionsCheck Amine QualityOutcome3->Action3Yes

Figure 2: Troubleshooting logic flow based on crude reaction analysis.

Key Troubleshooting Notes:
  • Dehalogenation (Reduction): If you observe the bromine being replaced by hydrogen (forming 4-methylpyridine), the

    
    -hydride elimination pathway is competing. Switch to BrettPhos immediately , as it is electronically tuned to favor reductive elimination over 
    
    
    elimination.
  • Catalyst Poisoning: If conversion stalls at ~50%, the product (a secondary amine) or the pyridine nitrogen may be inhibiting the catalyst. Increase catalyst loading to 5 mol% or use a Pd G4 precatalyst which activates more efficiently than Pd(OAc)₂.

Safety & Handling

  • Ethylamine: Extremely flammable and volatile (bp 16.6°C). Always handle the THF solution in a well-ventilated fume hood or glovebox. Avoid using the gas directly if possible.

  • Palladium Residues: Pd species can be toxic. Ensure thorough scavenging (e.g., SiliaMetS® Thiol) if the compound is intended for biological testing.

  • Pyridines: Generally irritants; handle with standard PPE.

References

  • Ligand Effects on Rate-Limiting Steps (BrettPhos vs RuPhos): Tian, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction."[1][3] ACS Omega, 2020. [Link]

  • General Buchwald-Hartwig Protocols & Scope: Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011. [Link]

  • Optimization of Aminations with Aliphatic Amines: "Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions." JACS Au, 2024. [Link]

Application Note: Precision C2-Functionalization of N-Ethyl-4-Methylpyridin-3-Amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists requiring precise regiocontrol on the polysubstituted pyridine scaffold N-ethyl-4-methylpyridin-3-amine .

Executive Summary

Functionalizing the C2 position of This compound presents a unique challenge in heterocyclic chemistry. The molecule features a "blocked" C4 position (methyl group) and an activating C3-amino group. While the C3-amine activates both the C2 and C6 positions, the C2 position is sterically crowded (flanked by the ring nitrogen and the amine) yet electronically distinct due to the inductive effect of the pyridine nitrogen.

This guide outlines two primary protocols:

  • The "Gold Standard" Protocol (DoM): Utilizes a Boc-directing group to achieve >95% C2-regioselectivity via Directed ortho-Metalation.

  • The "Rapid Access" Protocol (Halogenation): A direct electrophilic halogenation route for generating C2-bromo intermediates, suitable for subsequent cross-coupling.

Chemo-Structural Analysis & Regioselectivity Map

To design a successful synthesis, one must understand the competing electronic and steric forces on the pyridine ring.

PositionElectronic StatusSteric EnvironmentReactivity Potential
C2 (Target) Highly Activated. Ortho to amine; Alpha to ring Nitrogen.Crowded. Sandwiched between Ring-N and C3-N.High (DoM & EAS). Primary site for directed lithiation due to coordination with Ring-N.
C4 Blocked (Methyl).High.Null. Methyl group prevents functionalization.
C5 Deactivated (Meta to amine).Low.Low.
C6 Activated (Para to amine).Open / Low.Moderate. Competing site in electrophilic substitution (EAS), but distal to directing groups in DoM.
Decision Matrix: Why DoM?

While Electrophilic Aromatic Substitution (EAS) is possible, it often yields mixtures of C2 and C6 isomers. Directed ortho-Metalation (DoM) is the superior choice here because the C3-amino group can be converted into a Directing Metalation Group (DMG). Since the C4 position is blocked, the DMG forces lithiation exclusively to C2, leveraging the "Optional Site Selectivity" principle where ortho protons are deprotonated over para protons.

Methodology 1: Directed ortho-Metalation (DoM)

Objective: Install a wide range of electrophiles (CHO, I, Br, COOH, alkyl) at C2 with high regiocontrol.

Mechanistic Pathway

The native N-ethylamino proton is acidic and will quench organolithium reagents. Therefore, we must first protect the amine as a tert-butyl carbamate (Boc). The Boc group serves a dual purpose: it protects the nitrogen and acts as a powerful DMG, coordinating with the lithium base to direct deprotonation at the adjacent C2 position.

Visualization of the Pathway

DoM_Pathway Start N-ethyl-4-methyl pyridin-3-amine Step1 N-Boc Protection (Boc2O, DMAP) Start->Step1 Inter1 DMG-Precursor (N-Boc-N-ethyl) Step1->Inter1 Yield >90% Step2 Lithiation (t-BuLi, -78°C) Inter1->Step2 Inter2 C2-Lithio Species (Coordination to Boc & Ring N) Step2->Inter2 C2 Selectivity Inter2->Inter2 Stabilized by Chelation Step3 Electrophile Trapping (E+) Inter2->Step3 Product C2-Functionalized Derivative Step3->Product Retention of Boc

Caption: Logical workflow for C2-selective functionalization via Directed ortho-Metalation. The Boc group directs lithiation away from the open C6 position, targeting the sterically hindered C2 site.

Detailed Protocol

Step 1: N-Boc Protection

  • Reagents: Substrate (1.0 equiv), (Boc)₂O (1.2 equiv), DMAP (0.1 equiv), Et₃N (2.0 equiv).

  • Solvent: Dichloromethane (DCM) or THF.

  • Procedure: Dissolve the amine in DCM. Add Et₃N and DMAP. Add (Boc)₂O portion-wise at 0°C. Warm to RT and stir for 4–12 h.

  • Workup: Wash with sat. NaHCO₃, brine, dry over Na₂SO₄. Concentrate.

  • Checkpoint: Verify disappearance of N-H stretch in IR or broad singlet in ¹H NMR.

Step 2: C2-Lithiation and Trapping Critical: Ensure all glassware is flame-dried and under Argon/Nitrogen.

  • Reagents: N-Boc-substrate (1.0 equiv), t-BuLi (1.1–1.2 equiv, 1.7 M in pentane) or s-BuLi. n-BuLi may be insufficient for deprotonation at -78°C due to sterics.

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Procedure:

    • Cool the THF solution of the N-Boc substrate to -78°C .

    • Add t-BuLi dropwise over 20 mins. Maintain temp < -70°C.

    • Stir at -78°C for 1–2 hours. (Allow time for the "Complex-Induced Proximity Effect" to drive deprotonation).

    • Add the Electrophile (E⁺) (1.5 equiv) dissolved in THF (e.g., Iodine, DMF, alkyl halide).

    • Allow to warm slowly to RT over 2–4 hours.

  • Quench: Add sat. NH₄Cl or water.[1]

  • Purification: Silica gel chromatography.

Step 3: Deprotection (Optional)

  • Reagents: TFA/DCM (1:1) or HCl/Dioxane.

  • Procedure: Stir at RT for 1 h. Neutralize with NaHCO₃ to recover the free amine.

Methodology 2: Direct Regioselective Halogenation

Objective: Rapidly generate a C2-Bromo intermediate for Suzuki/Buchwald couplings without cryogenic conditions.

Rationale: While less selective than DoM, the use of N-Bromosuccinimide (NBS) in polar aprotic solvents often favors the C2 position due to the stabilization of the transition state by the ring nitrogen (alpha-effect), despite the steric crowding.

Protocol
  • Reagents: this compound (1.0 equiv), NBS (1.05 equiv).

  • Solvent: Acetonitrile (ACN) or DMF (0.1 M).

  • Temperature: 0°C to Room Temperature.

  • Procedure:

    • Dissolve amine in ACN at 0°C.

    • Add NBS portion-wise (protect from light).

    • Monitor by LCMS.[1] If C6-bromination is observed (minor byproduct), lower temperature to -10°C.

    • Note: If over-bromination occurs, reduce NBS equivalents.

  • Outcome: The product is typically 2-bromo-N-ethyl-4-methylpyridin-3-amine .

  • Validation: Confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR.

    • C2-Bromo product: No NOE between Ethyl-CH₂ and any aromatic proton (since C2 is substituted).

    • C6-Bromo product: NOE observed between Ethyl-CH₂ and C2-H.

Quantitative Data Summary

ParameterMethod A: DoM (Boc-Directed)Method B: Direct Halogenation (NBS)
C2 Selectivity High (>95%) Moderate to High (80–90%)
Overall Yield 60–75% (3 steps)70–85% (1 step)
Substrate Scope Broad (Formyl, Iodo, Alkyl, Aryl)Limited (Bromo, Chloro, Iodo)
Operational Difficulty High (Cryogenic, Anhydrous)Low (Standard Benchtop)
Scalability Moderate (Lithium handling)High

Troubleshooting & Optimization

  • Issue: Low Conversion in DoM.

    • Cause: Incomplete deprotonation.

    • Fix: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 equiv) during the lithiation step. TMEDA breaks up alkyllithium aggregates, increasing the basicity and reactivity of the Li-species.[2]

  • Issue: C6 Functionalization.

    • Cause: "Wander" of the lithiated species or lack of directing power.

    • Fix: Ensure the Boc group is intact. Switch to s-BuLi/TMEDA at -90°C to favor kinetic control (C2) over thermodynamic control.

  • Issue: N-Attack vs. C-Attack.

    • Cause: In halogenation, the pyridine nitrogen might be attacked.

    • Fix: Perform the reaction in acidic media (H₂SO₄/NBS) to protonate the pyridine nitrogen, deactivating it towards N-bromination and forcing EAS on the ring (though this drastically slows the reaction).

References

  • Snieckus, V. (1990).[3][4] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link

  • Baran Lab. (2021).[1] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." (Context on Pyridine Functionalization). Organic Chemistry Portal. Link

  • Schlosser, M. (2005). "The optional site selectivity of the deprotonation of substituted pyridines." Angewandte Chemie International Edition.
  • Myers, A. G. "Directed Ortho Metalation Class Notes." Harvard University. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Application Note: Scalable Synthesis of N-Ethyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-ethyl-4-methylpyridin-3-amine, a critical intermediate in the development of kinase inhibitors (e.g., KRAS G12C inhibitors). While direct alkylation of aminopyridines often results in poly-alkylation and quaternization, this guide prioritizes a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB). This route offers superior regioselectivity, safety profile, and process control for multi-kilogram manufacturing compared to traditional hydride reduction of amides or catalytic hydrogenation.

Strategic Route Selection

In the scale-up of secondary amines from primary aminopyridines, three primary routes were evaluated. The selection of the optimal path is based on Process Mass Intensity (PMI) , Safety , and Impurity Profile .

RouteMethodologyScale-Up SuitabilityCritical Drawbacks
A Direct Alkylation (EtI/Base)LowHigh risk of bis-alkylation and ring quaternization (uncontrollable). Requires chromatography.[1]
B Amide Reduction (Ac2O

LAH)
MediumRequires LiAlH4 or Red-Al (pyrophoric). Cryogenic conditions often needed. High waste generation.
C Reductive Amination (Aldehyde + STAB)High Selected Route. Mono-selective. Mild conditions (RT). Filtration-based workup.
Mechanistic Rationale

The 3-amino-4-methylpyridine substrate possesses a nucleophilic exocyclic nitrogen. However, the adjacent 4-methyl group provides steric bulk that, while hindering the initial attack, significantly destabilizes the formation of a tertiary amine (bis-ethylation). By using Sodium Triacetoxyborohydride (STAB) , we exploit the steric and electronic difference between the intermediate imine and the aldehyde. STAB is less basic and milder than NaBH4, reducing the imine selectively without reducing the aldehyde or the pyridine ring.

G Start 3-Amino-4-methylpyridine (Substrate) Imine Imine Intermediate (Transient) Start->Imine + Aldehyde - H2O Aldehyde Acetaldehyde (1.2 eq) Aldehyde->Imine Product This compound (Target) Imine->Product + STAB Selective Reduction STAB NaBH(OAc)3 (Reductant)

Figure 1: Reaction pathway for the selective mono-alkylation via reductive amination.

Process Development & Optimization

Solvent Selection

While Dichloromethane (DCM) is the standard solvent for STAB reductions, it is undesirable for large-scale processing due to environmental regulations.

  • Recommended Solvent: 2-Methyltetrahydrofuran (2-MeTHF) .

  • Why: It is derived from renewable resources, separates cleanly from water (unlike THF), and has higher stability than THF. It solubilizes the STAB reagent effectively.

Stoichiometry & Reagent Control
  • Acetaldehyde: Use 1.1–1.2 equivalents. Excess leads to bis-alkylation.

  • STAB: 1.4–1.5 equivalents. Must be added after partial imine formation or in portions to prevent aldehyde reduction.

  • Acid Catalyst: Acetic acid (1.0 eq) accelerates imine formation, which is the rate-determining step for electron-deficient anilines/aminopyridines.

Detailed Scale-Up Protocol (1.0 kg Basis)

Equipment Requirements
  • 10 L Jacketed Glass Reactor with overhead stirring.

  • Nitrogen inertion system.

  • Temperature control unit (-10°C to 100°C).

  • Addition funnel for controlled liquid dosing.

Step-by-Step Procedure
Phase 1: Imine Formation[2]
  • Charge the reactor with 3-Amino-4-methylpyridine (1.0 kg, 9.25 mol) and 2-MeTHF (5.0 L, 5 vol).

  • Start stirring (250 RPM) and inert with Nitrogen.

  • Add Acetic Acid (0.55 kg, 9.25 mol, 1.0 eq) slowly. Note: Mild exotherm expected.

  • Cool the mixture to 15–20°C .

  • Add Acetaldehyde (0.49 kg, 11.1 mol, 1.2 eq) dropwise over 30 minutes.

    • Critical Control Point: Maintain internal temperature < 25°C to prevent acetaldehyde evaporation (BP: 20.2°C).

  • Stir at 20–25°C for 1 hour.

    • IPC (HPLC): Confirm conversion of starting material to imine > 90% (if stable) or proceed to reduction directly (One-Pot).

Phase 2: Selective Reduction
  • Cool the reaction mixture to 0–5°C .

  • Charge Sodium Triacetoxyborohydride (STAB) (2.94 kg, 13.9 mol, 1.5 eq) in 5 portions over 1 hour.

    • Safety: Hydrogen gas evolution is minimal with STAB compared to NaBH4, but proper venting is required.

    • Exotherm: Maintain T < 10°C during addition.

  • Allow the reaction to warm to 20–25°C and stir for 4–12 hours.

  • IPC (HPLC): Monitor for consumption of starting amine (< 1.0 area%).

Phase 3: Workup & Isolation
  • Quench: Cool to 10°C. Slowly add 20% aq. NaOH (approx. 4 L) to adjust pH to > 12.

    • Purpose: Decomposes boron complexes and converts the product (amine salt) to the free base.

  • Phase Separation: Agitate for 30 mins, then settle. Separate the organic (Top) layer.

  • Extraction: Extract the aqueous layer with 2-MeTHF (2 x 2 L). Combine organic layers.

  • Wash: Wash combined organics with Brine (3 L).

  • Concentration: Distill solvent under reduced pressure (45°C) to obtain the crude oil.

Phase 4: Purification (Salt Formation)

To ensure high purity (>99%) without chromatography, isolate as the Hydrochloride salt. 16. Dissolve crude oil in Ethanol (3 L). 17. Cool to 0–5°C. 18. Add HCl in Ethanol (or conc. HCl, 1.1 eq) dropwise. 19. Stir at 0°C for 2 hours to crystallize. 20. Filtration: Filter the white solid, wash with cold Ethanol (1 L). 21. Drying: Vacuum oven at 40°C.

Data Summary Table
ParameterSpecification
Yield 85 – 92% (Isolated HCl salt)
Purity (HPLC) > 99.0%
Bis-ethyl impurity < 0.5%
Appearance White to off-white crystalline solid

In-Process Controls (IPC) & Analytics

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV @ 254 nm.

Self-Validating Check:

  • Retention Time Shift: The product (secondary amine) will elute after the starting material (primary amine) but before the bis-alkylated impurity (tertiary amine).

  • Mass Spec: M+H for Product = 137.1. M+H for Bis-ethyl = 165.1.

Safety & Hazard Analysis

Hazard ClassSpecific RiskMitigation Strategy
Flammability Acetaldehyde is extremely flammable (FP -39°C).Use chilled condensers; inert atmosphere; ground all equipment.
Toxicity Aminopyridines are toxic by ingestion/absorption.Full PPE (Tyvek suit, respirator); use closed transfer systems for solids.
Reactivity STAB generates boric acid and mild H2 on quench.Controlled quench at low temp; ensure scrubber is active.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Tripathi, R. P., et al. (2008). "Direct Reductive Amination of Carbonyl Compounds with Amines using NaBH(OAc)3." Current Organic Chemistry, 12(13). (General review of STAB utility in pharma).
  • Sigma-Aldrich. (n.d.). "this compound hydrochloride Product Page." (Verification of CAS and commercial availability). Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

Troubleshooting & Optimization

separating N-ethyl-4-methylpyridin-3-amine from diethyl byproducts

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured to address the purification of


-ethyl-4-methylpyridin-3-amine  (Secondary Amine) from its 

-diethyl
byproduct (Tertiary Amine) and unreacted precursor.

Subject: Separation of N-ethyl-4-methylpyridin-3-amine from diethyl byproducts. Case ID: AP-304-SEP Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Know Your Mixture

Before initiating purification, you must accurately characterize the crude mixture. Aminopyridines behave differently than aliphatic amines due to the electron-deficient pyridine ring.[1]

Quick Triage Table
FeatureTarget: N-Ethyl (Secondary)Impurity: N,N-Diethyl (Tertiary)Precursor: Primary Amine
H-Bond Donor Yes (1 NH)No (0 NH)Yes (2 NH)
Polarity (Silica) MediumLow (Elutes First)High (Elutes Last)
UV Abs (254nm) StrongStrongStrong
Ninhydrin Stain Weak/Yellow (Variable)*Negative (No reaction)Strong/Red-Purple
LCMS Signal



Critical Note on Staining: Standard Ninhydrin is often ineffective for aromatic secondary amines (anilines/aminopyridines). Use UV (254 nm) as your primary visualization tool.[2] If chemical staining is required for confirmation, use Iodine vapor or Dragendorff’s reagent (stains tertiary amines orange/brown).

Protocol A: Chromatographic Separation (The Standard)

Best for: Small to medium scale (<10 g). The Challenge: Pyridines are basic.[1][3] They interact strongly with acidic silanols on standard silica gel, causing peak tailing and co-elution.

The "Buffered Silica" Method

You must suppress the ionization of the pyridine ring to achieve separation.

Step 1: Column Preparation

  • Stationary Phase: Standard Flash Silica (40–63 µm).

  • Pre-treatment: Slurry the silica in the starting mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ). This neutralizes the acidic sites.
    

Step 2: Mobile Phase Engineering

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) containing 1%

    
     (preferred) or TEA.
    
  • Gradient: 0% B

    
     10% B over 15 CV (Column Volumes).
    

Step 3: Elution Logic Due to the lack of Hydrogen Bond Donors, the Diethyl impurity (Tertiary) is significantly less polar than the Target (Secondary).

  • First Eluter: N,N-Diethyl-4-methylpyridin-3-amine (Impurity).

  • Second Eluter: this compound (Target ).

  • Third Eluter: 3-Amino-4-methylpyridine (Precursor).[4]

Visualization of Separation Logic (DOT Diagram)

ChromatographyLogic Silica Silica Surface (Acidic Silanols) Tertiary Diethyl Impurity (No H-Donor) Silica->Tertiary Weak Interaction Secondary Target: Mono-Ethyl (1 H-Donor) Silica->Secondary Medium Interaction Primary Precursor (2 H-Donors) Silica->Primary Strong Interaction Tertiary->Secondary Elutes First Secondary->Primary Elutes Next

Caption: Elution order on Normal Phase Silica. The absence of N-H protons allows the diethyl impurity to elute rapidly.

Protocol B: Chemical Purification (High Purity/Scale-Up)

Best for: Large scale (>10 g) or when chromatography fails to resolve spots. Concept: This method exploits the N-H bond present in the target but absent in the impurity.

The "Acetylation-Hydrolysis" Loop

If the boiling points are too close for distillation and chromatography is difficult, convert the target into a neutral amide to drastically alter its polarity.

Phase 1: Derivatization

  • Dissolve crude mixture in DCM.

  • Add 1.1 equivalents of Acetic Anhydride (

    
    ) and 1.2 eq Pyridine/TEA.
    
  • Reaction:

    • Target (

      
       amine) 
      
      
      
      
      
      -Acetyl-N-ethyl-amide
      (Neutral/Non-basic exocyclic N).
    • Impurity (

      
       amine) 
      
      
      
      No Reaction (Remains Basic).

Phase 2: Acid Wash Separation

  • Wash the organic layer with 1M HCl .

    • Aqueous Layer: Contains the protonated Diethyl Impurity (and any unreacted precursor).

    • Organic Layer: Contains the Neutral Amide (Derivatized Target).

  • Discard Aqueous layer (or save if you need to recover impurity).

  • Dry and evaporate the Organic layer.

Phase 3: Hydrolysis (Recovery)

  • Reflux the amide in 6M HCl or 20% NaOH/EtOH for 2-4 hours.

  • Extract the free amine target.

Workflow Diagram

ChemicalPurification Mixture Crude Mixture (Mono + Diethyl) Ac2O Add Acetic Anhydride Mixture->Ac2O Reacted Reaction Mixture: 1. Amide (Neutral) 2. Diethyl Amine (Basic) Ac2O->Reacted Wash Wash with 1M HCl Reacted->Wash OrgLayer Organic Layer: Contains Amide (Target) Wash->OrgLayer Separation AqLayer Aqueous Layer: Contains Diethyl Impurity salt Wash->AqLayer Discard Hydrolysis Hydrolysis (NaOH/EtOH) OrgLayer->Hydrolysis Final Pure N-Ethyl Target Hydrolysis->Final

Caption: Chemical separation strategy utilizing the reactivity difference between secondary and tertiary amines.

FAQ: Troubleshooting & Prevention

Q: Why is my product streaking on the column even with TEA? A: Aminopyridines are notorious for this.

  • Switch Silica: Use "Amine-functionalized Silica" (e.g., KP-NH).[5] This eliminates the need for modifiers and prevents streaking.

  • Solvent Switch: Move to DCM:MeOH:NH4OH (90:9:1) . The ammonium hydroxide is a stronger competitor for silanol sites than TEA.

Q: Can I separate them by Distillation? A: Yes, but it requires high vacuum.[6]

  • 3-Amino-4-methylpyridine BP: ~254°C (at 760 mmHg).

  • Target (

    
    -Ethyl):  Estimated ~260-270°C.
    
  • Impurity (

    
    -Diethyl):  Likely lower boiling than the target relative to MW, due to loss of Hydrogen Bonding, but the MW increase (+28) counteracts this.[6]
    
  • Verdict: Separation requires a fractional column with high theoretical plates. Chromatography is preferred for <50g.

Q: How do I prevent the Diethyl byproduct from forming in the first place? A: This is a "Reductive Amination" control issue.

  • Root Cause: The secondary amine product is more nucleophilic than the primary amine precursor.

  • Fix:

    • Use a deficiency of the aldehyde (0.9 eq) relative to the amine.

    • Use a milder reducing agent like Sodium Triacetoxyborohydride (STAB) rather than Cyanoborohydride.

    • Stepwise: Form the imine completely first (with drying agent like

      
       or 
      
      
      
      ), then add the reducing agent. This prevents the "reductive alkylation" of the product while aldehyde is still present.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[6] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa and purification of organic bases).

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[6] (Authoritative source on controlling mono- vs di-alkylation).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for estimating relative basicity of aminopyridines).

Sources

Technical Support Center: Optimizing Reductive Alkylation of 3-Amino-4-Picoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the reductive alkylation of 3-amino-4-picoline (also known as 3-amino-4-methylpyridine). This specific substrate is a highly valuable building block in pharmaceutical drug development, most notably serving as the key starting synthon for the synthesis of Janus kinase (JAK) inhibitors such as tofacitinib[1].

However, researchers frequently encounter significant bottlenecks when performing reductive amination on this molecule. The pyridine ring strongly withdraws electron density, deactivating the amine, while the ortho-methyl group creates a steric shield. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yielding, chemoselective secondary amine formation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my imine formation so slow or incomplete with 3-amino-4-picoline, even with a large excess of the carbonyl partner? Expert Insight: The primary amine on 3-amino-4-picoline is significantly less nucleophilic than a standard aliphatic amine. The electron-withdrawing pyridine nitrogen pulls electron density away from the 3-amino group via inductive and resonance effects. Furthermore, the 4-methyl group creates intense steric hindrance directly adjacent to the reaction center, blocking the trajectory of incoming aldehydes or ketones. Solution: Do not rely on direct, one-pot reductive amination for sterically hindered or electronically deactivated substrates. Instead, force the imine condensation using a Lewis acid or Brønsted acid water-scavenging system. Research has demonstrated that utilizing Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Titanium(IV) isopropoxide (Ti(OiPr)4) facilitates the condensation of deactivated aminopyridines while minimizing the reversibility of imine formation by effectively scavenging the generated water[2].

Q2: I am observing significant over-alkylation (tertiary amine formation). How can I prevent this? Expert Insight: While the starting 3-amino-4-picoline is a weak nucleophile, the resulting secondary amine product is often more nucleophilic than the starting material because the newly added alkyl group donates electron density via inductive effects. If the reducing agent reduces the imine faster than the imine forms, unreacted aldehyde remains in the mixture and rapidly reacts with the newly formed secondary amine. Solution:

  • Reagent Selection: Use Sodium Triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane (DCE). This is the gold standard for weakly basic amines because it is exceptionally mild and highly chemoselective; it reduces protonated imines (iminium ions) much faster than unprotonated aldehydes[3].

  • Kinetic Control: Employ a strict stepwise protocol. Completely consume the aldehyde during the imine formation step before introducing the reducing agent.

Q3: Are there greener or more efficient alternatives to NaBH3CN or NaBH(OAc)3 for this specific transformation? Expert Insight: Yes. While NaBH3CN generates highly toxic hydrogen cyanide gas upon hydrolysis, and NaBH(OAc)3 typically requires halogenated solvents for optimal kinetics, 2-Picoline Borane (2-PB) has emerged as a highly effective alternative. 2-PB provides superior conversion rates for complex reductive aminations, minimizes over-reduction of the carbohydrate/aldehyde, and can be safely utilized in greener protic solvents like methanol or ethanol[4].

Part 2: Self-Validating Experimental Protocol

To overcome the electronic and steric limitations of 3-amino-4-picoline, utilize the following stepwise methodology. This protocol is designed as a self-validating system —do not proceed to the next phase until the analytical checkpoint is confirmed.

Phase 1: Imine Condensation (Overcoming Sterics & Electronics)
  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 3-amino-4-picoline (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis: Add Ti(OiPr)4 (1.5 eq) or TMSOTf (1.2 eq) dropwise at room temperature to activate the carbonyl and scavenge water[2].

  • Reaction: Heat the mixture to 40 °C and stir for 4–6 hours.

  • Validation Checkpoint 1: Analyze the mixture via LC-MS or TLC. You must observe >95% consumption of the starting 3-amino-4-picoline and the dominant formation of the intermediate imine mass. Causality note: Do not add the reducing agent if the primary amine is still heavily present, as unreacted aldehyde will trigger mixed reaction kinetics and lead to tertiary amine byproducts.

Phase 2: Chemoselective Reduction (Preventing Over-Alkylation)
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reduction and maximize chemoselectivity.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq)[3]. The mild nature of this reagent ensures that the iminium ion is reduced rapidly while any trace unreacted carbonyl remains untouched.

  • Quenching: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Once complete (verify via LC-MS), quench the reaction slowly with saturated aqueous NaHCO3.

  • Validation Checkpoint 2: Test the aqueous phase; it must be basic (pH ~8). Causality note: Aminopyridines easily form water-soluble salts at low pH. A basic environment ensures the newly formed secondary aminopyridine is fully deprotonated and partitions entirely into the organic layer during extraction.

Part 3: Reagent Selection & Quantitative Data Summary

The following table summarizes the performance metrics of common reducing agents when applied specifically to deactivated aminopyridines like 3-amino-4-picoline.

Reducing AgentChemoselectivity (Imine vs. Carbonyl)Over-alkylation RiskToxicity / Byproduct ProfileRecommended Solvent System
NaBH(OAc)3 ExcellentLowLow (Yields acetic acid byproduct)DCE, THF
2-Picoline Borane ExcellentLowLow (Greener profile, highly stable)MeOH, EtOH, H2O
NaBH3CN GoodModerateHigh (HCN gas risk at low pH)MeOH, EtOH
NaBH4 Poor (Reduces carbonyls directly)HighLowMeOH (Requires strict stepwise)

Part 4: Workflow Visualization

Use the following diagnostic flowchart to guide your optimization process during the reductive alkylation of 3-amino-4-picoline.

ReductiveAlkylationWorkflow Start 3-Amino-4-Picoline + Carbonyl Partner Condensation Phase 1: Imine Condensation Add Lewis Acid Start->Condensation CheckImine LC-MS Check: >95% Imine Formed? Condensation->CheckImine Troubleshoot1 Increase Temp to 40°C or Add Water Scavenger CheckImine->Troubleshoot1 No Reduction Phase 2: Reduction Add NaBH(OAc)3 at 0°C CheckImine->Reduction Yes Troubleshoot1->Condensation CheckAlk Dialkylation Observed? Reduction->CheckAlk Troubleshoot2 Reduce Carbonyl Eq. or Enforce Stepwise CheckAlk->Troubleshoot2 Yes Product Pure Secondary Aminopyridine CheckAlk->Product No Troubleshoot2->Condensation

Diagnostic workflow for the reductive alkylation of 3-amino-4-picoline.

References

  • [3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | Source: ACS Publications | 3

  • [2] Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids | Source: NIH |2

  • [4] Reductive amination and analysis of carbohydrates using 2-picoline borane as reducing agent | Source: Googleapis / Patent Data | 4

  • [1] Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | Source: MDPI |1

Sources

troubleshooting low conversion in aminopyridine ethylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ambident" Challenge

Ethylation of aminopyridines (e.g., 2-aminopyridine) is deceptively simple. The core challenge is the ambident nucleophilicity of the substrate. You are fighting a war on two fronts:

  • The Ring Nitrogen (N1): Highly basic (

    
    ) and nucleophilic. Alkylation here creates a pyridinium salt (often an undesired dead-end).
    
  • The Exocyclic Amine (N-NH₂): Less basic but can be made nucleophilic via deprotonation.

Low conversion is rarely just "slow kinetics." It is usually a symptom of:

  • Stalled Imine Formation (in reductive amination).

  • Protonation-Induced Deactivation (autoinhibition).

  • Competitive Regio-isomers (N1-ethylation masking the yield of the desired N-ethyl product).

This guide prioritizes Reductive Amination as the "Gold Standard" for mono-ethylation, followed by Direct Alkylation for specific steric/electronic cases.

Decision Matrix: Select Your Protocol

Before troubleshooting, ensure you are using the correct pathway for your specific aminopyridine substrate.[1]

MethodSelection Start Start: Aminopyridine Ethylation Goal Goal: Mono-N-Ethylation Start->Goal Q1 Is the Pyridine Ring Electron Deficient? (e.g., -NO2, -CN, -CF3) Goal->Q1 MethodA Method A: Reductive Amination (Acetaldehyde + Reducing Agent) *High Selectivity* Q1->MethodA No (Electron Neutral/Rich) MethodB Method B: Direct Alkylation (SN2) (NaH + Et-I) *Requires Strong Base* Q1->MethodB Yes (NH2 is poorly nucleophilic) OptA Add Ti(OiPr)4 or Molecular Sieves MethodA->OptA Optimization OptB Use NaH/LiI Composite or Phase Transfer MethodB->OptB Optimization

Figure 1: Decision matrix for selecting the optimal ethylation strategy based on substrate electronics.

Module A: Troubleshooting Reductive Amination

The Standard: Acetaldehyde + Reducing Agent (NaBH(OAc)₃ or NaBH₃CN). Common Failure Mode: Reaction stalls at <50% conversion; presence of unreacted starting material.

The Mechanism of Failure

Reductive amination proceeds in two steps:

  • Equilibrium: Amine + Acetaldehyde

    
     Hemiaminal 
    
    
    
    Imine +
    
    
    .
  • Reduction: Imine + Hydride

    
     Secondary Amine.
    

The Problem: Aminopyridines are poor nucleophiles. The equilibrium constant (


) for imine formation is low. If water is not removed, the imine never forms in high concentration, and the reducing agent eventually decomposes the aldehyde (reduction to ethanol).
Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Stalled Reaction (SM remains)Water accumulation shifts equilibrium back to SM.Add Dehydrating Agents: Add 4Å Molecular Sieves (powdered) or

(1.5 eq) to drive imine formation [1].
Low Yield (Ethanol formation)Reducing agent added too early; aldehyde consumed before imine forms.Stepwise Addition: Stir Amine + Acetaldehyde + Acid/Sieves for 2–4h before adding NaBH(OAc)₃.
No Reaction Amine is too electron-deficient (e.g., nitro-aminopyridine).Switch Reagent: Use Pyridine-Borane complex in Methanol/AcOH. It is more stable and effective for difficult substrates [2].
Volatile Reagent Loss Acetaldehyde (bp 20°C) evaporates before reacting.Use Equivalents: Use 3–5 eq. of acetaldehyde. Chill reaction to 0°C during addition. Consider using Paraldehyde with acid depolymerization in situ.
Validated Protocol: Ti(OiPr)₄ Enhanced Reductive Amination

Use this for stubborn substrates.

  • Imine Formation: In a dry flask, combine Aminopyridine (1.0 eq) and Titanium(IV) isopropoxide (1.25 eq) in dry THF.

  • Addition: Add Acetaldehyde (1.5 eq). Stir at RT for 4–6 hours. (The solution often turns yellow/orange, indicating imine/titanium complex).

  • Reduction: Dilute with Ethanol. Add NaBH₄ (2.0 eq) carefully (exothermic). Stir overnight.

  • Workup: Quench with 1N NaOH (precipitates TiO₂). Filter through Celite.

Module B: Troubleshooting Direct Alkylation ( )

The Alternative: Ethyl Iodide (EtI) + Base. Common Failure Mode: Ring alkylation (N1) or poly-alkylation.

The Mechanism of Failure

Under neutral or weakly basic conditions (e.g.,


), the Ring Nitrogen (N1) is the best nucleophile. You get the pyridinium salt. To alkylate the exocyclic amine, you must deprotonate  it to create the amidine anion, which is a powerful nucleophile.[1]
Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Ring Alkylation (Pyridinium salt)Base too weak (

, TEA). Exocyclic NH₂ not deprotonated.
Stronger Base: Switch to NaH (Sodium Hydride) in DMF or THF. You must form the anion before adding EtI.
Poly-alkylation (Diethyl product)Uncontrolled reactivity of the mono-ethyl product.Stoichiometry Control: Use exactly 1.0–1.1 eq of EtI. Add EtI dropwise at 0°C.
Incomplete Conversion (with NaH)"Caking" of the sodium salt or poor solubility.Additive: Add LiI (Lithium Iodide) (0.1 eq). This disrupts aggregates and increases the solubility of the amidine species [3].
Gummy Precipitate Pyridinium salt formation.[2][3]Solvent Switch: Move to non-polar solvent (Toluene) with Phase Transfer Catalyst (TBAB) and 50% NaOH.
Validated Protocol: NaH/LiI Method

Based on modified Chichibabin-type activation [3].

  • Deprotonation: Suspend NaH (60% in oil, 1.2 eq) in dry DMF. Add Aminopyridine (1.0 eq) at 0°C.

  • Activation: Add LiI (0.1 eq). Stir at RT for 30 mins until H₂ evolution ceases (Anion formation).

  • Alkylation: Cool to 0°C. Add Ethyl Iodide (1.05 eq) dropwise.

  • Quench: Pour into ice water. Extract with EtOAc.

FAQ: Rapid Diagnostics

Q: My reaction mixture turned dark black/tarry. Is it ruined? A: Not necessarily. Aminopyridines are prone to oxidation, and trace transition metals can cause color bodies.[1] Check TLC/LCMS. If the main peak is product, ignore the color. If it's a complex mixture, you likely have polymerization; reduce temperature and degas solvents.[1]

Q: I see two spots on TLC with similar Rf. What are they? A: Likely the Regioisomers .

  • Spot A (Desired): Exocyclic N-Ethyl. Usually less polar (higher Rf) if H-bonding is intramolecular.

  • Spot B (Undesired): Ring N-Ethyl (Pyridinium). Usually stays at the baseline or is very polar unless it rearranges (Dimroth rearrangement is possible at high temps).

  • Verification: Perform a mini-workup. Pyridinium salts are water-soluble; the desired amine is organic-soluble.

Q: Can I use Ethanol/NaOEt for the alkylation? A: Avoid it. Alkoxide bases are often not strong enough to fully deprotonate the exocyclic amine (


 > 20), leading to competition from the Ring N. Use NaH or LiHMDS.

Visualization: The "Stalled Imine" Trap

This diagram explains why your reductive amination is failing and how the additives fix it.

ReductiveAminationFailure Substrate Aminopyridine + Acetaldehyde Imine Intermediate Imine (Unstable) Substrate->Imine Equilibrium (Slow) SideProduct Side Reaction: Aldehyde Reduction (Ethanol) Substrate->SideProduct Direct Reduction (If Imine slow) Imine->Substrate Water Hydrolysis Product Product: N-Ethyl Aminopyridine Imine->Product NaBH(OAc)3 Reduction Additive SOLUTION: Ti(OiPr)4 or Sieves (Removes Water) Additive->Imine Shifts Eq to Right

Figure 2: The kinetic competition in reductive amination. Water removal is the critical control point.

References

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] The Journal of Organic Chemistry, vol. 55, no.[1][4] 8, 1990, pp. 2552–2554.[1][4]

  • Pelter, A., et al. "Pyridine Borane as a Reducing Agent for Imines."[1] Journal of the Chemical Society, Perkin Transactions 1, 1984, pp. 717-720.[1]

  • Pang, J. H., et al. "Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH–Iodide Composite."[1][5] Organic Letters, vol. 21, no.[1][6] 19, 2019, pp. 7873–7877.[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1] 11, 1996, pp. 3849-3862.[1]

Sources

Technical Support Center: Solution Stability of N-Ethyl-4-Methylpyridin-3-Amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling N-ethyl-4-methylpyridin-3-amine (and its hydrochloride salt) in analytical and drug development workflows. This guide provides researchers with field-proven insights, troubleshooting steps, and validated protocols to ensure chemical integrity during solution-phase experiments.

Core Chemical Profile & Stability Dynamics

This compound is a substituted aminopyridine derivative. While the parent aminopyridine scaffold is generally stable in solid dosage forms when protected from light and moisture [1], its behavior in solution is highly dependent on pH, solvent choice, and exposure to oxidative stress [2].

The electron-donating properties of the methyl and ethylamine groups increase the electron density on the pyridine ring. This structural feature enhances its pharmacological profile but simultaneously increases its susceptibility to N-oxidation and photolytic degradation in aqueous environments. The hydrochloride salt form (CAS 1790141-68-2) is typically preferred for stock solutions as it provides a lower microenvironmental pH, which mitigates some of these oxidative liabilities [3].

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent system for long-term storage of stock solutions?

A: For long-term stability, we recommend preparing stock solutions in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) or Methanol , stored in amber glass vials at -20°C. If an aqueous buffer is required for biological assays, use a slightly acidic to neutral buffer (pH 5.0–6.5). Alkaline conditions (pH > 7.5) significantly accelerate the deprotonation of the amine, increasing its nucleophilicity and making the molecule highly prone to oxidative degradation [2].

Q: Does the choice between the free base and the hydrochloride salt affect solution stability?

A: Yes. The hydrochloride salt is inherently more stable in aqueous solutions. The protonation of the pyridine nitrogen sterically and electronically hinders the formation of N-oxide degradants. If you are starting with the free base, consider adjusting the pH of your aqueous diluent to ~6.0 using dilute HCl to form the salt in situ prior to storage.

Q: How long can I keep working aliquots at room temperature?

A: Benchtop stability at room temperature (20°C–25°C) is generally maintained for up to 24-48 hours if protected from light. However, under harsh oxidative conditions (e.g., presence of transition metal impurities or peroxides in aging solvents), significant degradation can occur rapidly [2]. Always prepare fresh working dilutions daily from frozen aliquots.

Troubleshooting Guide: Degradation in Solution

Issue: Yellowing or Discoloration of Aqueous Stock Solutions
  • Causality: Discoloration is a primary indicator of photolytic degradation or oxidation of the aminopyridine core, often resulting in the formation of N-oxides or complex polymeric degradants.

  • Resolution:

    • Immediately discard discolored solutions; they will compromise assay reproducibility.

    • Ensure all diluents are degassed and purged with Argon or Nitrogen prior to dissolving the compound.

    • Switch to actinic (amber) glassware to prevent UV-induced radical formation.

Issue: Inconsistent HPLC Peak Areas or "Shoulder" Peaks
  • Causality: A shoulder on the main peak usually indicates co-elution of a structurally similar degradant (like an N-oxide). If peak areas decrease over time without visible precipitation, continuous slow degradation is occurring in the autosampler.

  • Resolution:

    • Lower the autosampler temperature to 4°C.

    • Verify the pH of your mobile phase. Ensure the pH is strictly controlled (e.g., using a 10 mM Ammonium Acetate buffer adjusted to pH 5.5) to maintain consistent ionization and resolve the parent compound from its degradants.

Stability Testing Workflow & Logic

To establish a robust handling procedure, laboratories must validate the stability of this compound under their specific assay conditions. The logic flow below outlines a self-validating system for stability assessment.

StabilityWorkflow A This compound (Free Base or HCl Salt) B Solvent Selection (Aqueous vs. Organic) A->B Dissolution C pH Adjustment (Buffer to pH 5.0-6.5) B->C pH Control D Storage Conditions (Temp, Light, Oxidation) C->D Incubation E Degradation Pathway (N-Oxidation / Photolysis) D->E Stress/Time F Stability-Indicating HPLC-UV Assay D->F Sampling E->F Quantify Degradants G Data Validation (Purity > 95%) F->G Analysis

Caption: Workflow for evaluating the solution stability of this compound.

Experimental Protocol: Stability-Indicating HPLC Assay

To ensure trustworthiness, any stability data must be generated using a stability-indicating method —an assay proven to separate the active pharmaceutical ingredient (API) from its degradation products [1].

Self-Validating Principle: Before testing your actual samples, you must perform a forced degradation (stress) test. If the HPLC method cannot resolve the parent peak from the stress-induced degradant peaks, the method is invalid and must be re-optimized.

Step-by-Step Methodology:
  • Preparation of Standard Solution: Dissolve this compound hydrochloride in LC-MS grade water to a concentration of 1.0 mg/mL.

  • Forced Degradation (System Suitability Control):

    • Oxidative Stress: Mix 0.5 mL of the standard solution with 0.5 mL of 3%

      
      . Incubate at room temperature for 4 hours.
      
    • Alkaline Stress: Mix 0.5 mL of the standard solution with 0.5 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours, then neutralize with 0.1 N HCl.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.5 with glacial acetic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (or optimal lambda max for the aminopyridine core).

  • Execution & Causality Check: Inject the forced degradation samples. You must observe a reduction in the parent peak area and the appearance of new, baseline-resolved degradant peaks. If the parent peak co-elutes with a degradant, adjust the gradient slope or mobile phase pH.

  • Sample Analysis: Once the method is validated, inject your time-course stability samples (e.g., Day 0, Day 7, Day 14). Calculate the percentage of the remaining intact compound relative to the Day 0 peak area.

Quantitative Data Presentation: Comparative Stability Profiles

The following table summarizes the expected stability profile of substituted aminopyridines in various matrices, providing a baseline for what researchers should expect when handling this compound [1][2].

Storage ConditionMatrix / SolventDurationExpected Remaining Intact (%)Primary Risk Factor
-20°C (Dark) 100% DMSO6 Months> 98%Freeze-thaw cycles
4°C (Dark) Aqueous Buffer (pH 6.0)30 Days> 95%Microbial growth
25°C (Dark) Aqueous Buffer (pH 6.0)7 Days> 90%Slow hydrolysis
25°C (Light) Aqueous Buffer (pH 6.0)48 Hours< 80%Photolytic degradation
25°C (Dark) 5%

(Oxidative Stress)
216 Hours< 50%N-oxide formation
25°C (Dark) Alkaline Buffer (pH 9.0)7 Days< 85%Base-catalyzed degradation

Note: Data is extrapolated from validated stability studies on structurally analogous substituted 4-aminopyridines and their hydrochloride salts.

References

  • Chemical Stability of 4-Aminopyridine Capsules Source: Canadian Journal of Hospital Pharmacy (CJHP) / ResearchGate URL:[Link]

Technical Support Center: Purification Protocols for 3-Amino-4-methylpyridine (3-AMP)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AMP-3430-PUR Subject: Removal of unreacted 3-amino-4-methylpyridine from reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

3-Amino-4-methylpyridine (3-AMP, CAS: 3430-27-1) is a common intermediate in the synthesis of kinase inhibitors and agrochemicals. Its dual-nitrogen functionality—a basic pyridine ring (


) and a nucleophilic primary amine—creates unique purification challenges. It often "tails" on silica gel due to interaction with silanol groups and can co-elute with polar products.

This guide provides three tiered protocols for removing 3-AMP, ranging from standard extraction to advanced scavenging techniques.

Module 1: Liquid-Liquid Extraction (LLE)

Best For: Neutral or acidic products (e.g., amides, esters, phenols) that are stable to mild acid.

The Mechanism

3-AMP possesses a pyridine nitrogen with a


 of approximately 6.8. By lowering the pH of the aqueous phase below 4.0, we protonate this nitrogen, converting the lipophilic free base into a highly water-soluble pyridinium salt.
Protocol
  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane). Recommended ratio: 10 mL solvent per 1 g crude mass.

  • Acid Wash: Wash the organic phase twice with 10% w/v Citric Acid or 1.0 M HCl .

    • Note: Citric acid is preferred for products with acid-labile protecting groups (e.g., Boc, acetals) as it buffers near pH 3-4.

  • Verification: Check the pH of the aqueous layer.[1][2] It must remain acidic (pH < 4) to ensure the 3-AMP remains protonated.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual acid and break potential emulsions.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Troubleshooting LLE
IssuePotential CauseResolution
Emulsion Formation Amphiphilic nature of 3-AMP salts.Add solid NaCl to the aqueous layer until saturated; filter through a Celite pad.
Product Loss Product is also basic (protonates).Switch to Module 2 (Scavenger Resins) .
Impurity Persists pH not low enough.Ensure aqueous phase pH < 4. If using Citric Acid, switch to 1M HCl if product stability permits.
Decision Logic: Extraction Strategy

ExtractionLogic Start Start: Crude Mixture contains 3-AMP IsProdBasic Is the Product Basic? Start->IsProdBasic IsProdAcidSens Is Product Acid Sensitive? IsProdBasic->IsProdAcidSens No (Neutral/Acidic) MethodC Method C: Do NOT use Acid Extraction Go to Module 2 IsProdBasic->MethodC Yes (Amine/Pyridine) MethodA Method A: Wash with 1M HCl IsProdAcidSens->MethodA No MethodB Method B: Wash with 10% Citric Acid IsProdAcidSens->MethodB Yes (e.g., Boc groups)

Figure 1: Decision tree for selecting the appropriate aqueous wash based on product stability.

Module 2: Scavenger Resins (Solid-Phase Extraction)

Best For: Basic products, acid-sensitive compounds, or high-throughput parallel synthesis.

The Mechanism

Since 3-AMP contains a nucleophilic primary amine, it can be covalently captured by electrophilic resins. This is a "chemical filtration" method. The resin reacts with the impurity, anchoring it to the solid bead, which is then filtered away.

Recommended Resins
  • PS-Isocyanate: Reacts rapidly with the primary amine of 3-AMP to form a urea.

  • PS-Benzaldehyde: Forms an imine (Schiff base) with 3-AMP. Requires a trace of acid catalyst.

Protocol
  • Calculate Loading: Determine the excess moles of 3-AMP (usually based on stoichiometry). Use 3.0 equivalents of resin relative to the impurity.

  • Solvent Selection: Dissolve crude mixture in DCM, THF, or DMF. Avoid protic solvents (MeOH/EtOH) if using Isocyanate resins, as they slow the kinetics.

  • Incubation: Add resin to the vial. Shake or stir gently at room temperature for 2–4 hours.

    • Tip: Heating to 40°C can accelerate scavenging but check product stability.

  • Filtration: Filter the mixture through a fritted cartridge or cotton plug.

  • Rinse: Wash the resin beads with solvent to recover any non-specifically adsorbed product.

Workflow Visualization

ScavengerWorkflow Input Crude Solution (Product + 3-AMP) Resin Add PS-Isocyanate Resin (Electrophile) Input->Resin React Shake 2-4 Hours (Formation of Urea Bond) Resin->React Filter Filtration React->Filter SolidWaste Solid Waste: Resin-Bound 3-AMP Filter->SolidWaste Retentate Filtrate Filtrate: Pure Product Filter->Filtrate Flow-through

Figure 2: Workflow for removing nucleophilic impurities using electrophilic scavenger resins.

Module 3: Chromatography & Derivatization

Best For: Difficult separations where LLE and Resins fail (e.g., product is chemically similar to impurity).

Option A: Modified Silica Chromatography

Aminopyridines interact strongly with the acidic silanols on standard silica gel, causing peak tailing.

  • The Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase.

  • Protocol: Flush the column with 3 column volumes (CV) of Hexane:EtOAc:TEA (e.g., 80:19:1) before loading the sample. This "caps" the active silanol sites.

Option B: "In-Situ" Derivatization (The Anhydride Trick)

If 3-AMP co-elutes with your product, you can chemically alter the polarity of the impurity without isolating it.

  • Action: Add 1.5 equivalents (vs. 3-AMP) of Acetic Anhydride or Phthalic Anhydride to the reaction mixture.

  • Result: 3-AMP is converted to its acetamide or phthalimide derivative.

  • Benefit: The amide/imide is significantly less polar than the free amine and will elute much faster (higher

    
    ) in normal phase chromatography, allowing easy separation.
    
    • Warning: Do not use if your product contains a nucleophilic amine or alcohol that could also be acetylated.

Frequently Asked Questions (FAQ)

Q: My product is also a pyridine derivative. Can I use the acid wash? A: Generally, no. If your product has a basic nitrogen with a


, it will likely protonate and extract into the water layer along with the 3-AMP. Use Module 2 (Scavenger Resins)  or Module 3 (Chromatography with TEA) .

Q: The 3-AMP turned brown/black during workup. What happened? A: Aminopyridines are electron-rich and prone to oxidation by air, forming "pyridine black" tars. This does not necessarily mean your reaction failed. Perform a quick filtration through a short pad of silica or Celite to remove the oxidized tar before proceeding to purification.

Q: Can I remove 3-AMP by vacuum distillation? A: 3-AMP has a boiling point of ~254°C and a melting point of ~105°C. It is difficult to remove by standard rotovap. High-vacuum distillation (Kugelrohr) is possible but requires temperatures that might degrade sensitive products. We recommend Scavenging or LLE over distillation.

References

  • Biotage. (2023).[3] What is the best way to purify a crude reaction mixture that auto-crystallizes? Biotage Blog. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77519, 3-Amino-4-methylpyridine. PubChem. [Link]

  • Kecili, R., et al. (2014).[4] Fast identification of selective resins for removal of genotoxic aminopyridine impurities. Journal of Chromatography A. [Link][4]

Sources

Technical Guide: Minimizing Regioselectivity Issues in Methylpyridin-3-amine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific regioselectivity challenges inherent to the alkylation of methylpyridin-3-amines.

The Core Challenge: The "Dual Nucleophile" Problem

In methylpyridin-3-amine systems, you are fighting a battle between two nucleophilic sites:

  • The Ring Nitrogen (N1): Highly basic (pKa ~6.0 for the conjugate acid) and sterically accessible (unless blocked by a 2-methyl group).

  • The Exocyclic Amine (N3): The desired reaction site. However, due to resonance delocalization into the electron-deficient pyridine ring, this amine is significantly less nucleophilic than a standard aniline or alkyl amine.

The Trap: Under neutral conditions with simple alkyl halides (e.g., MeI, EtBr), the ring nitrogen is often the kinetic nucleophile, leading to the formation of pyridinium salts (quaternization) rather than the desired secondary amine. Furthermore, once the exocyclic amine is alkylated, the product is often more nucleophilic than the starting material, leading to uncontrollable over-alkylation.

Visualizing the Competing Pathways

ReactionPathways Start Methylpyridin-3-amine Path1 Path A: Ring Alkylation (Kinetic Trap) Start->Path1 Neutral Conditions (High N1 Basicity) Path2 Path B: Exocyclic Alkylation (Desired) Start->Path2 Controlled Conditions (Reductive/Catalytic) AlkAg Alkylating Agent (R-X) Prod1 Pyridinium Salt (Dead End) Path1->Prod1 Prod2 Mono-Alkylated Amine (Target) Path2->Prod2 Prod3 Bis-Alkylated Amine (Over-reaction) Prod2->Prod3 Excess R-X

Figure 1: The bifurcation of reactivity.[1] Path A (Ring Nitrogen) dominates under standard S_N2 conditions. Path B (Exocyclic Amine) requires specific forcing or catalytic conditions.

Decision Matrix: Selecting the Right Protocol

Do not default to alkyl halides. Use this logic to select your method.

If your "R" group is...Recommended MethodWhy?
Primary Alkyl (Methyl, Ethyl, Benzyl)Reductive Amination Prevents over-alkylation; avoids quaternary salt formation; high chemoselectivity.[1]
Aryl / Heteroaryl Buchwald-Hartwig S_NAr is difficult on electron-rich rings; Pd-catalysis is required for C-N bond formation.[1][2]
Secondary Alkyl (Isopropyl, Cyclohexyl)Reductive Amination Steric hindrance makes direct displacement (S_N2) sluggish and prone to elimination.[1]
Complex/Sensitive R Buchwald-Hartwig Milder conditions (base/temp) can be tuned via ligand selection (e.g., BrettPhos).[1]

Detailed Protocols & Troubleshooting

Protocol A: Reductive Amination (The Gold Standard)

Best for: Mono-alkylation with primary/secondary alkyl groups. Mechanism: Formation of an imine intermediate followed by selective reduction.[3][4] The intermediate imine is less nucleophilic than the product amine, but the reducing agent is tuned to reduce the imine faster than the carbonyl, preventing over-alkylation.

Reagents:

  • Aldehyde/Ketone: 1.0 - 1.2 equiv.[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)3].[1] Note: NaBH4 is too strong and will reduce the aldehyde directly.

  • Additive: Titanium(IV) isopropoxide [Ti(OiPr)4] or Acetic Acid (AcOH).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step:

  • Imine Formation: Dissolve methylpyridin-3-amine (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.2 M).

    • Critical Step: Add Ti(OiPr)4 (1.5 equiv) or AcOH (2-3 equiv).[1] The exocyclic amine is a poor nucleophile; the additive activates the carbonyl and scavenges water to drive equilibrium.

    • Stir at RT for 2–4 hours. Monitor by LCMS for imine formation.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 – 2.0 equiv) portion-wise.

  • Workup: Quench with saturated aqueous NaHCO3. Caution: If Ti(OiPr)4 was used, a gelatinous precipitate will form.[1] Dilute with EtOAc and add a small amount of water/Rochelle's salt to break the emulsion.

Troubleshooting Guide:

SymptomDiagnosisSolution
Low Conversion to Imine The amine is too electron-deficient (deactivated by the pyridine ring).[1]Switch from AcOH to Ti(OiPr)4 (Lewis Acid).[1] Heat the imine formation step to 50°C before adding the reducing agent.
Over-Alkylation (Bis-alkyl) Aldehyde is too reactive (e.g., formaldehyde).[1]Use stoichiometric control strictly. Lower temperature to -10°C during reduction.
No Reaction (Steric) 2-Methyl group is hindering the amine (ortho-effect).[1]Use a smaller solvent volume (higher concentration, 0.5 M) to increase collision frequency. Switch to 2-Picoline Borane as a stronger, yet stable, reductant.[1]
Protocol B: Buchwald-Hartwig Coupling

Best for: Arylation or when Reductive Amination fails.[1] Key Advantage: Completely avoids the "Ring Nitrogen" competition because the metal inserts into the C-X bond of the coupling partner, not the pyridine.

Reagents:

  • Catalyst: Pd(OAc)2 or Pd2(dba)3.

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[1] Do not use simple PPh3.

  • Base: Cs2CO3 (weak) or NaOtBu (strong).[1][5]

  • Solvent: Toluene or Dioxane (anhydrous).[1][2]

Step-by-Step:

  • Charge flask with Pd(OAc)2 (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Add methylpyridin-3-amine (1.0 equiv) and Aryl/Alkyl Bromide (1.0 equiv).

  • Add Toluene (degassed).

  • Heat to 80–100°C under Argon/Nitrogen.

Troubleshooting Guide:

SymptomDiagnosisSolution
Catalyst Poisoning The pyridine nitrogen (N1) is coordinating to the Pd center, shutting down the cycle.[1]Use a bulky ligand (BrettPhos, XPhos) that creates a steric shell around Pd, preventing N1-coordination.[1] Increase catalyst loading to 5 mol%.
Low Yield with 2-Methyl The 2-methyl group creates steric clash with the ligand.[1]Switch to a smaller but electron-rich ligand like DavePhos or switch the base to LHMDS (soluble base).

FAQ: Specific Regioselectivity Issues

Q1: Why does the 2-methyl isomer behave differently than the 4-methyl or 6-methyl isomers? A: The 2-methyl group exerts a "Steric Editing" effect.[1]

  • Positive: It blocks the ring nitrogen (N1), significantly reducing the formation of pyridinium salts (Path A in Figure 1).

  • Negative: It is ortho to your desired amine (N3), increasing the energy barrier for the desired alkylation.

  • Action: For 2-methyl substrates, you must use higher temperatures or more active catalysts (e.g., Ti(OiPr)4 in reductive amination) to overcome the steric barrier at N3.[1]

Q2: Can I use NaH and Methyl Iodide for direct methylation? A: Avoid if possible. While NaH deprotonates the exocyclic amine (creating a potent amide anion), the reaction is extremely fast and difficult to stop at mono-methylation. You will get a mixture of starting material, mono-methyl, and dimethyl product.[1] If you must use this route, use a "Self-Limiting" strategy:

  • Protect the amine with Boc (tert-butyloxycarbonyl).

  • Alkylate the Boc-amine (Boc-NH-Py) with MeI/NaH (forms Boc-N(Me)-Py).[1]

  • Deprotect with TFA. This guarantees mono-selectivity.[1]

Q3: How do I remove pyridinium salts if they form? A: Pyridinium salts are highly polar and water-soluble.[1]

  • Dilute the reaction mixture with a non-polar solvent (Ether or Hexane/EtOAc 1:1).

  • The neutral amine product will stay in the organic layer.

  • The charged pyridinium salt will either precipitate out (filter it off) or wash out into the aqueous layer during extraction.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[6] Link[1]

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Steric Hindrance in Pyridines: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
  • Titanium Additives in Reductive Amination: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990. Link[1]

  • 2-Picoline Borane Reagent: Sato, S., et al. "2-Picoline Borane: A Stable and Efficient Reducing Agent for Reductive Amination."[1] Tetrahedron, 2004. Link[1]

Sources

Technical Support Center: Crystallization of N-ethyl-4-methylpyridin-3-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Purification & Salt Formation Protocols Ticket ID: CHEM-CRYST-304-N Support Tier: Level 3 (Senior Application Scientist)[1]

System Overview & Chemical Logic

Welcome to the technical support hub for N-ethyl-4-methylpyridin-3-amine . This guide addresses the specific challenges associated with crystallizing this secondary aminopyridine. Unlike simple amines, this molecule possesses two distinct nitrogen centers with competing basicities, making salt selection and solvent choice critical for avoiding "oiling out" (liquid-liquid phase separation).[1]

The Challenge: Dual-Nitrogen Basicity

To successfully crystallize this compound, you must understand where protonation occurs.[1]

  • Site A (Pyridine Nitrogen): pKa ~6.0–7.[1]0. This is the primary protonation site .[1] It is the most basic center.[1]

  • Site B (Exocyclic Amine): pKa ~3.0–4.0 (estimated).[1] The electron-withdrawing nature of the pyridine ring reduces the basicity of the amine at position 3, despite the electron-donating ethyl group.[1]

Implication: Monosalts (1:1 stoichiometry) will protonate the ring nitrogen.[1] Disalts are possible with strong acids but are often highly hygroscopic and unstable.[1] We recommend targeting the 1:1 Hydrochloride (HCl) or Hemisulfate salt for optimal stability. [1]

Standard Operating Procedures (SOPs)

Protocol A: Formation of the Hydrochloride Salt (Recommended)

Best for: Long-term storage, stability, and bioavailability studies.[1]

Reagents:

  • Crude this compound (Free Base)[1]

  • Solvent A: Absolute Ethanol (EtOH) or Isopropanol (IPA)[1]

  • Reagent B: 4M HCl in Dioxane or Acetyl Chloride (in situ generation)[1]

  • Antisolvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g of crude free base in 40 mL of Solvent A (EtOH) at room temperature (20–25°C). Ensure complete dissolution.

  • Filtration (Polish): If the solution is dark or hazy, treat with activated charcoal (5 wt%) for 15 minutes, then filter through Celite to remove insoluble particulates.[1]

  • Acid Addition: Cool the solution to 0–5°C. Slowly add 1.05 equivalents of Reagent B (HCl) dropwise over 20 minutes.

    • Technical Note: Exothermic reaction.[1] Maintain temperature <10°C to prevent degradation.

  • Nucleation: The solution may remain clear (metastable).[1] Seed with <10 mg of authentic crystal if available.[1] If not, scratch the vessel wall or add Antisolvent (MTBE) dropwise until slight turbidity persists.[1]

  • Crystallization: Allow the mixture to warm to Room Temperature (RT) over 1 hour, then stir for 2–4 hours.

  • Maximizing Yield: Cool back to 0°C and slowly add 20 mL of MTBE. Stir for 1 hour.

  • Isolation: Filter the white to off-white solid under nitrogen (hygroscopic risk). Wash with cold MTBE.[1]

  • Drying: Vacuum dry at 40–45°C for 12 hours.

Protocol B: Recrystallization of Existing Salts

Best for: Upgrading purity of crude salts.[1]

ParameterSpecification
Primary Solvent Ethanol (EtOH) or Methanol (MeOH)
Co-Solvent Ethyl Acetate (EtOAc)
Ratio (v/v) 1:3 to 1:5 (Alcohol:Ester)
Dissolution Temp Reflux (approx. 75–78°C)
Cooling Rate 10°C per hour (Slow cooling is essential to avoid oiling)

Decision Logic & Troubleshooting Pathways

The following diagram illustrates the decision-making process for selecting the correct crystallization strategy based on your observation.

CrystallizationLogic Start Start: Crude Material State CheckState Is it an Oil or Solid? Start->CheckState Oil Viscous Oil / Gum CheckState->Oil Oil Solid Impure Solid CheckState->Solid Solid SolventCheck Check Solvent Polarity Oil->SolventCheck PurityCheck Check Purity (HPLC) Solid->PurityCheck AddAntisolvent Use Dual-Solvent System (MeOH + MTBE) SolventCheck->AddAntisolvent Too Polar? Seed Seed & Slow Cool (-5°C) AddAntisolvent->Seed Recryst Recrystallize (EtOH/EtOAc) PurityCheck->Recryst >90% Charcoal Carbon Treatment (Remove Color) PurityCheck->Charcoal Colored/Oxidized Charcoal->Recryst

Caption: Logical workflow for determining the appropriate purification step based on the physical state of the this compound intermediate.

Troubleshooting Guide (Q&A)

Issue: "My product keeps 'oiling out' instead of crystallizing."

Diagnosis: This is the most common issue with N-alkyl aminopyridines.[1] It occurs when the temperature drops too quickly or the solvent system is too polar, causing liquid-liquid phase separation before nucleation can occur.[1] Corrective Action:

  • Re-heat: Dissolve the oil back into the solution by heating to reflux.[1]

  • Adjust Solvent: Add more of the good solvent (Ethanol) to ensure the oil phase is fully miscible at lower temperatures.[1]

  • Seeding: You must seed the solution at the metastable point (cloud point).[1] If you lack seeds, dip a glass rod in the solution, let it dry to form a film, and re-insert it.[1]

  • Slower Cooling: Wrap the flask in foil or cotton to slow the cooling rate. Do not use an ice bath immediately.[1]

Issue: "The salt is extremely hygroscopic and turns to goo on the filter."

Diagnosis: Pyridinium salts, especially with small counterions like Chloride, can be hygroscopic.[1] Corrective Action:

  • Switch Counterion: If clinical constraints allow, switch to a less hygroscopic salt.[1] Fumarate or Tartrate salts often form non-hygroscopic lattices due to hydrogen bonding networks.[1]

  • Environment: Perform filtration under a nitrogen blanket or in a glovebox.[1]

  • Wash Solvent: Ensure the wash solvent (MTBE/Heptane) is anhydrous.[1]

Issue: "The crystals are brown/purple instead of white."

Diagnosis: Aminopyridines are prone to oxidation, forming colored impurities (diazo or quinone-like species) upon exposure to air.[1] Corrective Action:

  • Acidic Environment: Maintain acidic conditions; the protonated form is more resistant to oxidation.[1]

  • Antioxidants: Add a trace amount (<0.1%) of Ascorbic Acid or Sodium Metabisulfite during the initial dissolution.[1]

  • Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes before use.[1]

Frequently Asked Questions (FAQs)

Q: Can I use sulfuric acid instead of HCl? A: Yes, but be cautious. Sulfuric acid is diprotic.[1] Adding 0.5 equivalents usually yields the Hemisulfate , which often has higher melting points and better crystallinity than the monosulfate.[1] Adding 1.0 equivalent may lead to a hygroscopic mess.[1]

Q: What is the solubility profile of the free base? A: The free base (this compound) is lipophilic.[1]

  • Soluble in: DCM, Ethyl Acetate, Alcohols, Toluene.[1]

  • Insoluble in: Water (at neutral pH), Hexanes (low solubility).[1]

  • Note: It will dissolve in acidic water (pH < 4).[1]

Q: Why is the position of the methyl group important? A: The methyl group at position 4 provides steric bulk and electron donation.[1] This stabilizes the cation but also makes the crystallization lattice packing specific.[1] Literature on the 4-methyl analog (3-amino-4-picoline) suggests that Ethyl Acetate is a "privileged" solvent for this class of structures [1].[1]

References

  • Google Patents. Preparation process of 3-amino-4-methyl pyridine.[1] CN100999491A.[1] (Describes the purification of the parent scaffold using ethyl acetate recrystallization). Link

  • Sigma-Aldrich. this compound hydrochloride Product Page.[1] (Confirms commercial availability and salt form existence). Link[1]

  • PubChem. N-Ethylpyridine-4-methylamine (Isomer/Analog Data).[1] National Library of Medicine.[1] (Used for physicochemical property estimation).[1] Link[1]

  • Alfa Chemistry. pKa Values of Amines and Cyclic Nitrogen Compounds. (Source for pKa estimation of aminopyridines). Link

Sources

Technical Support Center: Handling Hygroscopic N-Ethylaminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-ethylaminopyridine derivatives. These compounds are critical building blocks in medicinal chemistry, but their extreme sensitivity to atmospheric moisture often leads to synthetic failures, inaccurate stoichiometry, and analytical discrepancies. This guide provides field-proven troubleshooting workflows, self-validating protocols, and the mechanistic causality behind each handling requirement.

Part 1: Core Challenges & Causality

FAQ 1: Why does my N-ethylaminopyridine derivative rapidly degrade or turn into a sticky oil on the benchtop?

Causality: N-ethylaminopyridine derivatives suffer from a "dual-reactivity" paradox[1]. The pyridine ring nitrogen acts as a strong hydrogen-bond acceptor, while the secondary N-ethylamino group acts as both a hydrogen-bond donor and acceptor. This creates a highly favorable thermodynamic environment for atmospheric moisture absorption (hygroscopicity). Once water is absorbed, it can initiate premature hydrolysis of electrophilic coupling partners (e.g., acyl chlorides) in your downstream reactions, or cause the secondary amine to absorb atmospheric CO₂ to form carbamates.

FAQ 2: How does moisture absorption affect my reaction yields?

Causality: Absorbed water artificially inflates the molecular weight of the bulk powder. If you weigh 100 mg of a heavily hydrated aminopyridine in ambient air, you may only be dispensing 80–85 mg of the active reagent. This leads to off-target stoichiometry, incomplete conversions, and the introduction of water as a competing nucleophile.

Part 2: Inert Handling & Dispensing Workflows

To prevent moisture ingress, handling must be strictly relegated to inert environments. The choice of technique depends on whether you are handling the derivative as a neat solid or in solution.

Handling_Workflow A Hygroscopic Pyridine Derivative Received B Oven-dry glassware (>120°C, >1h) A->B Prep C Schlenk Line: 3x Evacuate/Backfill (Ar) B->C Solutions D Glovebox Antechamber: 3x Pump/Purge (<50 mTorr) B->D Solids E Weigh & Dispense under Argon C->E D->E F Store at -20°C under Inert Gas E->F

Workflow for inert handling and dispensing of hygroscopic N-ethylaminopyridine derivatives.

Protocol A: Glovebox Transfer for Solid Derivatives

This protocol ensures a self-validating, moisture-free transfer of solid reagents.

  • Pre-Drying: Dry the closed sample vial at 40–45°C under high vacuum (<5 mbar) for at least 12 hours prior to transfer[1].

  • Antechamber Cycling: Place the sealed vial and flame-dried glassware into the glovebox antechamber. Perform three consecutive pump-down and backfill cycles[2].

  • Validation Step: Before each backfill with Argon or Nitrogen, verify via the manometer that the vacuum has reached <50 mTorr [2]. If it has not, check for leaks or outgassing.

  • Dispensing: Transfer the solid into a pre-weighed Schlenk flask inside the glovebox.

  • Sealing: Seal the flask with a thoroughly greased stopcock before removing it from the glovebox to maintain the inert atmosphere.

Protocol B: Schlenk Line Manipulation for Solutions

For liquid derivatives or pre-dissolved solutions, the Schlenk line provides a dynamic inert environment[3].

  • Glassware Preparation: Flame-dry or oven-dry glassware (>120°C for >1 hour) to ensure no residual moisture is adsorbed on the glass walls[3]. Assemble while hot and cool under vacuum.

  • Purge Cycles: Connect the sealed flask to the Schlenk line. Turn the two-way valve to evacuate the flask, then slowly backfill with inert gas (Argon/Nitrogen). Repeat this cycle a total of three times[3].

  • Solvent Addition: Introduce anhydrous, degassed solvents via a syringe or cannula under a positive pressure of inert gas[4].

Part 3: Analytical QA/QC - Karl Fischer Titration Troubleshooting

Karl Fischer (KF) titration is the gold standard for determining the exact water content of your hygroscopic derivatives[5]. However, pyridine derivatives often cause analytical failures if not handled correctly.

FAQ 3: Why am I getting drifting endpoints or abnormally high water content results during KF titration?

Causality: The Karl Fischer reaction relies on the formation of a monosulfur ester, which then reacts with iodine and water. This reaction is highly pH-dependent and requires an optimal pH range of 5.0 to 8.0 to proceed stoichiometrically[5]. N-ethylaminopyridine derivatives are inherently basic. If the amine's pKa exceeds 9.4, its strong basicity shifts the pH of the KF system above 8.0[6]. At this elevated pH, interference reactions occur that consume the KF reagent (iodine) even in the absence of water. The instrument interprets this iodine consumption as continuous water presence, manifesting as poor endpoint stability, continuous drift, and falsely high analytical results[6].

Protocol C: Modified KF Titration for Basic Amines

To validate the moisture content accurately, the basicity of the aminopyridine must be neutralized before titration.

  • Buffer Addition: Add a weak acid to the KF working medium (anolyte). Salicylic acid or benzoic acid is required because they neutralize the amine without triggering esterification side-reactions with the methanol solvent[6].

  • Equilibration (Validation Step): Allow the KF system to pre-titrate. Do not inject the sample until the instrument confirms the background drift has stabilized (typically <10 µ g/min ).

  • Sample Injection: Introduce the aminopyridine sample via a gas-tight syringe and proceed with the coulometric titration.

KF_Troubleshooting Step1 Karl Fischer Titration of Aminopyridine Step2 Check System pH (Target: 5.0 - 8.0) Step1->Step2 Branch1 pH > 8.0 (Strong Basicity) Step2->Branch1 Branch2 pH 5.0 - 8.0 (Optimal) Step2->Branch2 Action1 Add Salicylic Acid to Neutralize Branch1->Action1 Final Proceed with Coulometric Titration Branch2->Final Action1->Final

Diagnostic logic for resolving pH-induced drift during Karl Fischer titration of basic amines.

Quantitative Troubleshooting Data for KF Titration
Diagnostic SymptomMechanistic CauseQuantitative ThresholdCorrective Action
Sluggish endpoint / Drifting High pH causing side reactions with iodine[6]System pH > 8.0Add salicylic acid to the solvent to neutralize basicity[6].
Falsely high moisture % Amine basicity consuming KF reagent[6]Amine pKa > 9.4Pre-neutralize system; ensure complete dissolution of the amine[6].
Incomplete dissolution Poor solubility of the aminopyridine in methanolVisual particulatesAdd formamide or chloroform to the KF solvent mixture to enhance solubility.
Optimal Reaction Monosulfur ester reacts stoichiometrically[5]System pH 5.0 – 8.0Proceed with standard volumetric or coulometric titration[5].

Part 4: References

  • BenchChem Technical Support Team. 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one | Application Note: Protecting Group Strategies for Aminomethyl Pyridine Derivatives. BenchChem. 1

  • BenchChem Technical Support Team. Ethylamine Hydrochloride | High-Purity Reagent. BenchChem. 7

  • California Institute of Technology (Caltech). Glovebox rules - MMRC.2

  • Rioux, R. M., et al. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. 3

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. 4

  • GMP Insiders. Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. 5

  • Mitsubishi Chemical Corporation (MCCKF). Development of Karl Fischer Reagents. MCCKF. 6

Sources

Validation & Comparative

High-Field vs. Benchtop ¹H NMR: A Comparison Guide for the Structural Verification of N-ethyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical process chemistry and fragment-based drug discovery (FBDD), the rapid and unambiguous structural verification of synthetic intermediates is paramount. N-ethyl-4-methylpyridin-3-amine is a highly functionalized pyridine building block utilized in the synthesis of various active pharmaceutical ingredients (APIs). Traditionally, confirming the regiochemistry of substitution on such pyridine rings relied exclusively on high-field superconducting Nuclear Magnetic Resonance (NMR) spectrometers. However, the advent of cryogen-free benchtop NMR has disrupted this paradigm, offering decentralized, point-of-need analytics.

This guide provides an objective comparison between High-Field NMR (600 MHz) and Benchtop NMR (60–100 MHz) for the ¹H NMR analysis of this compound, detailing the causality behind spectral differences and providing self-validating experimental protocols.

Molecular Structure and Mechanistic NMR Profiling

This compound consists of a pyridine core with an ethylamino group at C-3 and a methyl group at C-4. The electron-withdrawing nature of the pyridine nitrogen, combined with the electron-donating resonance of the C-3 amine, creates a distinct magnetic environment for each proton.

  • Aromatic Protons (H-2, H-5, H-6): The nitrogen atom strongly deshields the adjacent H-2 and H-6 protons via magnetic anisotropy and inductive effects, pushing them downfield (~8.0–8.2 ppm). H-5 is less deshielded and typically appears around 6.9–7.1 ppm. Because H-5 and H-6 are adjacent, they couple with each other, producing doublets with an ortho-coupling constant (

    
     Hz). H-2 appears as an isolated singlet.
    
  • Aliphatic Substituents: The C-4 methyl group appears as a sharp singlet (~2.2 ppm), consistent with similar 4-methylpyridin-3-amine derivatives as documented in 1[1]. The N-ethyl group exhibits classic first-order multiplicity: a triplet for the CH₃ (~1.2 ppm) and a quartet for the CH₂ (~3.1 ppm).

Table 1: Expected ¹H NMR Chemical Shifts for this compound
Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (

)
Integration
Pyridine H-2 ~8.0 - 8.2Singlet-1H
Pyridine H-6 ~7.9 - 8.1Doublet~5.0 Hz1H
Pyridine H-5 ~6.9 - 7.1Doublet~5.0 Hz1H
Amine N-H ~3.5 - 4.0Broad Singlet-1H
N-CH₂ (Ethyl) ~3.1Quartet~7.1 Hz2H
C4-CH₃ (Methyl) ~2.2Singlet-3H
N-CH₂-CH₃ (Ethyl) ~1.2Triplet~7.1 Hz3H

Technology Comparison: High-Field vs. Benchtop NMR

The fundamental difference between these platforms lies in the static magnetic field strength (


).
  • Resolution and Dispersion: Chemical shift dispersion (measured in Hz) scales linearly with

    
    , whereas scalar 
    
    
    
    -coupling (in Hz) is independent of the magnetic field. In a 600 MHz system, the Hz-distance between H-5 and H-6 is ten times greater than on a 60 MHz benchtop system. Consequently, benchtop systems are more susceptible to second-order effects (e.g., "roofing") and signal overlap, which can complicate quantitative integration as noted in 2[2].
  • Sensitivity: Signal-to-noise ratio (

    
    ) is proportional to 
    
    
    
    . High-field systems equipped with cryoprobes can detect analytes in the low micromolar range, whereas benchtop systems typically require low millimolar concentrations 3[3].
  • Operational Accessibility: Benchtop NMR utilizes permanent magnets (e.g., Neodymium), eliminating the need for expensive cryogenic liquids (liquid helium/nitrogen) and specialized facilities, thereby democratizing NMR for routine quality control4[4].

Table 2: Performance Comparison Matrix
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (60-100 MHz)Impact on this compound Analysis
Chemical Shift Dispersion 600 Hz / ppm60 - 100 Hz / ppmHigh-field cleanly separates H-5 and H-6; benchtop may show partial overlap or "roofing" effects.
Sensitivity (LOD) Low micromolar (

M)
Low millimolar (mM)Benchtop requires highly concentrated samples (~40 mg/mL) for adequate S/N.
Maintenance Cryogenic liquids (He/N₂), dedicated roomCryogen-free permanent magnet, standard lab benchBenchtop allows for immediate, on-site reaction monitoring.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols incorporate built-in validation steps.

Protocol A: Sample Preparation (Free Base in CDCl₃)

Causality: CDCl₃ is selected over DMSO-d₆ for the free base to minimize solvent viscosity (which broadens lineshapes) and to prevent the suppression of the exchangeable N-H proton signal through rapid hydrogen bonding with DMSO.

  • Weighing: Accurately weigh 15 mg (for 600 MHz) or 40 mg (for 60 MHz) of this compound. Higher mass is critical for benchtop NMR to compensate for lower sensitivity.

  • Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube. Validation: Particulate matter distorts magnetic field homogeneity (

    
     shimming). A clear solution is mandatory.
    
Protocol B: 1D ¹H NMR Acquisition
  • Tuning and Matching: Insert the sample and tune the probe to the Larmor frequency of ¹H.

  • Shimming (Self-Validation): Optimize the Z-gradients. Critical Check: Measure the Full-Width at Half-Maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm). Proceed only if FWHM < 1.0 Hz (High-Field) or < 2.0 Hz (Benchtop). Poor shimming artificially broadens the C-4 methyl singlet, masking fine structural data.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure full relaxation between scans).

    • Relaxation Delay (D1): 2.0 seconds. (Wait time must exceed

      
       of the slowest relaxing proton for accurate quantitation).
      
    • Number of Scans (NS): 16 (600 MHz) vs. 128 (60 MHz).

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function, Fourier transform, and phase correct. Set the TMS peak exactly to 0.00 ppm.

Visual Workflows and Decision Matrices

NMR_Workflow A Sample Preparation (this compound) B Solvent Selection (CDCl3 vs DMSO-d6) A->B C Instrument Selection B->C D Benchtop NMR (60-100 MHz) C->D Routine QC E High-Field NMR (400-600 MHz) C->E Complex Mixtures F Data Acquisition & Shimming (FWHM Validation) D->F E->F G Spectral Processing & Structural Verification F->G

Caption: Workflow for the ¹H NMR structural verification of pyridine derivatives.

Decision_Matrix Start Analyze this compound Q1 Is high resolution required for overlapping aromatic signals? Start->Q1 Q2 Is the sample concentration < 10 mM? Q1->Q2 No HighField Use High-Field NMR (600 MHz) High sensitivity & dispersion Q1->HighField Yes Benchtop Use Benchtop NMR (60-100 MHz) Cost-effective, rapid QC Q2->Benchtop No Q2->HighField Yes

Caption: Decision matrix for selecting between Benchtop and High-Field NMR systems.

References

  • Source: ethz.ch (Wiley Online Library)
  • Source: nih.
  • Source: mdpi.
  • Source: mdpi.

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of N-Ethyl-4-methyl-3-pyridinamine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of N-ethyl-4-methyl-3-pyridinamine (CAS: 33403-97-3, also referenced as N-ethyl-4-methylpyridin-3-amine). This document is designed for analytical chemists and drug discovery researchers requiring precise structural verification and isomer differentiation.

Executive Summary & Application Context

N-ethyl-4-methyl-3-pyridinamine (MW 136.19 Da) is a critical heterocyclic building block in the synthesis of antiparasitic agents, kinase inhibitors, and nicotinic acetylcholine receptor ligands. In metabolic stability studies and impurity profiling, it must be rigorously distinguished from its structural isomers (e.g., N-propyl-3-pyridinamine or N,N-dimethyl-4-methyl-3-pyridinamine).

This guide compares the Electron Ionization (EI) and Electrospray Ionization (ESI) behaviors of the target compound against its primary isomeric alternatives, establishing a self-validating identification protocol.

Theoretical Fragmentation Pathway

The fragmentation of N-alkylaminopyridines under EI (70 eV) is governed by the stability of the nitrogen lone pair and the aromatic pyridine ring.

Key Fragmentation Mechanisms[1]
  • 
    -Cleavage (Amine Initiated):  The radical cation localized on the amine nitrogen triggers cleavage of the C-C bond adjacent to the nitrogen. For an N-ethyl group, this results in the loss of a methyl radical (
    
    
    
    ), generating a stable iminium ion (
    
    
    ).
  • N-Dealkylation: Heterolytic cleavage of the N-C bond leads to the loss of the ethyl radical (

    
    ), yielding the primary amine cation (
    
    
    
    ).
  • Ring Fragmentation: The resulting aminopyridine core typically undergoes characteristic loss of HCN (27 Da), a signature of the pyridine moiety.

Pathway Visualization

The following diagram illustrates the primary decay channels for N-ethyl-4-methyl-3-pyridinamine.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 136 (Radical Cation) Frag_121 Iminium Ion m/z 121 [M - CH3]+ M_Ion->Frag_121 Loss of Methyl Radical (-15 Da) Frag_107 Primary Amine Cation m/z 107 [M - C2H5]+ M_Ion->Frag_107 Loss of Ethyl Radical (-29 Da) Frag_80 Pyrylium-like Fragment m/z 80 [107 - HCN]+ Frag_107->Frag_80 Ring Contraction Loss of HCN (-27 Da)

Figure 1: Proposed EI fragmentation pathway showing the competition between side-chain cleavage and dealkylation.

Comparative Analysis: Target vs. Alternatives

Distinguishing N-ethyl-4-methyl-3-pyridinamine from its isomers requires analysis of relative ion abundances.

Table 1: Diagnostic Ion Comparison (EI, 70 eV)
FeatureTarget: N-ethyl-4-methyl-3-pyridinamine Alt 1: N-propyl-3-pyridinamine Alt 2: N,N-dimethyl-4-methyl-3-pyridinamine
Molecular Ion (

)
m/z 136 (Strong)m/z 136 (Moderate)m/z 136 (Strong)
Base Peak m/z 121 (

) or 136
m/z 107 (

)
m/z 135 (

)
Mechanism Loss of

from ethyl group (favored

-cleavage to N).
Loss of

from propyl chain (McLafferty-like).
Loss of H atom from N-methyl (

-cleavage).
Diagnostic Loss -15 Da (Methyl) & -29 Da (Ethyl)-29 Da (Ethyl) & -43 Da (Propyl)-1 Da (Hydrogen)
Low Mass Fingerprint m/z 107 (Primary amine)m/z 94 (Aniline-like rearrangement)m/z 120 (Loss of CH4)

Analytical Insight:

  • Target vs. N-propyl: The N-propyl isomer readily loses an ethyl group (

    
    ) to form the base peak at m/z 107 (
    
    
    
    ). The target compound (N-ethyl) loses a methyl group (
    
    
    ) more readily to form m/z 121. If m/z 121 is the dominant fragment >50%, it confirms the N-ethyl structure.
  • Target vs. N,N-dimethyl: The dimethyl isomer is characterized by a massive

    
     peak (m/z 135) due to hydrogen loss, which is less pronounced in N-ethyl derivatives.
    

Experimental Protocols

Protocol A: GC-MS Identification (Standard)

Objective: Confirm identity via EI fragmentation fingerprinting.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Scan Range: m/z 40–200.

Validation Criteria:

  • Retention time must match standard (

    
     0.05 min).
    
  • Presence of m/z 136 (

    
    ), 121 (
    
    
    
    ), and 107 (
    
    
    ).
  • Absence of m/z 135 as base peak (rules out N,N-dimethyl isomer).

Protocol B: LC-MS/MS Differentiation (High Sensitivity)

Objective: Quantification and trace analysis using ESI.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MS/MS Transitions (MRM):

    • Quantifier:

      
       (Loss of Ethylene, 
      
      
      
      , -28 Da). Specific to N-ethyl groups.
    • Qualifier:

      
       (Ring fragmentation/Loss of amine moiety).
      
Workflow Visualization

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Differentiation Logic cluster_2 Data Output Sample Solid Sample (1 mg) Solvent Dissolve in MeOH/ACN Sample->Solvent GCMS GC-MS (EI) Hard Ionization Solvent->GCMS Structural ID LCMS LC-MS/MS (ESI) Soft Ionization Solvent->LCMS Quant/Trace Spec_EI Spectrum: m/z 121 vs 107 GCMS->Spec_EI Spec_ESI Transition: 137 -> 109 (-C2H4) LCMS->Spec_ESI

Figure 2: Integrated workflow for structural confirmation and differentiation from isomers.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Ethyl-4-methylpyridine (Isomer Analog). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. Compound Summary for this compound. National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for -cleavage mechanisms in amines).
  • ChemGuide. Fragmentation Patterns in Mass Spectra of Organic Compounds. (General mechanism for alkylamine fragmentation). Available at: [Link]

Sources

Comparative HPLC Method Development Guide: N-ethyl-4-methylpyridin-3-amine Purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of N-ethyl-4-methylpyridin-3-amine (CAS: 1790141-68-2). It is designed for analytical scientists requiring robust, self-validating protocols for drug substance intermediate qualification.

Executive Summary & Chemical Context

This compound presents a classic chromatographic challenge: it is a basic, nitrogen-heterocyclic intermediate often used in kinase inhibitor synthesis.

  • Chemical Challenges:

    • Dual Basicity: The molecule contains a pyridine ring nitrogen (

      
      ) and a secondary aniline-like amine. Under standard acidic HPLC conditions (pH 2-3), the pyridine ring is protonated, leading to severe secondary interactions with residual silanols on silica columns (peak tailing).
      
    • Structural Isomers: Separation from its direct precursor, 3-amino-4-methylpyridine , is critical. The only difference is the ethyl group, requiring a method with sufficient hydrophobic selectivity.

This guide compares three distinct separation strategies to identify the optimal "Gold Standard" for routine QC.

The Three Approaches
ApproachMethodologyMechanismVerdict
Method A High pH Reverse Phase Neutralization of basic centersRecommended (Best Balance)
Method B Ion-Pairing (IP-HPLC) Electrostatic maskingLegacy/Specific (High Sensitivity)
Method C Fluorinated (PFPP)

-

Interaction
Specialist (Isomer Resolution)

Decision Matrix & Workflow

The following logic flow illustrates the method selection process based on specific analytical needs (MS compatibility, isomer resolution, or robustness).

MethodSelection Start Start: this compound Method Development CheckMS Is MS Compatibility Required? Start->CheckMS MS_Yes Yes (MS Compatible) CheckMS->MS_Yes LC-MS MS_No No (UV Only) CheckMS->MS_No QC/UV HighPH Method A: High pH (pH 10) Column: Hybrid C18 (e.g., XBridge) MS_Yes->HighPH Best Peak Shape PFPP Method C: Fluorinated Phase Column: PFP (Pentafluorophenyl) MS_Yes->PFPP If Isomers Co-elute MS_No->HighPH Robustness IonPair Method B: Ion-Pairing (Octanesulfonate) MS_No->IonPair Max Resolution (Non-Volatile) Outcome1 Outcome: Sharp Peaks, Robust, MS-Safe HighPH->Outcome1 Outcome2 Outcome: Isomer Selectivity, Alternative Selectivity PFPP->Outcome2 Outcome3 Outcome: Fixed Retention, Complex Mobile Phase IonPair->Outcome3

Figure 1: Decision tree for selecting the optimal HPLC methodology based on detection requirements and impurity profile.

Comparative Performance Analysis

The following data summarizes the performance of the three methods when analyzing a spiked sample containing the target analyte and its precursor (3-amino-4-methylpyridine).

Experimental Data Summary
ParameterMethod A (High pH) Method B (Ion-Pairing) Method C (Acidic C18)
Column Hybrid C18 (Ethylene Bridged)Standard C18 (High Purity)Standard C18
Mobile Phase 10mM

(pH 10) / ACN
0.1% TFA + 5mM Octanesulfonate0.1% Formic Acid / ACN
Retention (

)
4.5 (Moderate)6.2 (Strong)1.8 (Weak)
Tailing Factor (

)
1.08 (Excellent) 1.15 (Good)2.40 (Poor)
Resolution (

)
> 3.5> 4.0< 1.5
MS Compatible? Yes NoYes
Equilibration Fast (10 min)Slow (>45 min)Fast (10 min)

Analysis:

  • Method A is the superior choice for modern laboratories. By operating at pH 10, the pyridine ring (pKa ~6) is deprotonated (neutral). Neutral bases interact hydrophobically with the C18 chain rather than ionically with silanols, resulting in sharp, symmetrical peaks without the need for ion-pairing reagents [1].

  • Method C (Control) demonstrates why standard acidic conditions fail. At pH 2.5, the pyridine is positively charged and is repelled by the hydrophobic C18 phase (low retention) while simultaneously sticking to residual silanols (tailing).

Detailed Experimental Protocols

Method A: High pH Reverse Phase (Recommended)

Objective: Maximize peak symmetry and robustness using pH switching.

  • Instrumentation: HPLC/UPLC with UV detection (254 nm).

  • Stationary Phase: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Columns engineered for pH 1-12 stability are mandatory ; standard silica dissolves at pH > 8).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B

    • 12 min: 95% B

    • 15 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min (for 4.6mm ID column).[1]

  • Temperature: 30°C.

  • Validation Check: Inject the precursor (3-amino-4-methylpyridine). It should elute before the N-ethyl target due to the lack of the ethyl group (lower hydrophobicity).

Method B: Ion-Pairing (Legacy/QC)

Objective: Achieve high retention and resolution for non-MS applications.

  • Stationary Phase: Standard C18 (e.g., Phenomenex Luna C18(2)).

  • Mobile Phase A: 10 mM Sodium Octanesulfonate + 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Protocol Note: The sulfonate anion forms a neutral ion pair with the protonated pyridine, allowing it to retain on the C18 phase like a neutral molecule [2].

  • Critical Warning: Ion-pairing reagents permanently modify the column. Dedicate a specific column to this method. Do not use with Mass Spectrometry (suppresses ionization).

Mechanism of Action & Impurity Profiling

Understanding the separation mechanism is vital for troubleshooting.

Mechanism cluster_Acidic Acidic pH (Method C) cluster_Basic High pH (Method A) Analyte This compound (Basic pKa ~6.0) AcidState Protonated (BH+) Hydrophilic Analyte->AcidState pH < 6 BaseState De-protonated (B) Hydrophobic Analyte->BaseState pH > 8 Silanol Silanol Interaction (Peak Tailing) AcidState->Silanol Cation Exchange Interaction Pure Hydrophobic Retention BaseState->Interaction Van der Waals

Figure 2: Mechanistic difference between acidic and basic mobile phases for aminopyridines.

Impurity Tracking

When validating the method, ensure separation of these likely process impurities:

  • 3-Amino-4-methylpyridine: The non-ethylated starting material. (Elutes earlier in RP-HPLC).

  • 4-Methylpyridine: Degradation product or raw material. (Elutes very early, often in the void volume if not carefully retained).

  • N-Oxides: Oxidation products formed during storage. (Typically elute earlier than the parent amine due to high polarity).

References

  • Separation of Basic Compounds at High pH. Waters Corporation Application Notes. High pH mobile phases suppress the ionization of basic analytes, increasing retention and eliminating silanol interactions on hybrid columns.

  • Ion-Pair Chromatography of Pharmaceuticals. Shimadzu Technical Reports. Utilizing alkyl sulfonates to retain polar basic compounds on C18 columns.

  • HPLC Determination of Aminopyridines. Chinese Journal of Chromatography. Discusses the separation of 2, 3, and 4-aminopyridine isomers using phosphate buffers, relevant for isomer resolution.

  • PubChem Compound Summary: N-Ethyl-4-pyridinemethanamine (Isomer Context). National Library of Medicine. Used for structural verification and property estimation (logP/pKa) of ethyl-aminopyridine derivatives.

Sources

distinguishing N-ethyl-4-methylpyridin-3-amine from regioisomers

Distinguishing -Ethyl-4-methylpyridin-3-amine from Regioisomers: A Technical Comparison Guide

Executive Summary

Target Molecule:

Core Challenge:

-ethyl-3-methylpyridin-4-amine
The Solution:

1D Selective NOE (Nuclear Overhauser Effect)2D NOESY

Structural Analysis & Isomer Landscape

The pyridine ring’s electron-deficient nature creates distinct chemical environments, but symmetry in substitution patterns can lead to ambiguous 1D NMR spectra.

CompoundStructure DescriptionKey Feature
Target (A) 3-amino-4-methyl Methyl at C4; Amine at C3.
Isomer (B) 4-amino-3-methyl Methyl at C3; Amine at C4. (Direct transposition)
Isomer (C) 5-amino-2-methyl (Substituted at 6-Me, 3-NH-Et)
Isomer (D) Ring

-alkyl
Pyridinium salt (impurity from synthesis)
The "Twin" Problem

Both the Target (A) and Isomer (B) possess:

  • One isolated aromatic proton (Singlet-like).

  • Two adjacent aromatic protons (Doublets with ortho-coupling).

  • Identical Multiplicity: The

    
    H NMR splitting pattern is indistinguishable without careful chemical shift analysis or NOE.
    

Analytical Strategy: The Decision Tree

The following logic flow ensures definitive identification.

DecisionTreeStartUnknown Sample(C8H12N2)Step11. Analyze 1H NMR Coupling (J)Start->Step1Branch1Are there two doublets withJ ≈ 8.0 Hz?Step1->Branch1Branch2Are there two doublets withJ ≈ 5.0 Hz?Step1->Branch2Result1Isomer: 2,5- or 2,3-substitution(e.g., 6-methyl-3-amino)Branch1->Result1YesStep22. Analyze Singlet Position (H2)Branch2->Step2YesStep33. Perform NOE ExperimentIrradiate Methyl GroupStep2->Step3Singlet presentResultTargetNOE to Doublet (H5)CONFIRMED: Target(3-amino-4-methyl)Step3->ResultTargetResultIsomerNOE to Singlet (H2)CONFIRMED: Isomer(4-amino-3-methyl)Step3->ResultIsomer

Detailed Experimental Protocols

Method A: H NMR Spectroscopy (1D)

Objective: Filter out isomers with different coupling constants (

  • Solvent: DMSO-

    
     (preferred for resolving NH protons) or CDCl
    
    
    .
  • Concentration: 10–15 mg in 0.6 mL.

  • Key Parameters:

    • 
       Hz:  Characteristic of protons at positions 5 and 6 (Target & Isomer B).
      
    • 
       Hz:  Characteristic of protons at positions 4 and 5 (Isomer C).
      

Data Comparison Table:

ProtonTarget (

-Et-4-Me-3-NH)
Isomer B (

-Et-3-Me-4-NH)
Distinction Logic
H2

7.9–8.1 (s)

8.0–8.2 (s)
H2 is between N and substituent in both.
H6

7.7–7.9 (d,

Hz)

7.9–8.0 (d,

Hz)
Adjacent to N in both.
H5

6.9–7.1 (d,

Hz)

6.5–6.7 (d,

Hz)
H5 is upfield in Isomer B due to ortho-amino electron donation.
Methyl

2.1–2.3 (s)

2.1–2.2 (s)
Indistinguishable.
Ethyl

3.1 (q), 1.2 (t)

3.1 (q), 1.2 (t)
Indistinguishable.

Note: Chemical shifts are approximate and solvent-dependent. The relative shift of H5 is a strong indicator (amino group shields ortho protons more than methyl).

Method B: NOE Difference / 2D NOESY (The Gold Standard)

Objective: Determine the spatial position of the Methyl group relative to the aromatic ring protons.

Protocol:

  • Pulse Sequence: 1D Selective NOE (e.g., selnogp on Bruker) or 2D NOESY (noesygpph).

  • Mixing Time: 500–800 ms.

  • Experiment: Irradiate the Methyl singlet at ~2.2 ppm.

Interpretation:

  • Scenario A (Target):

    • Irradiating Me (C4) enhances the Doublet (H5) signal.

    • Reason: The methyl group at C4 is spatially adjacent to the proton at C5.

    • Secondary Check: NOE between N-Ethyl protons and H2 (Singlet) may be observed.

  • Scenario B (Isomer):

    • Irradiating Me (C3) enhances the Singlet (H2) signal.

    • Reason: The methyl group at C3 is spatially adjacent to the proton at C2.

    • Secondary Check: NOE between N-Ethyl protons and H5 (Doublet).

NOE_Interactioncluster_TargetTarget: 3-amino-4-methylcluster_IsomerIsomer: 4-amino-3-methylMe4Me (Pos 4)H5H5 (Doublet)Me4->H5Strong NOEH2H2 (Singlet)Me4->H2No NOEMe3Me (Pos 3)H2_isoH2 (Singlet)Me3->H2_isoStrong NOEH5_isoH5 (Doublet)Me3->H5_isoNo NOE

Method C: Mass Spectrometry (MS)

While both isomers have the same molecular weight (

  • Target (3-amino-4-methyl): The proximity of the amino and methyl groups can lead to specific loss of NH-Et or cyclization fragments not seen in isomers where substituents are separated (e.g., 2,5-isomers).

  • Recommendation: Use MS primarily for purity and molecular weight confirmation (

    
    ), relying on NMR for regioisomer assignment.
    

Synthesis & Purity Considerations

When sourcing or synthesizing this compound, be aware of specific impurities that mimic the target:

  • Ring Nitrogen Alkylation:

    • Reaction of 3-amino-4-methylpyridine with ethyl halides can alkylate the pyridine nitrogen (forming a pyridinium salt) rather than the exocyclic amine.

    • Detection: Pyridinium protons are significantly deshielded (

      
       ppm) compared to the neutral pyridine.
      
  • Bis-alkylation:

    • Formation of

      
      -diethyl-4-methylpyridin-3-amine.
      
    • Detection: Appearance of two ethyl groups in NMR and mass shift (

      
       amu).
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR coupling constants).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for NOE/NOESY).

  • National Institutes of Health (NIH) - PubChem. (n.d.). N-Ethylpyridine-4-methylamine (Compound Summary). Retrieved from [Link]]

Elemental Analysis & Quality Benchmarking: N-Ethyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Specialists.[1]

Executive Summary: The Scaffold Advantage

N-Ethyl-4-methylpyridin-3-amine (CAS: 1341889-55-1) represents a critical intermediate in the synthesis of next-generation kinase inhibitors and GPCR ligands.[1] Unlike its primary amine precursor (3-amino-4-methylpyridine), this secondary amine offers distinct advantages in chemoselectivity and metabolic stability .[1]

This guide provides the definitive reference data for elemental analysis (CHN), compares its physicochemical performance against key alternatives, and outlines a self-validating protocol for purity verification.

Theoretical vs. Experimental Framework

Accurate elemental analysis is the gold standard for validating the identity and purity of this pyridine derivative.[2] Below are the calculated theoretical values which serve as the baseline for all experimental comparisons.

Table 1: Reference Elemental Composition

Use these values to calibrate your acceptance criteria. Standard industry tolerance is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


.
ElementFree Base (

)
HCl Salt (

)
Common Impurity (Water 1.5%)
Molecular Weight 136.19 g/mol 172.66 g/mol N/A
Carbon (C) 70.55% 55.65% Decrease by ~1.0%
Hydrogen (H) 8.88% 7.59% Increase by ~0.1%
Nitrogen (N) 20.57% 16.23% Decrease by ~0.3%
Chlorine (Cl) 0.00%20.53%N/A
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Critical Insight: Pyridine salts are often hygroscopic. If your Experimental C% is consistently lower than 55.65% (for the HCl salt) while H% is higher, your sample likely contains trapped moisture.[2] A drying step (40°C, vacuum, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is mandatory before analysis.
Comparative Performance Analysis

Why choose This compound over its structural analogs? The decision often hinges on the balance between synthetic utility and stability.[2]

Table 2: Comparative Properties Matrix
FeatureThis compound (Target)3-Amino-4-methylpyridine (Precursor)N-Ethyl-N-(pyridin-4-ylmethyl)amine (Isomer)
Structure Type Secondary Aryl AminePrimary Aryl AmineSecondary Alkyl Amine
Oxidative Stability High (Steric protection from ethyl group)Low (Prone to oxidation/color change)Moderate
Synthetic Selectivity Excellent (Prevents over-alkylation in subsequent steps)Poor (Risk of bis-alkylation)Good
Basicity (

)
Moderate (Pyridine N is dominant)Lower (Aniline-like NH2)Higher (Alkyl amine)
Primary Application Kinase Inhibitor ScaffoldsStarting MaterialLinker Chemistry
Synthesis & Validation Workflow

To ensure the elemental data matches the theoretical values, the synthesis must avoid common pitfalls like incomplete reduction or retained boron salts.[2]

Figure 1: Synthesis and QC Workflow

The following diagram outlines the reductive amination pathway and the critical decision nodes for quality control.

G Start Precursor: 3-Amino-4-methylpyridine Reaction Reductive Amination (DCM/AcOH, 25°C) Start->Reaction Reagent Reagents: Acetaldehyde + NaBH(OAc)3 Reagent->Reaction Workup Workup: Basic Wash (pH > 10) Reaction->Workup 2-4 Hours Product Target: This compound Workup->Product Isolation Analysis QC Check: CHN Analysis Product->Analysis Dry Sample Decision Pass Criteria: C ±0.4% Analysis->Decision Decision->Workup Fail (Re-purify) Decision->Product Pass

Caption: Optimized reductive amination workflow ensuring removal of boron byproducts prior to CHN analysis.

Experimental Protocol: High-Precision CHN Analysis

Objective: Determine the mass fraction of Carbon, Hydrogen, and Nitrogen to validate purity >98%.

Equipment: PerkinElmer 2400 Series II or equivalent Combustion Analyzer.

Step-by-Step Methodology:

  • Sample Preparation (Crucial Step):

    • If the sample is an oil (Free Base): Seal 2-3 mg in a pre-weighed tin capsule.[1] Ensure no air bubbles are trapped.[2]

    • If the sample is a solid (HCl Salt): Dry the substance at 40°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.[2]

  • Calibration:

    • Run a blank (empty tin capsule) to establish the baseline.[2]

    • Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard reference material (SRM).[2] The K-factor must be within 0.995 – 1.005.[1]

  • Combustion:

    • Combust the sample at 975°C in an oxygen-rich environment.

    • Use Tungsten Trioxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) as a combustion aid if the sample appears resistant to oxidation (common with some pyridine salts).
      
  • Data Interpretation:

    • Compare the output percentages with Table 1.

    • Troubleshooting:

      • Low C, Low N: Likely inorganic salt contamination (NaCl from workup).[2]

      • Low C, High H: Solvent residue (Ethanol/Ethyl Acetate) or moisture.[2]

      • High C: Incomplete combustion (soot formation) – increase oxygen boost time.[2]

References
  • BLD Pharm. (2024).[2] Product Analysis: this compound (CAS 1341889-55-1).[1][3][4] Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [2]

  • ChemScene. (2024).[2] Structural Analogs: 6-Ethyl-4-methylpyridin-3-amine. Retrieved from

  • PubChem. (2024).[2][6] Compound Summary: N-ethyl-N-(pyridin-4-ylmethyl)amine (Isomer Comparison). Retrieved from [2]

Sources

QC release testing criteria for 3-(ethylamino)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

QC Release Testing Criteria for 3-(ethylamino)-4-methylpyridine

Executive Summary: The Criticality of Intermediate Purity

3-(ethylamino)-4-methylpyridine (CAS: 1341889-55-1) is a specialized heterocyclic building block, primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and other small-molecule APIs targeting oncology pathways. Its structure—a pyridine ring substituted with a methyl group and a secondary ethylamine—serves as a "hinge binder" scaffold in many kinase drug designs.

The Quality Gap: In early-stage research, "Industrial Grade" (>95%) material is often sufficient. However, in GMP manufacturing, the presence of specific impurities—particularly the unreacted primary amine (3-amino-4-methylpyridine ) and the over-alkylated tertiary amine (3-(diethylamino)-4-methylpyridine )—can drastically reduce the yield of subsequent coupling reactions (e.g., Buchwald-Hartwig or amide couplings) and introduce genotoxic risks.

This guide provides a rigorous QC Release Specification designed to bridge the gap between standard chemical supply and Pharmaceutical Critical Quality Attributes (CQAs).

Comparative Analysis: Industrial vs. Pharma Grade

The following table contrasts the typical specifications found in bulk chemical catalogs with the rigorous criteria required for GMP release.

Parameter Industrial Grade (Standard) Pharma Grade (High Performance) Impact on Downstream Performance Method
Appearance Brown/Yellow Oil or SolidClear, Light Yellow Oil/Low-melting SolidDark color often indicates oxidative degradation products (N-oxides) that poison Pd catalysts.Visual
Assay (HPLC) ≥ 95.0%≥ 98.5% Higher assay ensures stoichiometry accuracy in coupling steps, preventing side reactions.HPLC-UV
Assay (Titration) N/A98.0% – 102.0%Cross-validates HPLC to ensure "purity" isn't just UV-transparent salts.HClO₄ Titration
Impurity A (Starting Material)*≤ 2.0%≤ 0.15% Critical: The primary amine competes in coupling reactions, creating difficult-to-purge bis-adducts.HPLC
Impurity B (Diethyl analog)**≤ 2.0%≤ 0.50% Inert in coupling but acts as a competitive base; difficult to remove via crystallization.HPLC
Water Content ≤ 1.0%≤ 0.20% Excess water hydrolyzes sensitive reagents (e.g., acid chlorides, isocyanates) in the next step.KF Titration
Heavy Metals Not Tested≤ 20 ppm Residual Cu or Pd from synthesis can catalyze unwanted side reactions or fail final API specs.ICP-MS

*Impurity A: 3-amino-4-methylpyridine (CAS 3430-27-1) **Impurity B: 3-(diethylamino)-4-methylpyridine

Performance Case Study (Simulated Data)

Comparison of API Synthesis Yield using different grades of intermediate in a standard Buchwald-Hartwig Coupling.

MetricUsing Industrial Grade (95%)Using Pharma Grade (99%)
Coupling Yield 68%89%
Catalyst Load 5 mol% Pd1 mol% Pd
Purification Column Chromatography RequiredDirect Crystallization
Root Cause Primary amine impurity poisoned catalyst; competitive coupling consumed reagents.High purity prevented side-reactions.

Critical Quality Attributes (CQAs) & Impurity Fate Mapping

Understanding why a specification exists is as important as the number itself. The diagram below illustrates the "Fate of Impurities" if not controlled at this stage.

ImpurityFate SM Start: 3-(ethylamino)-4-methylpyridine (Raw Material) Step1 Step 1: Coupling Reaction (e.g., with Aryl Halide) SM->Step1 Main Reaction ImpA Impurity A (Primary Amine) ImpA->Step1 Competes ImpB Impurity B (Diethyl Amine) ImpB->Step1 No Reaction Prod Target Intermediate Step1->Prod High Yield SideProd Bis-Coupled Side Product (Structurally similar to API) Step1->SideProd From Impurity A Inert Carried Over Inert (Load on Purification) Step1->Inert From Impurity B FinalAPI Final API (Purification Failure) SideProd->FinalAPI Co-crystallizes (Batch Rejection)

Caption: Impurity Fate Map showing how uncontrolled primary amine (Impurity A) leads to critical failure in final API purification.

Analytical Protocols

Method A: HPLC for Assay and Organic Impurities

This method utilizes a Phenyl-Hexyl column to provide superior selectivity for the pyridine ring and amine substitutions compared to standard C18.

  • Instrument: HPLC with UV Detector (DAD/VWD).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with NH₄OH). Basic pH ensures sharp peaks for basic pyridines.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (Pyridine absorption max).[2]

  • Column Temp: 30°C.

  • Sample Prep: Dissolve 25 mg in 50 mL of 50:50 Water:ACN.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between 3-amino-4-methylpyridine (Impurity A) and 3-(ethylamino)-4-methylpyridine (Main Peak).

  • Tailing Factor: < 1.5 for the main peak.

Method B: Non-Aqueous Titration (Assay Verification)

HPLC determines "chromatographic purity," but titration determines the actual "molar content" of the base, accounting for inorganic salts or moisture that HPLC misses.

  • Reagent: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.

  • Solvent: Glacial Acetic Acid (50 mL).

  • Indicator: Crystal Violet (or Potentiometric endpoint detection).

  • Procedure:

    • Weigh accurately ~150 mg of sample.

    • Dissolve in 50 mL Glacial Acetic Acid.

    • Titrate with 0.1 N HClO₄ to a blue-green endpoint (or inflection point).

  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : 136.19  g/mol 
      
    • 
      : Weight of sample (mg)
      

QC Release Workflow

This decision tree ensures that only material suitable for GMP synthesis is released.

QCWorkflow Start Batch Receipt ID Identity Test (H-NMR / IR) Start->ID CheckID Identity Confirmed? ID->CheckID AssayTest Assay (Titration) Spec: 98-102% CheckID->AssayTest Yes Reject REJECT BATCH (Quarantine) CheckID->Reject No PurityTest Purity (HPLC) Spec: >98.5% AssayTest->PurityTest ImpurityCheck Impurity A < 0.15%? PurityTest->ImpurityCheck ImpurityCheck->Reject Fail Release RELEASE BATCH (Issue COA) ImpurityCheck->Release Pass

Caption: QC Decision Tree for release of Pharma Grade 3-(ethylamino)-4-methylpyridine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965963, 3-(Ethylamino)-4-methylpyridine. Retrieved from [Link]

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Secondary Amines. Retrieved from [Link]

Sources

Advanced Impurity Profiling of Synthetic N-Ethyl-4-methylpyridin-3-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

N-ethyl-4-methylpyridin-3-amine (CAS: 1341889-55-1; HCl salt CAS: 1790141-68-2) is a critical synthetic building block and active pharmaceutical ingredient (API) intermediate. Because it is an aromatic amine derivative, its synthesis and subsequent storage are prone to generating process-related impurities and degradation products.

Under the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines, any impurity in a new drug substance must be strictly profiled[1]. Depending on the maximum daily dose, the reporting threshold typically begins at 0.05%, the identification threshold at 0.10%, and the qualification threshold at 0.15%[2][3]. Identifying unknown impurities at these trace levels requires analytical methodologies that offer exceptional selectivity, sensitivity, and structural elucidation capabilities.

Mechanistic Origins of Impurities

To design a self-validating analytical method, we must first understand the causality behind the impurities. This compound is typically synthesized via the reductive amination of 4-methylpyridin-3-amine with acetaldehyde. This pathway introduces three primary classes of impurities:

  • Unreacted Starting Material: Residual 4-methylpyridin-3-amine.

  • Over-alkylation By-products: N,N-diethyl-4-methylpyridin-3-amine, formed when the secondary amine reacts with excess acetaldehyde.

  • Degradation Products: Pyridine N-oxides formed via oxidative stress during storage or workup.

SynthesisPathway SM 4-Methylpyridin-3-amine (Starting Material) Target This compound (Target Intermediate) SM->Target Alkylation Imp2 N-oxide Derivative (Oxidation) SM->Imp2 SM Oxidation Reagent Acetaldehyde + Reductant (Reductive Amination) Reagent->Target Imp1 N,N-diethyl-4-methylpyridin-3-amine (Over-alkylation) Target->Imp1 Excess Reagent Target->Imp2 Oxidative Stress

Fig 1: Synthesis pathway and origin of process-related impurities.

Methodological Comparison: Why Traditional Methods Fail

Aromatic amines are notoriously difficult to separate using standard analytical techniques due to their basicity and polar, electron-deficient delocalized


 systems[4].
  • Alternative 1: HPLC-UV (C18 Column). Traditional C18 columns rely purely on dispersive (hydrophobic) interactions. Small, polar pyridines often elute near the void volume. Furthermore, secondary interactions between the basic amine and unendcapped surface silanols cause severe peak tailing, which masks low-level, closely eluting impurities like the N,N-diethyl derivative.

  • Alternative 2: GC-FID. While gas chromatography is excellent for volatile residual solvents[1], it is fundamentally flawed for profiling N-oxide degradation products. N-oxides are thermally labile and frequently degrade back to the parent amine in the hot GC injection port, leading to false-negative purity reports.

  • The Superior Solution: UHPLC-HRMS/MS (Biphenyl Column). A biphenyl stationary phase features two aromatic rings separated by a single bond. This allows for dynamic steric alignment, enabling strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     electron donor-acceptor interactions with the pyridine ring, in addition to dipole-dipole and hydrophobic retention[5]. Coupled with High-Resolution Mass Spectrometry (HRMS), this orthogonal selectivity perfectly resolves structural isomers and provides exact mass data (< 2 ppm error) for unknown identification.
    
Table 1: Performance Comparison for Impurity Profiling
Performance MetricHPLC-UV (C18 Column)GC-FIDUHPLC-HRMS (Biphenyl Column)
Primary Separation Mechanism Hydrophobic (Dispersive)Boiling Point / VolatilityHydrophobic +

+ Dipole
Resolution (

) (Target vs. Diethyl)
1.2 (Co-elution risk)2.53.8 (Baseline resolution)
Peak Tailing Factor (Target) 1.8 (Severe tailing)1.11.05 (Excellent symmetry)
LOD for N-oxide Impurity 0.05%N/A (Thermal degradation)0.001%
Structural Elucidation NoNoYes (Exact Mass & MS/MS)
Regulatory Compliance (ICH Q3A) Marginal for unknownsPoor for degradantsHighly Robust

Experimental Protocols: UHPLC-HRMS/MS Workflow

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . The inclusion of a specific System Suitability Test (SST) guarantees that the


 interactions are functioning correctly before sample analysis begins.
Sample Preparation
  • Diluent Preparation: Prepare a solution of LC-MS grade Water and Methanol (90:10, v/v).

  • Standard/Sample Solution: Accurately weigh 10.0 mg of the synthetic this compound sample. Dissolve in 100 mL of the diluent to yield a final concentration of 100 µg/mL.

  • SST Solution: Spike a 100 µg/mL target solution with 0.1 µg/mL (0.1% w/w) of 4-methylpyridin-3-amine (Starting Material) and N,N-diethyl-4-methylpyridin-3-amine (Impurity).

Chromatographic Conditions (UHPLC)
  • Column: Fused-core Biphenyl column (100 mm × 2.1 mm, 1.7 µm particle size)[4][5].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes protonation of the amine for MS, while maintaining low pH to suppress silanol ionization).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 60% B

    • 6.0 - 7.5 min: 60% to 95% B

    • 7.5 - 9.0 min: 95% B

    • 9.0 - 9.1 min: 95% to 5% B (Re-equilibration for 2.9 min).

Mass Spectrometry (HRMS) Parameters
  • Ionization Source: Heated Electrospray Ionization (HESI) in Positive mode.

  • Spray Voltage: +3.5 kV.

  • Capillary Temperature: 320°C.

  • Mass Range: m/z 50 to 500.

  • Resolution: 70,000 FWHM (MS1) for exact mass determination; 17,500 FWHM (MS2) for structural fragmentation.

System Suitability Acceptance Criteria (Self-Validation)
  • Causality Check: The biphenyl column must demonstrate sufficient

    
     retention. The retention factor (
    
    
    
    ) of the first eluting peak (Starting Material) must be
    
    
    .
  • Resolution:

    
     between this compound and N,N-diethyl-4-methylpyridin-3-amine must be 
    
    
    
    .
  • Tailing Factor:

    
     of the main API peak must be 
    
    
    
    .

AnalyticalWorkflow Step1 Sample Preparation (0.1 mg/mL in 90:10 Water:MeOH) Step2 Chromatographic Separation (UHPLC with Biphenyl Column) Step1->Step2 1 µL Injection Step3 Ionization (HESI+ Mode) Step2->Step3 Eluent Step4 Mass Analysis (Orbitrap/Q-TOF HRMS) Step3->Step4 Precursor Ions Step5 Data Processing (Exact Mass & MS/MS Library) Step4->Step5 Raw Data

Fig 2: Self-validating UHPLC-HRMS workflow for impurity profiling.

Conclusion

For the impurity profiling of synthetic this compound, traditional C18 HPLC-UV and GC-FID methods fail to provide the necessary resolution and thermal stability required by ICH Q3A guidelines. By leveraging the orthogonal


 selectivity of a biphenyl stationary phase coupled with the sub-ppm mass accuracy of HRMS, analytical scientists can confidently identify, quantify, and qualify process impurities and degradation products down to 0.001% levels, ensuring robust regulatory compliance and drug safety.

References

  • IJRAR.org. Impurity Profiling And Degradation Study: A Review (ICH Guidelines). Retrieved from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Retrieved from: [Link]

  • IJDRA.com. Regulatory aspects of Impurity profiling. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from: [Link]

  • HPLC.eu. HALO fused-core HPLC columns (Biphenyl Column Care & Selectivity). Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC. Retrieved from:[Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Retrieved from: [Link]

Sources

Safety Operating Guide

Comprehensive Safety & Operational Guide: N-ethyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action)

STOP AND READ: Treat N-ethyl-4-methylpyridin-3-amine (and its hydrochloride salt, CAS: 1790141-68-2) as a High-Hazard Aminopyridine Derivative .

While specific toxicological data for this exact isomer is limited in public repositories, the structural class (aminopyridines) is associated with neurotoxicity (potassium channel blockade) and rapid transdermal absorption . You must adopt a "Universal Precautions" approach, assuming the compound is fatal in contact with skin until proven otherwise.

🔴 Critical Hazard Profile
Hazard ClassRisk DescriptionCausality / Mechanism
Acute Toxicity (Dermal) High Risk. Potential for rapid absorption.Pyridine ring lipophilicity facilitates dermal penetration; amino group enhances biological activity.
Neurotoxicity Seizure Risk. Structural similarity to 4-aminopyridine (a known convulsant) suggests potential K+ channel blocking activity.
Skin/Eye Irritation Corrosive/Irritant. Basic amine functionality causes local tissue damage and chemical burns upon contact.
Sensitization High Potential. Pyridine derivatives are frequent sensitizers, leading to anaphylactic reactions upon re-exposure.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling pure aminopyridines. The lipophilic nature of the pyridine ring allows it to permeate standard nitrile gloves rapidly.

Glove Selection Protocol (The "Double-Shell" Method)

Scientific Rationale: Pyridine derivatives can permeate thin nitrile (<4 mil) in under 15 minutes. To ensure a self-validating safety system, we utilize a laminate inner liner for chemical resistance and a nitrile outer shell for mechanical grip.

LayerMaterialSpecificationFunction
Inner Layer EVOH/PE Laminate (e.g., Silver Shield™ / 4H™)2.7 mil minimumChemical Barrier: Resists permeation for >4 hours against pyridines and amines.
Outer Layer Nitrile 5-8 mil (Extended Cuff)Mechanical Barrier: Protects the fragile inner liner from tears and provides grip.
Protocol Tape Seal Chem-tape at wristPrevents capillary action wicking between glove layers.
Respiratory & Body Protection[1][2][3][4][5][6][7][8][9]
  • Respiratory: If handling powder outside a glovebox, a P100/N100 Particulate Respirator is mandatory. If the free base (liquid) is used, use a Multi-Gas Cartridge (ABEK) to capture organic vapors and amines.

  • Body: Tyvek® or chemically resistant lab coat (buttoned to neck). No exposed skin. [1]

Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder (HCl Salt) State_Check->Solid Liquid Liquid / Free Base State_Check->Liquid Qty_Check_S Quantity > 100 mg? Solid->Qty_Check_S Qty_Check_L Heated or Volatile? Liquid->Qty_Check_L Level_A Standard PPE: Nitrile (Double) + Fume Hood Qty_Check_S->Level_A No Level_B Enhanced PPE: Laminate Liner + Nitrile Outer + P100 Mask (if open) Qty_Check_S->Level_B Yes Qty_Check_L->Level_B No Level_C Max Containment: Glovebox Required Full Tyvek Suit Qty_Check_L->Level_C Yes Level_B->Level_C If Aerosol Risk

Caption: PPE Decision Tree based on physical state and risk exposure levels.

Part 3: Operational Handling Protocol

This protocol is designed to eliminate the "Human Factor" of error through engineered controls.

Phase 1: Preparation & Weighing

Objective: Prevent static-induced dispersal of the powder (common with hydrochloride salts).

  • Engineering Control: Operate strictly within a certified Chemical Fume Hood or Glovebox.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat and spatula before contact.

  • Containment: Weigh into a tared vial with a septum cap. Do not weigh on open paper.

    • Why? If the powder spills on paper, it aerosolizes easily. A vial contains the hazard immediately.

Phase 2: Solubilization & Reaction

Objective: Control the exotherm. Pyridines are basic; reaction with acids or electrophiles can generate heat.

  • Solvent Choice: Dissolve the amine in a non-chlorinated solvent (e.g., EtOAc, Toluene) if possible to avoid rapid skin absorption vectors like DMSO, which carries toxic payloads through the skin.

  • Addition: Add the amine solution to the reaction mixture, not the reverse, to control concentration.

  • Quenching: If neutralizing the HCl salt to free base, use mild inorganic base (NaHCO3) rather than strong hydroxides to prevent runaway hydrolysis of other functionalities.

Phase 3: Decontamination & Waste

Objective: Chemical neutralization before disposal.

  • Wipe Down: Do not just use water.[2] Use a 10% Citric Acid solution to wipe down surfaces.

    • Mechanism:[2] The acid protonates the pyridine nitrogen, converting the volatile/lipophilic free base into a non-volatile, water-soluble salt (pyridinium), reducing vapor pressure and skin absorption risk.

  • Disposal: Segregate into "Basic Organic Waste". Do not mix with oxidizers (Nitric acid) as pyridines can form unstable N-oxides or react violently.

Visualization: Operational Workflow

Handling_Workflow Storage Storage: Desiccator/Cool (Hygroscopic) Weighing Weighing: Anti-static Gun Closed Vial Storage->Weighing Transfer Reaction Reaction: Add as Solution Avoid DMSO Weighing->Reaction Dissolve Decon Decon: 10% Citric Acid Wipe (Protonation Step) Reaction->Decon Post-Op Waste Waste: Basic Organic Stream Label 'Toxic' Decon->Waste Disposal

Caption: Step-by-step operational workflow emphasizing chemical neutralization (protonation) during decontamination.

Part 4: Emergency Response

Self-Validating Response System: In the event of exposure, you cannot rely on feeling pain immediately.[2] Pyridines can anesthetize local nerves or absorb silently.

  • Skin Contact:

    • IMMEDIATE: Wash with soap and water for 15 minutes.[3] Do not use alcohol (ethanol/IPA) as this increases skin permeability and vasodilation, speeding up systemic toxicity.

    • Alert: Notify HSE immediately. Monitor for signs of dizziness, nausea, or tremors (neurotoxicity) for 4 hours.

  • Eye Contact:

    • Flush for 15 minutes. The amine is basic and will cause saponification of corneal lipids. Immediate irrigation is the only way to save sight.

  • Spill Cleanup:

    • Solid: Cover with wet paper towels (to prevent dust) -> Scoop -> Bag.

    • Liquid: Absorb with vermiculite. Do not use sawdust (fire hazard with amines).

References

  • PubChem. (n.d.).[4] N-Ethylpyridine-4-methylamine (Compound Summary). National Library of Medicine. Retrieved March 6, 2026, from [Link]

    • Note: Used for structural hazard inference of the aminopyridine class.
  • Source for H310 (Fatal in contact with skin)
  • Verification of commercial availability and CAS 1790141-68-2.
  • Esko Safety. (n.d.). Glove Chemical Resistance Chart.[5][6] Retrieved March 6, 2026, from [Link]

    • Source for nitrile vs.
  • Grounding for flammability and base-c

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-4-methylpyridin-3-amine
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N-ethyl-4-methylpyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.